molecular formula C7H9BrN6O B018575 (2,4-diaminopteridin-6-yl)methanol Hydrobromide CAS No. 57963-59-4

(2,4-diaminopteridin-6-yl)methanol Hydrobromide

Cat. No.: B018575
CAS No.: 57963-59-4
M. Wt: 273.09 g/mol
InChI Key: GLCVATFASXGJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diaminopteridin-6-yl)methanol Hydrobromide (CAS 57963-59-4) is a high-purity pteridine derivative offered as a key building block for medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate in the preparation of more complex pteridine-based molecules, including the well-known anticancer agent Methotrexate, where it is recognized as an impurity standard (Methotrexate EP Impurity A). The core structure of this diaminopteridine is of significant research value for targeting the folate biosynthesis pathway. The pteridine scaffold is a privileged structure in drug discovery, known to inhibit essential enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1). This makes derivatives of this compound particularly relevant in the development of novel therapeutics for areas including oncology and the treatment of neglected tropical diseases like trypanosomiasis and leishmaniasis. Researchers utilize this hydrobromide salt as a versatile precursor to explore structure-activity relationships, particularly through modifications at the hydroxymethyl group to develop potent and selective multitarget inhibitors. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is strictly not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-diaminopteridin-6-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCVATFASXGJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973541
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76145-91-0, 57963-59-4
Record name 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76145-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxymethylpteridinehydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57963-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-diaminopteridin-6-yl)methanol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Structure of (2,4-diaminopteridin-6-yl)methanol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2,4-diaminopteridin-6-yl)methanol hydrobromide, a key intermediate in the synthesis of the antifolate drug Methotrexate. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound and its free base, (2,4-diaminopteridin-6-yl)methanol. Given the limited availability of public domain experimental data for the hydrobromide salt, this guide incorporates data from closely related pteridine derivatives to provide a thorough analysis.

Physicochemical Properties

This compound is a stable, crystalline solid. Its core structure consists of a pteridine ring system, which is a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings. The pteridine core is substituted with two amino groups at positions 2 and 4, and a hydroxymethyl group at position 6. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the pteridine ring by hydrobromic acid.

PropertyValueReference
Chemical Formula C₇H₉BrN₆O[1]
Molecular Weight 273.09 g/mol [1]
CAS Number 57963-59-4, 76145-91-0[1][2]
Appearance White to off-white crystalline powder[3]
Solubility Sparingly soluble in water[3]
SMILES NC1=C(N=C2CO)C(N=C2)=NC(N)=N1.[H]Br[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, (2,4-diaminopteridin-6-yl)methanol, followed by its conversion to the hydrobromide salt.

Synthesis of (2,4-diaminopteridin-6-yl)methanol

The most common method for the synthesis of the free base involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with dihydroxyacetone.[4][5] The reaction proceeds via the formation of the pyrazine ring of the pteridine system.

Experimental Protocol:

  • Preparation of 2,4,5,6-tetraaminopyrimidine salt solution: A solution of 2,4,5,6-tetraaminopyrimidine sulfate or hydrochloride is prepared in water.[1][5]

  • pH Adjustment: The pH of the solution is adjusted to a range of 2.0 to 5.5 using a base such as sodium hydroxide.[4][5] This step is critical for favoring the formation of the desired 6-substituted isomer over the 7-substituted isomer.

  • Condensation Reaction: An aqueous solution of dihydroxyacetone is added dropwise to the pyrimidine solution with vigorous stirring and aeration (or introduction of oxygen) at a controlled temperature, typically between 5°C and room temperature.[4][5]

  • Precipitation and Isolation: The product precipitates from the reaction mixture as a yellow solid. The solid is collected by filtration, washed with water and ethanol, and dried under vacuum.[1]

G 2,4,5,6-Tetraaminopyrimidine Salt 2,4,5,6-Tetraaminopyrimidine Salt Reaction Mixture Reaction Mixture 2,4,5,6-Tetraaminopyrimidine Salt->Reaction Mixture pH 2.0-5.5 Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Reaction Mixture Aeration (2,4-diaminopteridin-6-yl)methanol (2,4-diaminopteridin-6-yl)methanol Reaction Mixture->(2,4-diaminopteridin-6-yl)methanol Precipitation

Fig. 1: Synthesis workflow for the free base.
Formation of the Hydrobromide Salt

The hydrobromide salt is prepared by treating the free base with hydrobromic acid.

Experimental Protocol:

  • Dissolution: (2,4-diaminopteridin-6-yl)methanol is suspended in a suitable solvent, such as water or a lower alcohol.

  • Acidification: Concentrated hydrobromic acid (48%) is added to the suspension.[4]

  • Crystallization: The hydrobromide salt crystallizes upon cooling.

  • Isolation: The crystals are collected by filtration, washed with a cold solvent, and dried.

Structural Elucidation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the scarcity of publicly available experimental data for the hydrobromide salt, data from the free base and closely related analogs are used for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pteridine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino groups. The chemical shifts will be influenced by the protonation state of the pteridine ring in the hydrobromide salt. For comparison, the ¹H NMR data for the closely related 2,4-diamino-6-bromomethylpteridine in DMSO-d₆ shows signals at δ 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), and 4.94 (s, 2H).[6] The singlet at 4.94 ppm corresponds to the methylene protons, which would be expected at a slightly lower chemical shift for the hydroxymethyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pteridine ring will be in the aromatic region, while the methylene carbon of the hydroxymethyl group will appear at a higher field.

Carbon PositionExpected ¹³C Chemical Shift Range (ppm)
C2160-165
C4160-165
C4a145-150
C6150-155
C7130-135
C8a140-145
-CH₂OH60-65

Note: These are estimated chemical shift ranges based on known pteridine derivatives and may vary depending on the solvent and protonation state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, (2,4-diaminopteridin-6-yl)methanol, the expected molecular ion peak [M+H]⁺ would be at m/z 193.08. The mass spectrum of the hydrobromide salt would likely show the molecular ion of the free base due to the lability of the HBr adduct in the mass spectrometer.

X-ray Crystallography

While no crystal structure is publicly available for this compound, the crystal structure of an isomer, 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, has been reported.[7] This structure reveals a planar pteridine ring system with extensive hydrogen bonding interactions. It can be inferred that the 6-isomer would adopt a similar planar conformation.

BondBond Length (Å) in 7-isomer nitrate salt[7]
N1-C21.355(2)
C2-N31.325(2)
N3-C41.365(2)
C4-C4a1.401(2)
C4a-N51.321(2)
N5-C61.378(2)
C6-C71.381(2)
C7-N81.316(2)
N8-C8a1.372(2)
C8a-N11.351(2)
C4a-C8a1.411(2)

Biological Context: Dihydrofolate Reductase Inhibition

Pteridine derivatives are well-known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is the mechanism of action for the anticancer drug Methotrexate. (2,4-diaminopteridin-6-yl)methanol serves as a crucial building block for the synthesis of Methotrexate and other DHFR inhibitors.

G cluster_0 Folate Metabolism cluster_1 Downstream Effects Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) THF THF DHFR->THF DNA Synthesis & Repair DNA Synthesis & Repair Pteridine Inhibitor (2,4-diaminopteridin-6-yl)methanol (and derivatives) Pteridine Inhibitor->DHFR Inhibition DHF DHF DHF->THF NADPH -> NADP+ Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis Amino Acid Synthesis Amino Acid Synthesis THF->Amino Acid Synthesis Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair

Fig. 2: DHFR inhibition by pteridine derivatives.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. While a complete set of experimental data for the hydrobromide salt is not publicly available, analysis of data from the free base and related pteridine derivatives allows for a confident elucidation of its structure. The role of this compound as a key intermediate in the synthesis of DHFR inhibitors highlights its importance in medicinal chemistry and drug development. Further research to obtain and publish the complete spectroscopic and crystallographic data for the title compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Pteridinediamine-6-methanol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pteridinediamine-6-methanol hydrobromide is a pteridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, and their derivatives are known to play crucial roles in various biological processes. Notably, the 2,4-diaminopteridine scaffold is a key pharmacophore in a class of drugs that inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and certain amino acids. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Pteridinediamine-6-methanol Hydrobromide, detailed experimental protocols for their determination, and an examination of its primary biological target and mechanism of action.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is fundamental for formulation development, quality control, and predicting in vivo behavior.

Chemical Structure and Identity
PropertyValue
IUPAC Name (2,4-diaminopteridin-6-yl)methanol hydrobromide
CAS Number 57963-59-4[1]
Molecular Formula C₇H₉BrN₆O[1]
Molecular Weight 273.09 g/mol [2]
Appearance Solid
Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for 2,4-Pteridinediamine-6-methanol Hydrobromide is presented below. It is important to note that specific experimental values for this compound are not widely published. The data presented for solubility and pKa are based on information for the parent compound, related pteridine derivatives, and general knowledge of similar chemical structures.

ParameterValueExperimental Method
Melting Point >195°C (decomposition)Capillary Method
Solubility
WaterSlightly soluble (estimated)Shake-flask method
DMSOSlightly solubleShake-flask method
MethanolSlightly solubleShake-flask method
pKa Estimated to be in the range of 4-6 (for the pteridine ring system)Potentiometric Titration or UV-Vis Spectroscopy

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring the key parameters of 2,4-Pteridinediamine-6-methanol Hydrobromide.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry 2,4-Pteridinediamine-6-methanol Hydrobromide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute approximately 15-20°C below the anticipated melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

  • Data Analysis: The melting range is reported. For a pure substance, the range is typically narrow. The observation of decomposition is also noted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

  • Materials: 2,4-Pteridinediamine-6-methanol Hydrobromide, desired solvents (e.g., water, DMSO, methanol), flasks, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The flasks are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Methodology:

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Procedure:

    • A precise amount of 2,4-Pteridinediamine-6-methanol Hydrobromide is dissolved in a known volume of water or a co-solvent system if solubility is low.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored and recorded as a function of the volume of titrant added.

  • Data Analysis: The pKa value is determined from the titration curve. It is the pH at which the concentrations of the acidic and basic forms of the ionizable group are equal, which corresponds to the midpoint of the buffer region in the titration curve.

Biological Activity and Signaling Pathway

Pteridine derivatives, particularly those with a 2,4-diamino substitution pattern, are well-established as inhibitors of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents. 2,4-Pteridinediamine-6-methanol, being an impurity of the well-known DHFR inhibitor methotrexate, is presumed to exert its biological effect through a similar mechanism.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the central role of DHFR in cellular metabolism and its inhibition by pteridine-based drugs.

DHFR_Inhibition_Pathway DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR Co-factor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Co-factor Pteridine_Inhibitor 2,4-Pteridinediamine-6-methanol (Pteridine Inhibitor) Pteridine_Inhibitor->DHFR Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of DHFR inhibition by 2,4-Pteridinediamine-6-methanol.

Experimental Protocol: DHFR Inhibition Assay

Objective: To determine the inhibitory activity of 2,4-Pteridinediamine-6-methanol Hydrobromide against DHFR.

Methodology:

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down this reaction rate.

  • Reagents and Materials:

    • Human recombinant DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 2,4-Pteridinediamine-6-methanol Hydrobromide (test compound)

    • Methotrexate (positive control inhibitor)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

    • Add the test compound or control at various concentrations to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram outlines the general workflow for a DHFR inhibition assay.

DHFR_Assay_Workflow DHFR Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme - NADPH - DHF Substrate start->prep_reagents prep_compounds Prepare Serial Dilutions: - Test Compound - Positive Control (Methotrexate) start->prep_compounds plate_setup Plate Setup (96-well): - Add Buffer, Enzyme, NADPH prep_reagents->plate_setup add_inhibitor Add Test Compound / Control to respective wells prep_compounds->add_inhibitor plate_setup->add_inhibitor pre_incubation Pre-incubate at 25°C (e.g., 10 minutes) add_inhibitor->pre_incubation initiate_reaction Initiate Reaction: Add DHF Substrate pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement: Read Absorbance at 340 nm (e.g., for 10-20 minutes) initiate_reaction->kinetic_measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 value kinetic_measurement->data_analysis end End data_analysis->end

Caption: General workflow for a 96-well plate-based DHFR inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2,4-Pteridinediamine-6-methanol Hydrobromide, along with standardized experimental protocols for their determination. While specific quantitative data for some properties remain to be fully elucidated in publicly available literature, the information on its chemical identity, melting point, and qualitative solubility provides a solid foundation for further research and development. The strong structural similarity to known DHFR inhibitors and its status as a methotrexate impurity strongly suggests its primary biological mechanism of action is the inhibition of dihydrofolate reductase. The provided experimental protocol for a DHFR inhibition assay offers a robust method for quantifying this activity. A thorough understanding of these core characteristics is paramount for any scientist or researcher working with this promising pteridine derivative in the context of drug discovery and development.

References

The Core Mechanism of Pteridine-Based DHFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of pteridine-based inhibitors targeting dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism. By competitively binding to the active site of DHFR, these inhibitors disrupt the synthesis of vital downstream metabolites, ultimately leading to cell death. This guide provides a comprehensive overview of their binding modes, quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the key pathways and workflows involved in their study.

Introduction to Dihydrofolate Reductase and Its Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a critical role in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[1][2]

Pteridine-based compounds, structurally analogous to the pteridine ring of the natural substrate DHF, are a prominent class of DHFR inhibitors.[3] These molecules act as competitive inhibitors, binding to the active site of DHFR with high affinity and preventing the binding of DHF.[2] This competitive inhibition depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, cell death.[2]

Mechanism of Action and Binding Mode

The inhibitory activity of pteridine-based compounds stems from their ability to mimic the binding of the natural substrate, dihydrofolate, within the active site of DHFR. The core of their mechanism lies in the specific and high-affinity interactions formed between the inhibitor and the amino acid residues of the enzyme.

The 2,4-diaminopteridine ring is a common scaffold in these inhibitors and is crucial for their binding. The N1 nitrogen and the 2-amino group of the pteridine ring typically form hydrogen bonds with a highly conserved glutamic acid residue (Glu30 in human DHFR).[4] Additionally, the 4-amino group establishes hydrogen bonds with the backbone carbonyls of conserved isoleucine and valine residues (e.g., Ile7 and Val115 in mouse DHFR).[5] These interactions anchor the inhibitor within the active site.

Beyond these key hydrogen bonds, the pteridine ring and its substituents also engage in numerous van der Waals and hydrophobic interactions with surrounding nonpolar residues, such as leucine, phenylalanine, and proline.[4] These hydrophobic contacts significantly contribute to the overall binding affinity and potency of the inhibitors. The specific nature and geometry of these interactions can vary depending on the particular pteridine derivative and the species of DHFR, providing a basis for the development of species-selective inhibitors.[5]

The DHFR Catalytic Cycle

The inhibition of DHFR by pteridine-based compounds directly interferes with its natural catalytic cycle. Understanding this cycle is fundamental to appreciating the mechanism of these inhibitors. The cycle involves the binding of NADPH and DHF, the chemical reduction of DHF to THF, and the subsequent release of THF and NADP+.[6]

DHFR_Catalytic_Cycle E Free Enzyme (DHFR) E_NADPH E:NADPH E->E_NADPH NADPH binds E_NADPH_DHF E:NADPH:DHF (Michaelis Complex) E_NADPH->E_NADPH_DHF DHF binds E_NADP_THF E:NADP+:THF (Ternary Product Complex) E_NADPH_DHF->E_NADP_THF Hydride Transfer (DHF -> THF) (NADPH -> NADP+) E_THF E:THF E_NADP_THF->E_THF NADP+ dissociates E_THF->E THF dissociates

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Pteridine-based inhibitors intercept this cycle by binding to the free enzyme or the E:NADPH complex, preventing the formation of the E:NADPH:DHF Michaelis complex and halting the entire downstream process.

Quantitative Analysis of Pteridine-Based DHFR Inhibitors

The potency of DHFR inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds and for understanding their structure-activity relationships (SAR).

Inhibitory Potency (IC50) of Selected Pteridine-Based DHFR Inhibitors
CompoundTarget DHFRIC50 (nM)Reference
MethotrexateHuman~20[7]
PemetrexedHuman~6600[7]
TrimethoprimE. coli~198,000[7]
Compound 4 (a benzodiazepine derivative)Bovine Liver4[8]
Compound 16 (a pyrido[3,2-d]pyrimidine)Recombinant Human60[8]
Compound 2 (a thiazolo[4,5-d]pyridazine)Human60[8]
PyrimethamineT. brucei45[9]
CycloguanilT. brucei>10,000[9]
Inhibition Constants (Ki) of Selected Pteridine-Based DHFR Inhibitors
CompoundTarget DHFRKi (nM)Reference
MethotrexateHuman~0.01[7]
TrimethoprimE. coli~1380[7]
RAB-propyl (a dihydrophthalazine derivative)E. faecalis4.5[10]
OSU35 (a trifluoropropyl derivative)E. faecalis3.8[10]
PyrimethamineT. brucei24.2[11]

Experimental Protocols for Characterization

The characterization of pteridine-based DHFR inhibitors involves a combination of biochemical and biophysical techniques to determine their inhibitory activity and to elucidate their binding mechanism at a molecular level.

DHFR Enzyme Inhibition Assay

This spectrophotometric assay is the primary method for quantifying the inhibitory potency of compounds against DHFR. It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[5]

Materials:

  • DHFR enzyme (purified)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (pteridine-based inhibitors)

  • Positive control (e.g., Methotrexate)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR enzyme in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of DHF in assay buffer (may require gentle warming to dissolve).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).

    • Add the DHFR enzyme solution to all wells except the "no enzyme" control.

    • Add the NADPH solution to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per unit time) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information on how a pteridine-based inhibitor binds to the DHFR active site. This technique is instrumental in structure-based drug design.

General Workflow:

  • Protein Expression and Purification: Obtain a large quantity of highly pure and homogenous DHFR protein.

  • Crystallization:

    • Co-crystallization: The purified DHFR is mixed with the pteridine inhibitor and NADPH, and the complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

    • Soaking: Crystals of the apo-enzyme or the DHFR:NADPH binary complex are grown first and then soaked in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: The obtained crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the DHFR-inhibitor complex is built and refined.

XRay_Crystallography_Workflow A Protein Expression & Purification B Crystallization (Co-crystallization or Soaking) A->B C X-ray Diffraction Data Collection B->C D Electron Density Map Calculation C->D E Model Building & Refinement D->E F Structure Validation & Deposition (PDB) E->F

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction.[6]

Key NMR Experiments:

  • Chemical Shift Perturbation (CSP) Mapping: 1H-15N HSQC spectra of 15N-labeled DHFR are recorded in the absence and presence of the pteridine inhibitor. Changes in the chemical shifts of specific amino acid residues upon inhibitor binding identify the location of the binding site.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the inhibitor are in close contact with the protein, providing a "molecular footprint" of the binding epitope.

  • WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can distinguish between binders and non-binders in a mixture of compounds, making it useful for screening.[1]

General Procedure for CSP:

  • Sample Preparation: Prepare a sample of 15N-labeled DHFR in a suitable NMR buffer.

  • Initial Spectrum: Record a 1H-15N HSQC spectrum of the free protein.

  • Titration: Add increasing amounts of the pteridine inhibitor to the protein sample and record an HSQC spectrum at each titration point.

  • Data Analysis: Monitor the changes in the chemical shifts of the backbone amide protons and nitrogens. Residues with significant chemical shift perturbations are likely part of or near the binding site.

High-Throughput Screening (HTS) for Novel Inhibitors

The discovery of new pteridine-based DHFR inhibitors often begins with high-throughput screening (HTS) of large compound libraries. The goal of HTS is to rapidly identify "hits" that can be further optimized into lead compounds.

HTS_Workflow A Compound Library (Large & Diverse) B Primary Screening (e.g., DHFR Inhibition Assay) A->B C Hit Identification B->C D Hit Confirmation & Dose-Response (IC50) C->D E Secondary Assays (e.g., Orthogonal Assays, Selectivity) D->E F Hit-to-Lead Optimization E->F

Caption: A typical workflow for high-throughput screening of DHFR inhibitors.

Conclusion

Pteridine-based inhibitors represent a cornerstone in the development of therapeutics targeting DHFR. Their mechanism of action, centered on competitive inhibition through high-affinity binding to the enzyme's active site, is well-established and continues to be a fertile ground for the design of novel drugs. The combination of quantitative biochemical assays, high-resolution structural biology techniques, and high-throughput screening methodologies provides a powerful toolkit for researchers and drug development professionals to discover and characterize the next generation of DHFR inhibitors with improved potency, selectivity, and clinical efficacy.

References

(2,4-diaminopteridin-6-yl)methanol: A Comprehensive Technical Guide to a Key Methotrexate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diaminopteridin-6-yl)methanol is a critical process-related impurity and potential degradant of Methotrexate, a widely used chemotherapeutic agent and immunosuppressant.[1] Designated as Methotrexate EP Impurity A by the European Pharmacopoeia, its presence in the final drug product is strictly controlled to ensure the safety and efficacy of the therapeutic.[1] This technical guide provides an in-depth overview of (2,4-diaminopteridin-6-yl)methanol, including its chemical properties, pharmacopeial limits, analytical detection methods, and potential biological impact.

This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the manufacturing, quality control, and regulatory submission of Methotrexate.

Chemical and Physical Properties

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative that is structurally related to the core of folic acid and methotrexate. Its key identifiers and properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2,4-diaminopteridin-6-yl)methanol[1]
Synonyms Methotrexate EP Impurity A, 2,4-Diamino-6-(hydroxymethyl)pteridine[2]
CAS Number 945-24-4[1]
Molecular Formula C₇H₈N₆O[1]
Molecular Weight 192.18 g/mol [1]
Appearance Light Brown to Dark Yellow Solid[2]
Solubility Slightly soluble in DMSO and Methanol (when heated)[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Regulatory Landscape and Pharmacopeial Limits

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH). Pharmacopeias worldwide set specific limits for known impurities in drug substances.

PharmacopeiaImpurity DesignationAcceptance Criteria for (2,4-diaminopteridin-6-yl)methanol
European Pharmacopoeia (EP) Methotrexate Impurity A≤ 0.05%
British Pharmacopoeia (BP) Methotrexate Impurity A≤ 0.05%
United States Pharmacopeia (USP) Not individually specified, falls under general impurity limitsEach single impurity should not exceed 0.5%, and total impurities should not exceed 2.0%
Chinese Pharmacopoeia (ChP) Not individually specified, falls under general impurity limitsEach single impurity should not exceed 0.5%, and total impurities should not exceed 2.0%

Synthesis and Formation

(2,4-diaminopteridin-6-yl)methanol is primarily formed as a process-related impurity during the synthesis of Methotrexate. One common synthetic route involves the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

A 2,4,5,6-Tetraaminopyrimidine C (2,4-diaminopteridin-6-yl)methanol A->C Condensation B Dihydroxyacetone B->C

A simplified schematic of the synthesis of (2,4-diaminopteridin-6-yl)methanol.

Analytical Methodologies for Detection and Quantification

Accurate and robust analytical methods are essential for the control of (2,4-diaminopteridin-6-yl)methanol in methotrexate drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the most common techniques employed. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be utilized.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of methotrexate and its impurities is detailed below.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Sodium dihydrogen phosphate in water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm.

  • Sample Preparation: Dissolve the methotrexate drug substance in a suitable solvent, such as diluted ammonia solution, to a final concentration of approximately 5 mg/mL.

cluster_workflow HPLC Analysis Workflow Sample Methotrexate Sample Preparation Sample Preparation (Dissolution) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (305 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for the HPLC analysis of methotrexate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and structural confirmation of impurities.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Synergi Polar-RP 4µ, 75 x 2.0 mm.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A rapid gradient elution.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Ion Transitions: Specific precursor-to-product ion transitions for methotrexate and its impurities would be monitored for quantification.

Biological Activity and Toxicological Profile

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Structurally similar to folic acid, (2,4-diaminopteridin-6-yl)methanol is presumed to exert its biological effect, if any, through the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation.

cluster_pathway Folate Pathway and DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR Dihydrofolate Reductase (DHFR) DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Impurity (2,4-diaminopteridin-6-yl)methanol Impurity->DHFR Inhibition

Inhibition of the folate pathway by (2,4-diaminopteridin-6-yl)methanol.

Experimental Protocol: DHFR Inhibition Assay

A spectrophotometric assay can be used to determine the inhibitory activity of (2,4-diaminopteridin-6-yl)methanol on DHFR.

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents:

    • DHFR enzyme

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound ((2,4-diaminopteridin-6-yl)methanol)

  • Procedure:

    • Add assay buffer, NADPH, and the test compound to a microplate well.

    • Initiate the reaction by adding DHFR enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition compared to a control without the inhibitor.

Toxicological Data

Specific toxicological data for (2,4-diaminopteridin-6-yl)methanol is limited. However, based on Safety Data Sheet (SDS) information, the compound is classified as follows:

  • Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[3]

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

No specific LD50 or detailed genotoxicity studies for (2,4-diaminopteridin-6-yl)methanol are readily available in the public domain. The toxicological profile of methotrexate is well-established and includes risks of myelosuppression, mucositis, and hepato- and nephrotoxicity. While (2,4-diaminopteridin-6-yl)methanol is a structural analogue, its specific contribution to the overall toxicity of methotrexate at the low levels stipulated by pharmacopeias is not well-characterized.

Conclusion

(2,4-diaminopteridin-6-yl)methanol is a well-characterized and critical impurity in the manufacture of methotrexate. Stringent control of its levels, as mandated by pharmacopeias, is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the chemical properties, regulatory limits, analytical methodologies, and potential biological impact of this impurity. The detailed experimental protocols and visual diagrams are intended to be a valuable resource for professionals in the pharmaceutical industry. Further research into the specific toxicology of (2,4-diaminopteridin-6-yl)methanol would be beneficial for a more complete understanding of its risk profile.

References

Role of the pteridine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Pteridine Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pteridine ring system, a bicyclic heterocycle formed by the fusion of pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in numerous biologically active compounds, both natural and synthetic, which exhibit a vast array of pharmacological activities.[1][2] Naturally occurring pteridines, such as folic acid and riboflavin, are fundamental to essential biological processes, while synthetic derivatives have led to significant therapeutic breakthroughs, including the anticancer drug Methotrexate and the diuretic Triamterene.[2][3] This guide provides a comprehensive technical overview of the pteridine core, detailing its synthesis, diverse therapeutic applications, and the structure-activity relationships that govern its biological functions. It serves as a resource for professionals engaged in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further research and innovation in this fertile area of medicinal chemistry.

The Pteridine Scaffold: A Privileged Core

The pteridine nucleus (pyrazino[2,3-d]pyrimidine) is an aromatic heterocyclic compound with the molecular formula C₆H₄N₄.[3][4] Its "privileged" status is attributed to its versatile structure, which can be readily functionalized at multiple positions. This allows for the precise modulation of physicochemical properties and biological target interactions, making it an ideal framework for developing novel therapeutic agents.[2][5] The pharmacological landscape of pteridine derivatives is extensive, encompassing antineoplastic, anti-inflammatory, antimicrobial, antiviral, and diuretic activities, among others.[1][2][3]

Synthesis of the Pteridine Nucleus

The construction of the pteridine ring system is a well-established field, with several named reactions providing versatile routes to a diverse range of derivatives.

Key Synthetic Methodologies
  • Isay Reaction: This method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the pteridine ring.

  • Gabriel-Colman Synthesis: A variation of the Isay reaction, this synthesis utilizes the cyclo-condensation of a 5,6-diaminopyrimidine with α-dicarbonyl compounds.[1] Reaction with unsymmetrical diketones can produce a variety of different pteridine derivatives.[1]

  • Timmis Synthesis: This base-catalyzed condensation reaction involves 4-amino-5-nitrosopyrimidines and compounds with an activated methylene group (e.g., ketones, aldehydes, nitriles).[1]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pteridine derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase S1 Select Pyrimidine Precursor (e.g., 4,5-diaminopyrimidine) S3 Condensation Reaction (e.g., Isay Reaction) S1->S3 S2 Select Dicarbonyl Compound (e.g., glyoxal, diketone) S2->S3 S4 Pteridine Core Formation S3->S4 S5 Purification & Characterization (HPLC, NMR, MS) S4->S5 E1 In Vitro Screening (Enzyme Inhibition, Cell Viability) S5->E1 Test Synthesized Compounds E2 Determine IC50 / EC50 E1->E2 E3 Lead Compound Identification E2->E3 E4 In Vivo Studies (Animal Models) E3->E4 E5 Preclinical Development E4->E5

Caption: Generalized workflow for pteridine drug discovery.

Therapeutic Applications and Mechanisms of Action

The pteridine scaffold is a key component in drugs targeting a wide range of diseases, most notably cancer, microbial infections, and hypertension.

Anticancer Activity

Pteridine derivatives have proven exceptionally valuable in oncology, targeting key pathways in cancer cell proliferation and survival.[2]

DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. Its inhibition depletes the precursors required for DNA replication, leading to the death of rapidly dividing cancer cells. Methotrexate and Pralatrexate are FDA-approved anticancer drugs that function as potent DHFR inhibitors.[1][6]

Many pteridine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

  • Janus Kinase (JAK) Inhibition: Certain substituted pteridines inhibit Jak1 and Jak2, key components of the JAK-STAT signaling pathway, which is involved in cell proliferation and apoptosis.[1]

  • EGFR and FLT3 Inhibition: N5-substituted 6,7-dioxo-6,7-dihydropteridines have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[1] Other derivatives effectively block the activity of FMS-like tyrosine kinase 3 (FLT3), an important target in Acute Myeloid Leukemia (AML).[1]

The diagram below illustrates the inhibition of the JAK-STAT pathway by a pteridine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocates to Nucleus Prolif Gene Transcription (Cell Proliferation) DNA->Prolif Initiates Inhibitor Pteridine Inhibitor Inhibitor->JAK Inhibits (IC50 ~0.8-1.5 µM) Cytokine Cytokine Cytokine->Receptor Binds

Caption: Inhibition of the JAK-STAT signaling pathway.

  • Monocarboxylate Transporter 1 (MCT1): Novel pteridine derivatives inhibit MCT1, a protein highly expressed in aggressive tumors that exports lactate, a product of glycolysis.[1][7] MCT1 inhibition disrupts the metabolic processes of cancer cells.[7]

  • Carbonic Anhydrases (CAs): CA isozymes are involved in tumorigenesis by helping to maintain the acidic microenvironment of solid tumors.[4] Pteridine-sulfonamide conjugates have been developed as dual inhibitors of CAs and DHFR.[1][8]

Antimicrobial Activity

The pteridine scaffold is present in several antimicrobial agents that target pathways essential for pathogen survival.

  • Antibacterial: Pteridine-sulfonamide conjugates act as inhibitors of dihydropteroate synthase (DHPS), an enzyme in the folate pathway of bacteria that is not present in humans.[9] Other derivatives can inhibit bacterial DNA topoisomerase I.[3]

  • Antiparasitic: Pteridine reductase 1 (PTR1) is a validated drug target in Leishmania parasites.[10][11] This enzyme provides a metabolic bypass for DHFR, and its inhibition is a key strategy for developing anti-leishmanial drugs.[11][12]

  • Antifungal: Certain dipyridyl-pteridine derivatives have demonstrated activity against fungal strains like Candida albicans.[3][13]

Diuretic Activity

Pteridine-based diuretics, such as the FDA-approved drug Triamterene, are classified as potassium-sparing diuretics.[6][14] They act on the distal nephron of the kidney, where they block epithelial sodium channels (ENaC).[15] This inhibition prevents sodium reabsorption, leading to increased water excretion (diuresis) without the concomitant loss of potassium that occurs with other classes of diuretics.[15]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pteridine derivatives against key biological targets.

Table 1: Pteridine Derivatives as Anticancer Agents

Compound Class Target Enzyme/Protein Cell Line / Assay Activity (IC₅₀ / EC₅₀) Reference(s)
2-Amino-O⁴-benzyl pteridines O⁶-alkylguanine-DNA alkyltransferase Enzyme Assay 0.01 - 0.4 µM [1]
Substituted Pteridines Jak1 / Jak2 In Vitro Enzyme Assay 1.5 µM / 0.8 µM [1]
Substituted Pteridines BaF3 TEL-Jak2 cells Cell Growth Assay 0.53 µM [1]
Triazolo[4,3-f]pteridine deriv. FLT3 Kinase Enzyme Assay 1.56 nM [1]
N⁵-Substituted dihydropteridines EGFR (T790M mutant) Enzyme Assay 0.68 - 1.07 nM [1]
Pteroate-based hydroxamates Histone Deacetylase (HDAC) Enzyme Assay 10.2 - 16.1 nM [1]
Substituted Pteridine Diones MCT1 Raji Lymphoma Cells 37 - 150 nM [4][7]
Pteridine-Sulfonamide Conj. Carbonic Anhydrase IX Enzyme Assay 2.1 µM [8]

| Pteridine-Sulfonamide Conj. | Dihydrofolate Reductase (DHFR) | Enzyme Assay | 2.5 µM |[8] |

Table 2: Pteridine Derivatives as Antimicrobial Agents

Compound Class Target Organism Target Enzyme Activity (Kᵢ / IC₅₀) Reference(s)
Pyrimido[1,2-a]pyrimidin-2-one deriv. L. donovani amastigotes Pteridine Reductase 1 (PTR1) IC₅₀ = 3 µM [11]
Pyrimido[1,2-a]pyrimidin-2-one deriv. L. donovani promastigotes Pteridine Reductase 1 (PTR1) IC₅₀ = 29 µM [11]
Pyrimido[1,2-a]pyrimidin-2-one deriv. Recombinant LdPTR1 Pteridine Reductase 1 (PTR1) Kᵢ = 0.72 µM [11]

| Designed Pteridine Derivatives | T. brucei / L. major PTR1 | Pteridine Reductase 1 (PTR1) | IC₅₀ down to 1 nM |[12] |

Experimental Protocols

General Synthesis via Isay Reaction

This protocol describes a general method for synthesizing a pteridine core.

  • Reactant Preparation: Dissolve equimolar amounts of a 4,5-diaminopyrimidine derivative and a 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent such as ethanol or acetic acid.

  • Condensation: Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The pteridine product often precipitates from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold solvent to remove impurities. If necessary, recrystallize the product from an appropriate solvent or purify using column chromatography to achieve high purity.

  • Characterization: Confirm the structure of the synthesized pteridine derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

MTT Cell Proliferation Assay

This assay is used to assess the antiproliferative effects of pteridine compounds on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells (e.g., Raji lymphoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test pteridine compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Diuretic Activity Assay (Rat Model)

This protocol is used to evaluate the diuretic effect of test compounds.

  • Animal Preparation: Use adult rats (e.g., Wistar rats) and fast them overnight with free access to water.

  • Hydration: Administer a water load (e.g., 25 mL/kg) orally to ensure adequate hydration and urine flow.

  • Compound Administration: Administer the test pteridine compound, a positive control (e.g., Triamterene), and a vehicle control orally or via intraperitoneal injection.

  • Urine Collection: Place the rats in individual metabolic cages designed for urine collection. Collect urine at specified time intervals (e.g., over 4 and 20 hours).

  • Analysis: Measure the total urine volume for each animal. Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Evaluation: Compare the urine volume and electrolyte excretion in the test group to the control groups to determine the diuretic and electrolyte-sparing effects of the compound.

Structure-Activity Relationships (SAR)

The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the core ring structure. The diagram below illustrates key concepts in the SAR of pteridine-based inhibitors.

G cluster_mods Structural Modifications (R-groups) cluster_props Resulting Properties Pteridine Pteridine Scaffold R1 Substituent at C2/N3 (e.g., Amino, Oxo) Pteridine->R1 Functionalization R2 Substituent at C4 (e.g., Amino, Benzyl) Pteridine->R2 Functionalization R3 Substituent at C6/C7 (e.g., Phenyl, Alkyl) Pteridine->R3 Functionalization Target Target Specificity (e.g., DHFR vs. Kinase) R1->Target Influences Potency Inhibitory Potency (IC50 / Ki) R1->Potency Modulates PK Pharmacokinetics (Solubility, Permeability) R1->PK Affects R2->Target Influences R2->Potency Modulates R2->PK Affects R3->Target Influences R3->Potency Modulates R3->PK Affects Target->Potency Potency->PK

Caption: Structure-Activity Relationship (SAR) logic for pteridines.

For example, in the development of MCT1 inhibitors, it was found that a five-atom tether terminating in a primary hydroxyl group at the R¹ position of a pteridine dione scaffold resulted in strong growth inhibition of lymphoma cells (EC₅₀ = 58 nM).[7] Shortening or lengthening this linker by a single methylene group significantly reduced the activity.[7] Similarly, for DHFR inhibitors, the substitution pattern on the pteridine core directly influences inhibitory potential and selectivity.[2]

Conclusion

The pteridine ring system remains a highly valuable and privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and synthetic accessibility have enabled the discovery and development of a broad spectrum of therapeutic agents that have made a significant impact on clinical practice, particularly in oncology and cardiovascular medicine.[2][6] The ability of pteridine derivatives to be tailored to potently and selectively inhibit diverse biological targets, from enzymes like DHFR and kinases to membrane transporters like MCT1, highlights their continued importance.[2] Future research focused on novel substitutions and hybrid molecules, such as pteridine-sulfonamide conjugates, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles for treating cancer and other complex diseases.

References

In-Depth Technical Guide: 2,4-Pteridinediamine-6-methanol Hydrobromide (CAS Number: 57963-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Overview

Chemical Name: 2,4-Pteridinediamine-6-methanol Hydrobromide[1] CAS Number: 57963-59-4[1][2] Synonyms: (2,4-Diaminopteridin-6-yl)methanol hydrobromide, 2,4-Diamino-6-pteridinemethanol Hydrobromide[1]

2,4-Pteridinediamine-6-methanol Hydrobromide is a pteridine derivative recognized as a key intermediate in the synthesis of various biologically active compounds.[3] It is structurally related to folic acid and is a known impurity of the widely used anticancer drug, Methotrexate, where it is designated as Methotrexate EP Impurity A.[3][4][5] The 2,4-diaminopteridine core is a crucial pharmacophore, particularly for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[4][6]

Physicochemical Properties

The physicochemical properties of 2,4-Pteridinediamine-6-methanol Hydrobromide and its corresponding free base are summarized in the tables below. These properties are essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of 2,4-Pteridinediamine-6-methanol Hydrobromide

PropertyValueSource(s)
Molecular Formula C₇H₉BrN₆O[2]
Molecular Weight 273.09 g/mol [2]
Appearance Dark Red Brown Solid[1]
Storage Temperature -20°C (long-term)[3]
Solubility Slightly soluble in DMF[3]

Table 2: Physicochemical Properties of 2,4-diamino-6-hydroxymethylpteridine (Free Base)

PropertyValueSource(s)
CAS Number 945-24-4[5]
Molecular Formula C₇H₈N₆O[5]
Molecular Weight 192.18 g/mol [5]
Melting Point 333-334 °C (decomposes)[5]
Appearance Light Brown to Dark Yellow Solid[5]
Solubility Slightly soluble in DMSO and Methanol (when heated)[5]
pKa (Predicted) 12.00 ± 0.10[5]

Synthesis and Experimental Protocols

The synthesis of 2,4-Pteridinediamine-6-methanol typically involves the condensation of a pyrimidine precursor with a three-carbon synthon. The resulting alcohol can then be converted to the hydrobromide salt.

Synthesis of 2,4-diamino-6-hydroxymethylpteridine (Free Base)

A common method for the synthesis of the free base involves the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Experimental Protocol:

  • Preparation of 2,4,5,6-tetraaminopyrimidine: 2,4,5,6-tetraaminopyrimidine sulfate is treated with a suitable base, such as barium chloride, to generate the free base.[5]

  • Condensation Reaction: The resulting 2,4,5,6-tetraaminopyrimidine is then condensed with dihydroxyacetone in an aqueous solution.[5] The reaction is typically carried out in the presence of a buffer, such as sodium acetate, and may be aerated to facilitate the reaction.[5]

  • Purification: The crude product precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent system, such as dilute acetic acid.[5]

Conversion to 2,4-Pteridinediamine-6-methanol Hydrobromide

The free base can be converted to its hydrobromide salt by treatment with hydrobromic acid.

Experimental Protocol:

  • Dissolution: Suspend the purified 2,4-diamino-6-hydroxymethylpteridine in a suitable solvent.

  • Acidification: Add a stoichiometric amount of hydrobromic acid to the suspension with stirring.

  • Isolation: The hydrobromide salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Dihydrofolate Reductase (DHFR) Inhibition

The primary biological activity of 2,4-Pteridinediamine-6-methanol and its derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[7]

By competitively binding to the active site of DHFR, 2,4-diaminopteridine derivatives block the production of THF, leading to a depletion of nucleotides and subsequent inhibition of cell growth.[4][7] This mechanism is the basis for the therapeutic effects of antifolate drugs like methotrexate in the treatment of cancer and certain inflammatory diseases.[8]

Signaling Pathway

The inhibition of DHFR by 2,4-Pteridinediamine-6-methanol Hydrobromide disrupts the folate synthesis pathway, which is critical for cellular proliferation. The following diagram illustrates this pathway and the point of inhibition.

DHFR_Inhibition_Pathway cluster_inhibition Effect of DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-Carbon Donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Compound 2,4-Pteridinediamine- 6-methanol HBr Compound->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication Cell_Growth_Inhibition Inhibition of Cell Growth

Caption: Inhibition of DHFR by 2,4-Pteridinediamine-6-methanol HBr.

Experimental Protocols for Biological Evaluation

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of 2,4-Pteridinediamine-6-methanol Hydrobromide against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified DHFR enzyme (e.g., from human or bacterial source)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 2,4-Pteridinediamine-6-methanol Hydrobromide (test compound)

  • Methotrexate (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Experimental Protocol:

  • Prepare Reagents: Prepare stock solutions of DHF, NADPH, the test compound, and methotrexate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound or methotrexate.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding NADPH and DHF to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of 2,4-Pteridinediamine-6-methanol Hydrobromide and related pteridine derivatives.

HPLC Method for Purity Analysis

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a specified wavelength (e.g., 254 nm or 302 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Conclusion

2,4-Pteridinediamine-6-methanol Hydrobromide (CAS 57963-59-4) is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its core 2,4-diaminopteridine structure makes it a presumed inhibitor of dihydrofolate reductase, a well-validated target for anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activity, along with detailed experimental protocols to facilitate further research and application. The provided information serves as a foundational resource for scientists working with this compound and other pteridine derivatives.

References

The Emergence of (2,4-diaminopteridin-6-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2,4-diaminopteridin-6-yl)methanol has been identified as a pivotal intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate.[1] This technical guide provides a comprehensive overview of its discovery, synthesis, and role as a versatile building block in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative with the chemical formula C₇H₈N₆O and a molecular weight of 192.18 g/mol .[1] Its structural and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name(2,4-diaminopteridin-6-yl)methanol
CAS Number945-24-4[1]
Molecular FormulaC₇H₈N₆O[1]
Molecular Weight192.18 g/mol [1]
AppearanceLight brown to dark yellow solid
Melting Point>300 °C (decomposes)
SolubilitySlightly soluble in DMSO and heated methanol
Storage2-8°C, inert atmosphere, protected from light[1]
Table 2: Spectroscopic Data (NMR)
NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR (DMSO-d₆)~8.5singlet
~7.2broad singlet
~6.8broad singlet
~5.5broad singlet
~4.7singlet
¹³C NMR (DMSO-d₆)~163.6
~155.0
~150.9
~143.2
~62.0

Synthesis of (2,4-diaminopteridin-6-yl)methanol

The most common and effective method for synthesizing (2,4-diaminopteridin-6-yl)methanol involves the condensation of a pyrimidine precursor, 2,4,5,6-tetraaminopyrimidine, with dihydroxyacetone.[1] This reaction leads to the formation of the pyrazine ring of the pteridine system.

Experimental Protocol: Synthesis from 2,4,5,6-Tetraaminopyrimidine Sulfate

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Barium chloride

  • Dihydroxyacetone

  • Cysteine hydrochloride monohydrate

  • Sodium acetate

  • 10% Acetic acid

  • Concentrated hydrochloric acid

  • Ammonia solution

  • Activated carbon

  • Ethanol

  • Water

Procedure:

  • Preparation of the Pyrimidine Precursor: An aqueous suspension of 2,4,5,6-tetraaminopyrimidine sulfate (30 mmol) is treated with barium chloride (30 mmol). The mixture is heated to 100°C for 10 minutes and then cooled to room temperature. The resulting barium sulfate precipitate is removed by filtration.

  • Condensation Reaction: The filtrate containing the free base of 2,4,5,6-tetraaminopyrimidine is added to a solution of dihydroxyacetone (90 mmol) and cysteine hydrochloride monohydrate (30 mmol) in an aqueous 4 M sodium acetate solution. The reaction mixture is stirred at room temperature and left open to the air for 24 hours.

  • Isolation of Crude Product: The precipitated yellow solid is collected by filtration, washed sequentially with water and ethanol, and dried in a vacuum oven. This typically affords the crude (2,4-diaminopteridin-6-yl)methanol.

  • Purification: The crude product is dissolved in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. The solution is heated to 75°C and treated with activated carbon. The hot solution is filtered to remove the activated carbon.

  • Final Product Isolation: The filtrate is neutralized with ammonia solution to precipitate the purified (2,4-diaminopteridin-6-yl)methanol as a bright yellow solid. The solid is collected by filtration, washed with a water-ethanol mixture and then pure ethanol, and finally dried under vacuum.

Table 3: Typical Reaction Yields
ProductYield
Crude (2,4-diaminopteridin-6-yl)methanol~66%
Purified (2,4-diaminopteridin-6-yl)methanol~54%

Role in Pharmaceutical Synthesis and Biological Pathways

(2,4-diaminopteridin-6-yl)methanol is a crucial intermediate in the synthesis of methotrexate, a widely used chemotherapeutic agent.[1] The hydroxymethyl group at the 6-position provides a reactive site for further chemical modifications to build more complex molecules.

The pteridine core of this intermediate is of significant interest in medicinal chemistry, particularly for developing inhibitors that target the folate pathway. Folate is an essential vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in the synthesis of nucleotides and several amino acids. Many organisms, including parasites and cancer cells, rely on the de novo synthesis of folate. Therefore, inhibiting enzymes in this pathway is a key strategy for developing antimicrobial and anticancer drugs.

Folate_Pathway_Inhibition cluster_synthesis Synthesis Intermediate Pteridine_Derivatives Pteridine_Derivatives Dihydrofolate Dihydrofolate Pteridine_Derivatives->Dihydrofolate Inhibition Intermediate (2,4-diaminopteridin-6-yl)methanol Intermediate->Pteridine_Derivatives Precursor

The diagram above illustrates the simplified folate biosynthesis pathway and highlights the inhibitory action of pteridine derivatives, such as methotrexate, on dihydrofolate reductase (DHFR). (2,4-diaminopteridin-6-yl)methanol serves as a key precursor for the synthesis of these inhibitory compounds.

Experimental and Synthetic Workflow

The synthesis of methotrexate from (2,4-diaminopteridin-6-yl)methanol involves a multi-step process that capitalizes on the reactivity of the hydroxymethyl group. A general workflow is depicted below.

Synthesis_Workflow start 2,4,5,6-Tetraaminopyrimidine + Dihydroxyacetone intermediate (2,4-diaminopteridin-6-yl)methanol start->intermediate Condensation activation Activation of Hydroxymethyl Group (e.g., Halogenation) intermediate->activation coupling Coupling with p-aminobenzoylglutamate derivative activation->coupling product Methotrexate coupling->product

Conclusion

(2,4-diaminopteridin-6-yl)methanol has been firmly established as a critical synthesis intermediate in the pharmaceutical industry. Its straightforward synthesis from readily available precursors and its versatile chemical handle make it an invaluable building block for a range of therapeutic agents. The continued exploration of pteridine derivatives as enzyme inhibitors ensures that this compound will remain a subject of interest for researchers and drug development professionals.

References

The 2,4-Diaminopteridine Core: A Versatile Scaffold for Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug resistance in parasitic diseases pose a significant threat to global health. This necessitates the urgent development of novel chemotherapeutic agents with unique mechanisms of action. The 2,4-diaminopteridine scaffold, a heterocyclic ring system, has emerged as a promising core structure in the design of potent antiparasitic drugs. This technical guide provides a comprehensive overview of the antiparasitic potential of the 2,4-diaminopteridine core, with a focus on its activity against Plasmodium, Leishmania, and Trypanosoma species. We will delve into its mechanism of action, structure-activity relationships, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The primary mechanism by which 2,4-diaminopteridine derivatives exert their antiparasitic effect is through the inhibition of key enzymes in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an essential process for parasite survival and replication.

In parasites such as Plasmodium, Leishmania, and Trypanosoma, two enzymes, in particular, have been identified as the main targets of 2,4-diaminopteridine-based inhibitors:

  • Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in one-carbon metabolism.

  • Pteridine Reductase 1 (PTR1): Found in kinetoplastid parasites like Leishmania and Trypanosoma, PTR1 provides a bypass for DHFR inhibition by reducing pterins and folates. This makes dual inhibition of both DHFR and PTR1 a compelling strategy for overcoming drug resistance.[1][2][3][4][5]

The 2,4-diaminopteridine core mimics the pteridine portion of the natural substrates of these enzymes, allowing it to bind to the active site and competitively inhibit their function. This disruption of the folate pathway ultimately leads to parasite death.

cluster_parasite Parasite Folate Metabolism cluster_inhibition Inhibition by 2,4-Diaminopteridines Pterins Pterins / Folates (from host) DHF Dihydrofolate (DHF) Pterins->DHF Salvage Pathway DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Reduction PTR1 Pteridine Reductase 1 (PTR1) DHF->PTR1 Reduction TS Thymidylate Synthase THF->DHF Oxidation DNA_AA DNA & Amino Acid Synthesis THF->DNA_AA One-Carbon Metabolism DNA_AA->THF Regeneration PTR1->THF Inhibitor 2,4-Diaminopteridine Core Inhibitor->DHFR Inhibits Inhibitor->PTR1 Inhibits

Figure 1: Simplified overview of the folate biosynthesis pathway in parasites and the inhibitory action of the 2,4-diaminopteridine core.

Quantitative Data on Antiparasitic Activity

The antiparasitic efficacy of various 2,4-diaminopteridine and related derivatives has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the potency of a compound. The following tables summarize the reported IC50 values for representative compounds against different parasites.

Table 1: Antiplasmodial Activity of 2,4-Diamino-6-substituted-pteridines and Related Compounds against Plasmodium falciparum

Compound IDCore StructureSubstituent (R)IC50 (nM) vs. P. falciparum (Strain)Reference
1 2,4-Diaminoquinazoline5-Cl, 6-NHCH₂(2,5-(OCH₃)₂-Ph)9 (V1S - pyrimethamine-resistant)[6]
2 2,4-Diaminoquinazoline5-Cl, 6-NHCH₂(3,4,5-(OCH₃)₃-Ph)13 (V1S)[6]
3 2,4-Diaminoquinazoline5-Cl, 6-N(CH₃)CH₂(2,5-(OCH₃)₂-Ph)20 (V1S)[6]
Pyrimethamine 2,4-Diaminopyrimidine-4200 (V1S)[6]
Chlorcycloguanil Dihydrotriazine-70 (V1S)[6]
WR99210 Dihydrotriazine-2.7 (V1S)[6]

Table 2: Antileishmanial and Antitrypanosomal Activity of Pteridine and Pyrimidine Derivatives

Compound IDCore StructureIC50 (µM) vs. Leishmania (Species/Stage)IC50 (µM) vs. Trypanosoma (Species/Stage)Reference
Compound 2 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido-49 (T. brucei)[7][8]
Pyrimethamine 2,4-Diaminopyrimidine--[9]
Cycloguanil Analogue 5 1-Aryl-2,4-diamino-1,6-dihydrotriazine-0.67 (TbPTR1), 33.2 (TbDHFR-TS)[10]
Cycloguanil Analogue 6 1-Aryl-2,4-diamino-1,6-dihydrotriazine-0.83 (TbPTR1), 10.1 (TbDHFR-TS)[10]
Thiazolidine-2,4-dione derivative 2d Thiazolidine-2,4-dione44.67 (L. major PTR1)-[6]

Experimental Protocols

The evaluation of the antiparasitic potential of 2,4-diaminopteridine derivatives involves a series of standardized in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, K1, V1S) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax.

2. Drug Susceptibility Assay (SYBR Green I-based):

  • Asynchronous parasite cultures are diluted to a 1% parasitemia and 2% hematocrit.

  • 180 µL of the parasite culture is added to the wells of a 96-well plate.

  • 20 µL of serially diluted test compounds are added to the wells.

  • Plates are incubated for 72 hours under the conditions described above.

  • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well and incubated in the dark for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

cluster_workflow In Vitro Antiplasmodial Assay Workflow start Start culture Maintain P. falciparum culture start->culture prepare Prepare parasite suspension (1% parasitemia, 2% hematocrit) culture->prepare plate Plate parasites and add serially diluted compounds prepare->plate incubate Incubate for 72 hours plate->incubate lyse Add SYBR Green I lysis buffer incubate->lyse read Measure fluorescence lyse->read calculate Calculate IC50 values read->calculate end End calculate->end

Figure 2: Workflow for the in vitro antiplasmodial activity assay.
In Vitro Antileishmanial Activity Assay

This protocol is used to determine the IC50 against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania.

1. Promastigote Assay:

  • Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in M199 medium supplemented with fetal bovine serum (FBS) at 26°C.

  • Log-phase promastigotes are seeded in 96-well plates.

  • Test compounds are added in serial dilutions.

  • Plates are incubated for 72 hours at 26°C.

  • Parasite viability is assessed using a resazurin-based assay, where viable cells reduce blue resazurin to pink resorufin.

  • Fluorescence is measured, and IC50 values are calculated.[2][11]

2. Amastigote Assay:

  • Mammalian macrophages (e.g., J774A.1) are seeded in 96-well plates and allowed to adhere.

  • Macrophages are infected with stationary-phase Leishmania promastigotes.

  • After 24 hours, non-internalized promastigotes are washed away.

  • Test compounds are added to the infected macrophages.

  • Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by using a reporter gene assay.

  • IC50 values are calculated.[2][11]

In Vitro Antitrypanosomal Activity Assay

This assay determines the IC50 of compounds against the bloodstream form of Trypanosoma brucei.

1. Parasite Culture:

  • Bloodstream forms of T. brucei are cultured in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

2. Drug Susceptibility Assay (Resazurin-based):

  • Parasites are seeded in 96-well plates.[1]

  • Serially diluted test compounds are added.

  • Plates are incubated for 48 hours.[1]

  • Resazurin solution is added, and the plates are incubated for an additional 24 hours.[1]

  • Fluorescence is measured, and IC50 values are determined.[1]

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., L6, THP-1, or Vero cells) is determined.[12]

  • Mammalian cells are seeded in 96-well plates and incubated overnight.

  • Test compounds are added in serial dilutions.

  • Plates are incubated for 72 hours.

  • Cell viability is measured using a resazurin or MTT assay.

  • The 50% cytotoxic concentration (CC50) is calculated.

  • The selectivity index (SI) is determined as the ratio of CC50 (mammalian cells) to IC50 (parasite). A higher SI value indicates greater selectivity for the parasite.

Synthesis of the 2,4-Diaminopteridine Core

A common synthetic route to the 2,4-diaminopteridine core involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a 1,3-dicarbonyl compound or its equivalent.[5][13] For instance, the reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone can yield 2,4-diamino-6-hydroxymethylpteridine.[5][13] Further modifications can then be made to the 6-position to generate a library of derivatives for structure-activity relationship studies.[14]

cluster_synthesis General Synthesis of 2,4-Diaminopteridines start Start pyrimidine 2,4,5,6-Tetraaminopyrimidine Salt start->pyrimidine dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) start->dicarbonyl condensation Condensation Reaction pyrimidine->condensation dicarbonyl->condensation pteridine 2,4-Diamino-6-substituted-pteridine condensation->pteridine modification Further Modification at 6-position pteridine->modification derivatives Library of Derivatives modification->derivatives end End derivatives->end

Figure 3: Logical workflow for the synthesis of 2,4-diaminopteridine derivatives.

Conclusion and Future Directions

The 2,4-diaminopteridine core represents a highly versatile and promising scaffold for the development of novel antiparasitic agents. Its ability to effectively inhibit key enzymes in the essential folate biosynthesis pathway of various parasites, including drug-resistant strains, underscores its therapeutic potential. The structure-activity relationship studies, though still ongoing for some parasitic species, have provided valuable insights for the rational design of more potent and selective inhibitors.

Future research should focus on:

  • Expanding the library of 2,4-diaminopteridine derivatives to explore a wider chemical space and improve potency and selectivity.

  • Conducting in-depth structure-activity relationship studies against Leishmania and Trypanosoma species to optimize compounds for these parasites.

  • Investigating the potential for combination therapies, particularly with inhibitors of other metabolic pathways, to enhance efficacy and combat resistance.

  • Advancing promising lead compounds into preclinical and clinical development to translate the in vitro potential into effective treatments for parasitic diseases.

This technical guide serves as a foundational resource for researchers dedicated to the discovery and development of new antiparasitic drugs, highlighting the significant opportunities presented by the 2,4-diaminopteridine core structure.

References

Methodological & Application

Synthesis Protocol for (2,4-diaminopteridin-6-yl)methanol hydrobromide: An Essential Intermediate for Folate Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

(2,4-diaminopteridin-6-yl)methanol is a critical intermediate in the synthesis of various biologically active compounds, most notably methotrexate, a potent folate antagonist used in chemotherapy and for the treatment of autoimmune diseases.[1][2] Its hydrobromide salt serves as a stable and reactive precursor for further chemical modifications, particularly for the introduction of a bromomethyl group at the 6-position of the pteridine ring, a key step in the synthesis of methotrexate and related antifolates.[3][4] This document provides a detailed protocol for the synthesis of (2,4-diaminopteridin-6-yl)methanol and its subsequent conversion to the hydrobromide salt, intended for researchers and professionals in drug development and medicinal chemistry. The pteridine scaffold is of significant interest in the development of inhibitors targeting the folate pathway in various organisms, including parasites responsible for neglected tropical diseases.[2]

Experimental Protocols

This synthesis is a two-step process beginning with the formation of (2,4-diaminopteridin-6-yl)methanol from 2,4,5,6-tetraaminopyrimidine, followed by its conversion to the hydrobromide salt.

Part 1: Synthesis of (2,4-diaminopteridin-6-yl)methanol

This procedure involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone. The reaction is typically carried out in an aqueous medium with careful pH control to favor the formation of the desired 6-substituted isomer.[5][3]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate or hydrochloride

  • Dihydroxyacetone

  • Barium chloride (if starting from sulfate salt)

  • Sodium acetate

  • Cysteine hydrochloride monohydrate

  • Hydrochloric acid

  • Ammonia solution

  • Activated carbon

  • Ethanol

  • Water

Procedure:

  • Preparation of 2,4,5,6-Tetraaminopyrimidine Solution:

    • If starting with 2,4,5,6-tetraaminopyrimidine sulfate (7.14 g, 30 mmol), suspend it in water and add barium chloride (7.32 g, 30 mmol). Heat the mixture to 100°C for 10 minutes, then cool to room temperature. Filter off the barium sulfate precipitate.[6]

    • If starting with the hydrochloride salt, dissolve it in water.

  • Condensation Reaction:

    • Transfer the filtrate from the previous step to a reaction vessel containing a solution of dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in an aqueous 4 M sodium acetate solution (450 mL).[6]

    • Alternatively, the reaction can be performed by adjusting the pH of the 2,4,5,6-tetraaminopyrimidine hydrochloride solution to a range of 5.3-5.7 with sodium hydroxide and then adding dihydroxyacetone.[5]

    • Stir the reaction mixture vigorously at room temperature, open to the air, for 24 hours.[6] The reaction progress can be monitored by HPLC.

  • Isolation and Purification:

    • Upon completion, a yellow solid will precipitate. Collect the crude product by filtration and wash it sequentially with water and ethanol. Dry the solid in a vacuum oven. A typical yield for the crude product is around 66%.[6]

    • For purification, dissolve the crude solid in 10% acetic acid with a few drops of concentrated hydrochloric acid. Heat the solution to 75°C and treat with activated carbon, followed by hot filtration.[6]

    • Neutralize the filtrate with ammonia to precipitate a bright yellow solid. Collect the purified product by filtration, wash with a water-ethanol mixture and then pure ethanol. Dry the final product in a vacuum oven. The yield of the purified product is typically around 54%.[6]

Part 2: Synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide

This step involves the conversion of the synthesized alcohol to its hydrobromide salt, which is often used directly in the subsequent synthesis of methotrexate.[5][3][4]

Materials:

  • (2,4-diaminopteridin-6-yl)methanol

  • Concentrated hydrobromic acid (48%)

  • Water

Procedure:

  • Salt Formation:

    • Suspend (2,4-diaminopteridin-6-yl)methanol in water.

    • Add concentrated hydrobromic acid (48%) to the suspension. A German patent describes a similar process where 2,4,5,6-tetraaminopyrimidine sulfite is converted to the dihydrobromide salt using concentrated HBr.[7]

    • The mixture is typically stirred to ensure complete reaction and formation of the salt.

    • The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The solid is then washed with a suitable solvent like ethanol and dried under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of (2,4-diaminopteridin-6-yl)methanol

ParameterValueReference
Starting Material2,4,5,6-Tetraaminopyrimidine sulfate[6]
ReagentsDihydroxyacetone, Barium Chloride, Sodium Acetate, Cysteine Hydrochloride[6]
SolventWater[6]
Reaction Time24 hours[6]
TemperatureRoom Temperature[6]
pH~5.5 (in Sodium Acetate Buffer)[6]
Crude Yield66%[6]
Purified Yield54%[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of (2,4-diaminopteridin-6-yl)methanol cluster_1 Part 2: Synthesis of Hydrobromide Salt 2,4,5,6-Tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine Condensation Condensation 2,4,5,6-Tetraaminopyrimidine->Condensation Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Condensation (2,4-diaminopteridin-6-yl)methanol (2,4-diaminopteridin-6-yl)methanol Condensation->(2,4-diaminopteridin-6-yl)methanol Crude Product Purification Purification (2,4-diaminopteridin-6-yl)methanol->Purification Purified Product Purified Product Purification->Purified Product Salt Formation Salt Formation Purified Product->Salt Formation HBr HBr HBr->Salt Formation Final Product (2,4-diaminopteridin-6-yl)methanol Hydrobromide Salt Formation->Final Product

Caption: Synthesis workflow for this compound.

Biological Context: The Folate Pathway and Methotrexate Action

This compound is a precursor to methotrexate, an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting DHFR, methotrexate disrupts DNA synthesis and cell proliferation, which is the basis of its anticancer activity.[8][1][9][10]

Folate_Pathway cluster_folate Folate Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR Dihydrofolate Reductase (DHFR) Methotrexate Methotrexate Methotrexate->DHFR Inhibition

Caption: Mechanism of methotrexate action in the folate pathway.

References

Application Notes: Synthesis of Methotrexate from (2,4-diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for a potential synthetic route to methotrexate, a widely used chemotherapeutic agent, starting from (2,4-diaminopteridin-6-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development.

Methotrexate, a folate derivative, functions as an antimetabolite by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA replication and cell division. This inhibition primarily affects rapidly dividing cells, such as cancer cells.

The synthesis outlined below proceeds in two key stages: the conversion of (2,4-diaminopteridin-6-yl)methanol to 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, followed by the coupling of this intermediate with diethyl L-glutamate to yield methotrexate.

Experimental Protocols

Part 1: Synthesis of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide

This initial step involves the bromination of the starting material, (2,4-diaminopteridin-6-yl)methanol.

  • Materials:

    • (2,4-diaminopteridin-6-yl)methanol

    • 48% Hydrobromic acid (HBr)

    • Anhydrous ether

    • Methanol

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Suspend (2,4-diaminopteridin-6-yl)methanol in 48% hydrobromic acid in a round-bottom flask.

    • Stir the suspension at a controlled temperature, for instance, 35°C, for approximately 24 hours.

    • Monitor the reaction progress using a suitable analytical method, such as thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with anhydrous ether to remove any residual acid.

    • Further wash the product with a mixture of ether and methanol.

    • Dry the final product, 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, under vacuum.

Part 2: Synthesis of Methotrexate

This second stage involves the coupling of the brominated intermediate with diethyl L-glutamate.

  • Materials:

    • 6-(bromomethyl)-2,4-diaminopteridine hydrobromide

    • Diethyl L-glutamate

    • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

    • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

    • Sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl) solution

    • Diatomaceous earth

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Dissolve diethyl L-glutamate in the chosen solvent (e.g., DMSO) in a reaction vessel.

    • Add the base (e.g., DIPEA) to the solution and stir.

    • Add 6-(bromomethyl)-2,4-diaminopteridine hydrobromide to the mixture in portions.

    • Allow the reaction to proceed at room temperature for several hours, monitoring its progress with TLC.

    • Once the reaction is complete, add a solution of sodium hydroxide to hydrolyze the ester groups of the glutamate moiety.

    • Stir the mixture at room temperature for the required duration for complete hydrolysis.

    • Filter the solution to remove any insoluble byproducts, potentially using a pad of diatomaceous earth.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 3.5 to precipitate the crude methotrexate.

    • Cool the mixture to enhance precipitation.

    • Collect the crude methotrexate by filtration and wash it with cold water.

    • Recrystallize the crude product from water to obtain pure methotrexate.

    • Dry the final product under vacuum.

Data Presentation

ParameterValueReference
Part 1: 6-(bromomethyl)-2,4-diaminopteridin-6-yl)methanol Synthesis
Typical Yield~80-90%
Part 2: Methotrexate Synthesis
Typical Yield~50-70%
Final Product Purity (by HPLC)>99%
Melting Point195-205 °C (decomposes)

Visualizations

Methotrexate Synthesis Workflow A (2,4-diaminopteridin-6-yl)methanol B 6-(bromomethyl)-2,4- diaminopteridine hydrobromide A->B  HBr (48%)  35°C, 24h C Methotrexate B->C  DIPEA, DMSO  Room Temp. D Diethyl L-glutamate D->C

Caption: A simplified workflow for the synthesis of Methotrexate.

Methotrexate Mechanism of Action MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine Purine Synthesis THF->Purine Pyrimidine Pyrimidine Synthesis THF->Pyrimidine DNA DNA Synthesis & Cell Proliferation Purine->DNA Pyrimidine->DNA

Caption: The inhibitory effect of Methotrexate on the folate pathway.

Application of (2,4-diaminopteridin-6-yl)methanol in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative with a structural resemblance to folic acid. It is recognized as a significant impurity in the widely used anticancer drug, Methotrexate.[1] This structural similarity allows it to interact with enzymes crucial for cell proliferation, positioning it as a molecule of interest in anticancer research.[1] The primary mechanism of its anticancer activity is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides necessary for DNA replication.[1] By competitively binding to DHFR, (2,4-diaminopteridin-6-yl)methanol disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] This compound has been investigated for its therapeutic potential in various malignancies, including lymphoma and solid tumors.[1] Beyond its direct biological activity, (2,4-diaminopteridin-6-yl)methanol serves as a critical chemical intermediate for the synthesis of more complex and potent antifolate agents.[1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The anticancer effect of (2,4-diaminopteridin-6-yl)methanol is primarily attributed to its potent inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis and cellular replication. By inhibiting DHFR, (2,4-diaminopteridin-6-yl)methanol leads to a depletion of the intracellular THF pool, thereby disrupting the synthesis of DNA and RNA, ultimately causing cell death.[1]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA One-carbon metabolism DHFR->THF NADP NADP+ DHFR->NADP Compound (2,4-diaminopteridin-6-yl)methanol Compound->DHFR Inhibition NADPH NADPH NADPH->DHFR

Figure 1: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by (2,4-diaminopteridin-6-yl)methanol.

Quantitative Data

While extensive quantitative data for the standalone anticancer activity of (2,4-diaminopteridin-6-yl)methanol is not widely available in the public domain, research on its derivatives demonstrates potent inhibition of cancer cell growth. The following tables present illustrative IC50 values for pteridine derivatives against various cancer cell lines to provide a comparative context for researchers.

Table 1: Illustrative In Vitro Cytotoxicity of Pteridine Derivatives (IC50, µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)Colo-205 (Colon)A2780 (Ovarian)Reference
Pteridone Derivative 1ValueValueValueValue[Hypothetical]
Pteridone Derivative 2ValueValueValueValue[Hypothetical]
Pteridone Derivative 3ValueValueValueValue[Hypothetical]
Etoposide (Control)ValueValueValueValue[Hypothetical]

Note: The data in this table is illustrative and based on the activities of similar pteridine compounds. Researchers should determine the specific IC50 values for (2,4-diaminopteridin-6-yl)methanol in their cell lines of interest.

Table 2: Illustrative DHFR Inhibition by Pteridine Derivatives

Compound/DerivativeDHFR Inhibition (IC50, µM)Reference
Pteridine-sulphonamide 12.5[Hypothetical]
Pteridine-sulphonamide 21.3[Hypothetical]
Methotrexate (Control)Value[Hypothetical]

Note: This table provides example data for DHFR inhibition by related compounds. The inhibitory potential of (2,4-diaminopteridin-6-yl)methanol on DHFR should be experimentally determined.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the anticancer properties of (2,4-diaminopteridin-6-yl)methanol.

Protocol 1: Synthesis of (2,4-diaminopteridin-6-yl)methanol

This protocol describes a common method for the synthesis of (2,4-diaminopteridin-6-yl)methanol starting from 2,4,5,6-tetraaminopyrimidine.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start: 2,4,5,6-Tetraaminopyrimidine & Dihydroxyacetone step1 Condensation Reaction (Aqueous solution, Air, Room Temperature) start->step1 step2 Cyclization to form Pteridine Ring step1->step2 step3 Purification (e.g., Recrystallization) step2->step3 end End Product: (2,4-diaminopteridin-6-yl)methanol step3->end

Figure 2: General workflow for the synthesis of (2,4-diaminopteridin-6-yl)methanol.

Materials:

  • 2,4,5,6-tetraaminopyrimidine sulfate

  • Barium chloride

  • Dihydroxyacetone

  • Cysteine hydrochloride monohydrate

  • Sodium acetate

  • Activated carbon

  • 10% Acetic acid

  • Concentrated hydrochloric acid

  • Ammonia solution

  • Ethanol

  • Deionized water

  • Reaction vessel (three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Buchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Preparation of 2,4,5,6-tetraaminopyrimidine:

    • To a suspension of 2,4,5,6-tetraaminopyrimidine sulfate in deionized water, rapidly add an equimolar amount of barium chloride.

    • Heat the mixture to 100°C for 10 minutes, then cool to room temperature.

    • Remove the precipitated barium sulfate by filtration. The filtrate contains the 2,4,5,6-tetraaminopyrimidine.[2]

  • Condensation and Cyclization:

    • Transfer the filtrate to a three-necked round-bottom flask equipped with a mechanical stirrer.

    • Add an aqueous solution of sodium acetate, followed by dihydroxyacetone and cysteine hydrochloride monohydrate.

    • Stir the reaction mixture vigorously at room temperature, open to the air, for 24 hours. A yellow solid should precipitate.[2]

  • Isolation of Crude Product:

    • Collect the precipitated yellow solid by filtration.

    • Wash the solid sequentially with deionized water and ethanol.

    • Dry the crude product in a heated vacuum oven overnight.[2]

  • Purification:

    • Dissolve the crude product in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid, heating to 75°C.

    • Treat the solution with activated carbon and perform a hot filtration.

    • Neutralize the filtrate with ammonia solution to a neutral pH to precipitate the purified product.

    • Collect the bright yellow solid by filtration, wash with a water-ethanol mixture, and then with ethanol.

    • Dry the purified (2,4-diaminopteridin-6-yl)methanol in a heated vacuum oven.[2]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of (2,4-diaminopteridin-6-yl)methanol on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with (2,4-diaminopteridin-6-yl)methanol (various concentrations) seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

References

Chemical Modification of the Hydroxymethyl Group on the Pteridine Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl group at the C6 position of the pteridine ring. These modifications are crucial in the development of novel therapeutic agents, particularly antifolates, by influencing their biological activity, selectivity, and pharmacokinetic properties.

Introduction

The pteridine ring system is a core scaffold in numerous biologically significant molecules, including folic acid and its derivatives, which are essential for one-carbon metabolism and the synthesis of nucleotides. The hydroxymethyl group at the C6 position of pterins, such as 6-hydroxymethylpterin, is a key biosynthetic intermediate and a versatile handle for synthetic modifications. Altering this group can profoundly impact the molecule's interaction with target enzymes like dihydrofolate reductase (DHFR), a key target in cancer and infectious disease therapy. This guide details key chemical transformations of the 6-hydroxymethyl group: oxidation, esterification, etherification, and conversion to halomethyl derivatives for subsequent nucleophilic substitution.

Signaling Pathways Involving Pteridine Derivatives

Folate Biosynthesis Pathway

The 6-hydroxymethyl-7,8-dihydropterin is a crucial intermediate in the de novo biosynthesis of folates in microorganisms and plants. Understanding this pathway is essential for the development of antimicrobial agents that target this process.

Folate_Biosynthesis GTP GTP DHNTP 7,8-Dihydroneopterin triphosphate GTP->DHNTP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNTP->HMDHP Dihydroneopterin aldolase HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->HMDHP_PP Dihydropteroate synthase (HPPK domain) DHP 7,8-Dihydropteroate HMDHP_PP->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) pABA p-Aminobenzoic acid (PABA) pABA->DHP Dihydropteroate synthase (DHPS domain) Glutamate Glutamate Glutamate->DHF

Caption: Folate biosynthesis pathway highlighting key intermediates.

Mechanism of Action of Methotrexate (an Antifolate Drug)

Methotrexate, a widely used anticancer and antirheumatic drug, is a structural analog of folic acid. Its primary mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), which leads to the depletion of tetrahydrofolate (THF) and subsequent disruption of DNA synthesis and cell proliferation.[1][2] Methotrexate's effectiveness is also attributed to the intracellular polyglutamation, which enhances its retention and inhibitory activity against other folate-dependent enzymes.[1]

Methotrexate_MoA cluster_cell Cell MTX_in Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibition MTX_poly MTX-polyglutamates MTX_in->MTX_poly FPGS DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction TS Thymidylate Synthase THF->TS as 5,10-methylene-THF Purines Purine Synthesis THF->Purines as 10-formyl-THF DHFR->THF dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Methylation DNA DNA Synthesis & Repair dTMP->DNA Cell Proliferation\nInhibition Cell Proliferation Inhibition DNA->Cell Proliferation\nInhibition Purines->Cell Proliferation\nInhibition AICAR_Tfase AICAR Transformylase AICAR_Tfase->Purines Adenosine Adenosine (Anti-inflammatory) MTX_poly->DHFR MTX_poly->TS MTX_poly->AICAR_Tfase MTX_poly->Adenosine Inhibition of AICAR Transformylase leads to accumulation MTX_out Extracellular Methotrexate MTX_out->MTX_in Transport (RFC1)

Caption: Mechanism of action of Methotrexate.

Experimental Protocols and Data

The following section provides detailed protocols for the chemical modification of the 6-hydroxymethyl group on the pteridine ring.

Oxidation of the Hydroxymethyl Group

The oxidation of the 6-hydroxymethyl group to an aldehyde (6-formylpterin) or a carboxylic acid (pterin-6-carboxylic acid) introduces new functionalities for further derivatization or for modulating biological activity.

This protocol describes the oxidation of a 6-methylpteridine derivative to the corresponding 6-carboxylic acid, a method that can be adapted for 6-hydroxymethylpteridine.

Materials:

  • 2-amino-4-hydroxy-6-methylpteridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 200 mg of 2-amino-4-hydroxy-6-methylpteridine in 10 mL of 2 N sodium hydroxide.[3]

  • Heat the solution on a steam bath.[3]

  • Slowly add 10 mL of 2 N potassium permanganate solution to the heated mixture.[3]

  • Continue heating on the steam bath for 3 hours.[3]

  • Add an additional 1 mL of the potassium permanganate solution and continue heating for another 3 hours.[3]

  • Filter off the manganese dioxide precipitate.[3]

  • Acidify the filtrate with acetic acid to precipitate the product.[3]

  • Collect the precipitate by filtration, wash with water and ethanol, and dry to yield 2-amino-4-hydroxypteridine-6-carboxylic acid.[3]

Table 1: Quantitative Data for Oxidation of 6-Methylpteridine

Starting MaterialProductOxidizing AgentYieldReference
2-amino-4-hydroxy-6-methylpteridine (200 mg)2-amino-4-hydroxypteridine-6-carboxylic acidPotassium permanganate144 mg (approx. 65%)[3]
Conversion to Halomethyl Derivatives

The conversion of the hydroxymethyl group to a more reactive halomethyl group is a key step for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of side chains.

This protocol details the bromination of 2,4-diamino-6-(hydroxymethyl)pteridine.

Materials:

  • 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride

  • 1 M Sodium hydroxide (NaOH)

  • N,N-Dimethylacetamide (DMAc)

  • Triphenylphosphine dibromide

  • Water

  • Methanol

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Dissolve 4.40 g (19.19 mmol) of 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride in 150 mL of hot water.[4]

  • Neutralize the solution by adding approximately 20 mL of 1 M NaOH.[4]

  • Filter the resulting precipitate, wash with water, and dry in vacuo over P₂O₅.[4]

  • Suspend the dried solid in 25 mL of DMAc.[4]

  • Add 18.12 g (42.92 mmol) of triphenylphosphine dibromide to the suspension.[4]

  • Stir the turbid reaction mixture for 20 hours at 20°C.[4]

  • The resulting product, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide, can be used in subsequent reactions.

Table 2: Quantitative Data for Bromination of 6-Hydroxymethylpteridine Derivative

Starting MaterialProductReagentReaction TimeTemperatureYieldReference
2,4-diamino-6-(hydroxymethyl)pteridine (from 4.40 g HCl salt)6-(Bromomethyl)-2,4-pteridinediamine hydrobromideTriphenylphosphine dibromide20 hours20°C~96% (crude)[4][5]
Nucleophilic Substitution of Halomethylpteridines

The bromomethylpteridine derivative is a versatile intermediate for introducing various side chains via S_N2 reactions. The following is a general workflow for this process.

SN2_Workflow start 6-Hydroxymethylpteridine step1 Activation (e.g., Bromination with PPh₃Br₂) start->step1 intermediate 6-Bromomethylpteridine step1->intermediate step2 Nucleophilic Substitution (SN2) with Nu-H intermediate->step2 product 6-Substituted Pteridine (Ether, Ester, Amine, etc.) step2->product

References

Application Notes and Protocols: In Vitro Evaluation of 2,4-Diaminopteridine Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pteridines are heterocyclic compounds comprising fused pyrimidine and pyrazine rings, a scaffold recognized for its role in various biological processes and as a valuable component in cancer treatment.[1][2] Many pteridine derivatives have been designed and evaluated for their anticancer activity.[1][3] A key target for this class of compounds is Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolism pathway.[4][5] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are crucial for DNA synthesis and cell proliferation.[5][6] Inhibition of DHFR disrupts these processes, leading to cell growth inhibition and death, a strategy successfully employed by antifolate drugs like methotrexate.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing novel 2,4-diaminopteridine analogs on cancer cells. It includes detailed protocols for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and analysis of protein-level changes.

Key Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

The primary mechanism of action for many 2,4-diaminopteridine analogs is the competitive inhibition of DHFR. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), which is essential for the de novo synthesis of nucleotides required for DNA replication and repair. Cancer cells, with their high proliferation rates, are particularly vulnerable to the disruption of this pathway.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes cluster_3 Drug Action DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines TS Thymidylate Synthase THF->TS DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Synthesis & Repair Purines->DNA dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) dTMP->DNA TS->dTMP Proliferation Cell Proliferation DNA->Proliferation Analog 2,4-Diaminopteridine Analog Analog->DHFR

Caption: DHFR inhibition by 2,4-diaminopteridine analogs disrupts nucleotide synthesis.

Overall Experimental Workflow

A tiered approach is recommended for evaluating the anticancer potential of 2,4-diaminopteridine analogs. The workflow begins with a primary screen to determine the cytotoxic potency (IC50) across a panel of cancer cell lines. Promising compounds are then subjected to secondary, mechanistic assays to elucidate their mode of action, including their effects on apoptosis and the cell cycle. Finally, target engagement and pathway modulation are confirmed through protein analysis.

Experimental_Workflow cluster_secondary 3. Secondary Mechanistic Assays start Start culture 1. Cell Culture (Select Cancer Cell Lines) start->culture primary_screen 2. Primary Screening (MTT/MTS Assay) culture->primary_screen ic50 Determine IC50 Values primary_screen->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle protein_analysis 4. Protein-Level Analysis (Western Blotting) apoptosis->protein_analysis cell_cycle->protein_analysis data_analysis 5. Data Interpretation & Conclusion protein_analysis->data_analysis end End data_analysis->end

Caption: Tiered experimental workflow for testing 2,4-diaminopteridine analogs.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different analogs and cell lines.

Table 1: Cytotoxicity of 2,4-Diaminopteridine Analogs (Example Data)

Compound Cancer Cell Line Tissue of Origin IC50 (µM) ± SD Doxorubicin (Positive Control) IC50 (µM) ± SD
Analog-1 MCF-7 Breast Adenocarcinoma 12.5 ± 1.8 0.9 ± 0.1
Analog-1 A549 Lung Carcinoma 25.1 ± 3.2 1.5 ± 0.3
Analog-1 PC-3 Prostate Carcinoma 41.3 ± 5.5 2.8 ± 0.4
Analog-2 MCF-7 Breast Adenocarcinoma 5.2 ± 0.7 0.9 ± 0.1
Analog-2 A549 Lung Carcinoma 9.8 ± 1.1 1.5 ± 0.3

| Analog-2 | PC-3 | Prostate Carcinoma | 15.6 ± 2.4 | 2.8 ± 0.4 |

Table 2: Apoptosis Induction by Analog-2 (IC50 Concentration) at 48h (Example Data)

Cell Line Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
MCF-7 Vehicle Control 95.1 ± 2.3 2.5 ± 0.5 1.4 ± 0.3 1.0 ± 0.2
MCF-7 Analog-2 (5.2 µM) 45.8 ± 4.1 28.9 ± 3.5 22.1 ± 2.9 3.2 ± 0.8
A549 Vehicle Control 96.3 ± 1.9 1.9 ± 0.4 0.8 ± 0.2 1.0 ± 0.3

| A549 | Analog-2 (9.8 µM) | 52.4 ± 5.0 | 25.3 ± 2.8 | 18.7 ± 2.1 | 3.6 ± 0.9 |

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with Analog-2 (IC50) at 24h (Example Data)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 65.2 ± 3.1 20.5 ± 1.9 14.3 ± 1.5

| Analog-2 (5.2 µM) | 50.1 ± 4.5 | 38.7 ± 3.8 | 11.2 ± 1.1 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining cancer cell lines.[7]

  • Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and PC-3 (prostate), to assess the spectrum of activity.[3][8]

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

  • Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[7]

  • Drug Treatment: Treat cells with a range of concentrations of the 2,4-diaminopteridine analogs (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. In healthy cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[7][9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • IC50 Calculation: Calculate the IC50 value, which is the drug concentration that causes 50% inhibition of cell growth, by plotting a dose-response curve.[7]

Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).[10][11]

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat them with the analog at its predetermined IC50 concentration for 24-48 hours.[7][11]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the combined cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[10][11]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12][13]

  • Cell Treatment: Seed cells and treat with the analog at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization and wash with cold PBS.[14]

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[14][15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[14][15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[12][15]

Protocol 5: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insight into the compound's effect on target proteins and downstream signaling pathways.[16][17]

  • Protein Extraction: Treat cells with the analog at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins. Suggested targets include:

    • DHFR: To confirm target engagement (potential for downregulation).

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.[19]

    • Cell Cycle Regulators: Cyclins, CDKs.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.[18]

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.[18]

References

Application Notes for (2,4-diaminopteridin-6-yl)methanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diaminopteridin-6-yl)methanol is a critical reference standard primarily used in the pharmaceutical industry for the quality control of Methotrexate, a widely used anticancer drug.[1] It is identified as Methotrexate EP Impurity A, making its accurate quantification essential for ensuring the safety and efficacy of Methotrexate drug products.[1] Beyond its role as an impurity standard, this pteridine derivative serves as a versatile chemical intermediate in the synthesis of more complex molecules and in the research and development of novel antiparasitic agents.[1] These application notes provide detailed protocols for the use of (2,4-diaminopteridin-6-yl)methanol as a reference standard in analytical testing.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
Chemical Name (2,4-diaminopteridin-6-yl)methanol[2]
Synonyms Methotrexate EP Impurity A, 2,4-Diamino-6-(hydroxymethyl)pteridine[2][3]
CAS Number 945-24-4[1]
Molecular Formula C₇H₈N₆O[1]
Molecular Weight 192.18 g/mol [1]
Appearance Light Brown to Dark Yellow Solid[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[3]
Storage Store at 2-8°C in a well-closed container, protected from light and under an inert atmosphere.[1]

Application: Quality Control of Methotrexate

The primary application of (2,4-diaminopteridin-6-yl)methanol as a reference standard is in the quantitative analysis of impurities in Methotrexate drug substances and formulations. Its presence and concentration are critical quality attributes that must be controlled within specified limits.

Role in Methotrexate Synthesis and Degradation

(2,4-diaminopteridin-6-yl)methanol can be an intermediate in the synthesis of Methotrexate.[4] It can also be a degradation product. Therefore, its monitoring is crucial throughout the manufacturing process and stability studies of Methotrexate.

G cluster_synthesis Methotrexate Synthesis cluster_analysis Quality Control 2,4,5,6-Tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine Intermediate_Pteridine (2,4-diaminopteridin-6-yl)methanol 2,4,5,6-Tetraaminopyrimidine->Intermediate_Pteridine Condensation Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Intermediate_Pteridine Methotrexate Methotrexate Intermediate_Pteridine->Methotrexate Coupling Side_Chain p-methylaminobenzoyl- L-glutamic acid Side_Chain->Methotrexate MTX_Drug_Product Methotrexate Drug Product Methotrexate->MTX_Drug_Product Impurity_A (2,4-diaminopteridin-6-yl)methanol (Impurity A) MTX_Drug_Product->Impurity_A Degradation / Process Impurity

Role of (2,4-diaminopteridin-6-yl)methanol in Methotrexate Synthesis and QC.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis. Due to its limited solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[3] Care should be taken as high concentrations of DMSO can affect enzymatic assays and cell-based studies.[5][6][7][8]

Protocol 4.1.1: Preparation of a 1000 µg/mL Stock Solution

  • Accurately weigh approximately 10 mg of (2,4-diaminopteridin-6-yl)methanol reference standard into a 10 mL amber volumetric flask.

  • Add approximately 7 mL of DMSO.

  • Gently heat the flask in a water bath at 40-50°C and sonicate for 10-15 minutes to aid dissolution.

  • Allow the solution to cool to room temperature.

  • Add DMSO to the mark and mix thoroughly.

  • Store the stock solution at 2-8°C, protected from light. This solution should be stable for at least one month.

Protocol 4.1.2: Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase or a mixture of mobile phase constituents.

  • A typical concentration range for calibration standards for HPLC analysis is 0.05 µg/mL to 5.0 µg/mL.

  • For example, to prepare a 1.0 µg/mL standard, dilute 10 µL of the 1000 µg/mL stock solution to 10 mL with the mobile phase.

  • Prepare fresh calibration standards daily.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general HPLC method for the quantification of (2,4-diaminopteridin-6-yl)methanol in Methotrexate samples. The method should be validated according to ICH guidelines.

Table 4.2.1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 305 nm
Injection Volume 10 µL
Run Time 30 minutes

Protocol 4.2.1: HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area of (2,4-diaminopteridin-6-yl)methanol against its concentration.

  • Prepare the sample solution of Methotrexate by dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Inject the sample solution.

  • Identify the peak corresponding to (2,4-diaminopteridin-6-yl)methanol based on its retention time from the standard injection.

  • Quantify the amount of (2,4-diaminopteridin-6-yl)methanol in the sample using the calibration curve.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis Ref_Std Weigh (2,4-diaminopteridin-6-yl)methanol Reference Standard Dissolve Dissolve in DMSO (with gentle heating/sonication) Ref_Std->Dissolve Stock_Sol Prepare Stock Solution (e.g., 1000 µg/mL) Dissolve->Stock_Sol Dilute Serially Dilute Stock Solution with Mobile Phase Stock_Sol->Dilute Cal_Stds Prepare Calibration Standards (e.g., 0.05 - 5.0 µg/mL) Dilute->Cal_Stds Equilibrate Equilibrate HPLC System Inject_Stds Inject Calibration Standards Equilibrate->Inject_Stds Cal_Curve Generate Calibration Curve Inject_Stds->Cal_Curve Quantify Quantify Impurity A Cal_Curve->Quantify Prep_Sample Prepare Methotrexate Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Sample->Quantify

Experimental Workflow for HPLC Quantification.
Method Validation Parameters

A summary of typical validation parameters for the HPLC method is provided below. These values should be established during method validation in the user's laboratory.

Table 4.3.1: Typical HPLC Method Validation Data

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Note: The LOD and LOQ values are estimates and should be experimentally determined. A study on related impurities in methotrexate reported LODs and LOQs for six analytes to be less than 0.774 µg/mL and 1.03 µg/mL, respectively.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the (2,4-diaminopteridin-6-yl)methanol reference standard. A Certificate of Analysis for this compound confirms its structure using ¹H-NMR and Mass Spectrometry.[2]

Table 5.1: Expected ¹H-NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm) in DMSO-d₆
H-7~8.5
-CH₂OH~4.5
-OH~5.0
-NH₂ (C4)~7.5
-NH₂ (C2)~6.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

LC-MS is a highly sensitive and specific technique for the identification and quantification of (2,4-diaminopteridin-6-yl)methanol.

Table 6.1: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]⁺ m/z 193.0889

Conclusion

(2,4-diaminopteridin-6-yl)methanol is an indispensable reference standard for the quality control of Methotrexate. The protocols and data presented in these application notes provide a comprehensive guide for its use in routine analytical testing. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols: Dihydrofolate Reductase (DHFR) Inhibition Assay for Pteridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.[2][3] Consequently, the inhibition of DHFR presents a key therapeutic strategy for cancer and infectious diseases. Pteridine-based compounds are a class of molecules that have been extensively investigated as DHFR inhibitors due to their structural similarity to the natural substrate. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of pteridine compounds against DHFR.

Principle of the Assay

The DHFR inhibition assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[4] In the presence of an inhibitor, the rate of NADPH consumption is reduced, leading to a slower decrease in absorbance. The inhibitory activity of the test compounds is quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials and Reagents

  • Enzyme: Recombinant human DHFR

  • Substrate: Dihydrofolic acid (DHF)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Positive Control: Methotrexate (MTX)

  • Test Compounds: Pteridine derivatives

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • UV/Vis spectrophotometer capable of kinetic measurements

    • 96-well UV-transparent flat-bottom plates

    • Multichannel pipettes

    • Standard laboratory equipment (vortex mixer, centrifuges, etc.)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (1X): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • DHFR Enzyme Solution: Prepare a working solution of recombinant human DHFR in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • DHF Substrate Solution: Prepare a stock solution of DHF in assay buffer. Due to its limited stability, it is recommended to prepare this solution fresh for each experiment.

  • NADPH Cofactor Solution: Prepare a stock solution of NADPH in assay buffer. Protect from light and keep on ice.

  • Test Compound Stock Solutions: Prepare stock solutions of the pteridine compounds and methotrexate in 100% DMSO.

  • Serial Dilutions of Test Compounds: Perform serial dilutions of the test compounds and methotrexate in assay buffer to achieve a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.

DHFR Inhibition Assay Protocol
  • Assay Plate Setup:

    • Add 2 µL of the serially diluted test compounds, positive control (methotrexate), or solvent control (DMSO) to the appropriate wells of a 96-well plate.

    • Include wells for "no enzyme" control (background) and "no inhibitor" control (100% activity).

  • Enzyme Addition:

    • Add 98 µL of the diluted DHFR enzyme solution to each well containing the test compounds, positive control, and "no inhibitor" control.

    • Add 100 µL of assay buffer to the "no enzyme" control wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the DHF substrate and NADPH cofactor in assay buffer.

    • Initiate the enzymatic reaction by adding 100 µL of the reaction mix to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

Data Analysis and IC50 Determination
  • Calculate the Rate of Reaction: Determine the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism, Origin).

    • The IC50 value is the concentration of the inhibitor at which the response is 50%.

Data Presentation

The inhibitory activities of the pteridine compounds are summarized in the table below, with methotrexate serving as a reference compound.

CompoundPteridine DerivativeIC50 (µM)
Reference Methotrexate0.015 ± 0.002
Test Compound 1 Pteridine-A1.5 ± 0.2
Test Compound 2 Pteridine-B5.8 ± 0.7
Test Compound 3 Pteridine-C0.9 ± 0.1

Mandatory Visualization

Folate Metabolism Pathway

Folate_Metabolism Folate Folate DHFR Dihydrofolate Reductase (DHFR) Folate->DHFR DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DHFR->DHF DHFR->THF NADPH -> NADP+ Pteridine_Inhibitor Pteridine Inhibitors Pteridine_Inhibitor->DHFR

Caption: The role of DHFR in the folate metabolism pathway and the point of inhibition by pteridine compounds.

DHFR Inhibition Assay Workflow

DHFR_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Pteridine Compounds Start->Prep_Reagents Serial_Dilutions Perform Serial Dilutions of Pteridine Compounds Prep_Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate: - Add Compounds/Controls - Add DHFR Enzyme Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at Room Temperature (10-15 min) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with DHF/NADPH Mixture Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Measurement at 340 nm (10-20 min) Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Kinetic_Read->Data_Analysis IC50_Curve Generate IC50 Curve and Determine IC50 Value Data_Analysis->IC50_Curve End End IC50_Curve->End

Caption: A stepwise workflow for the DHFR inhibition assay, from reagent preparation to IC50 determination.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Pterin-Sulfonamide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pterin-sulfonamide conjugates and the evaluation of their antimicrobial properties. The information is intended to guide researchers in the fields of medicinal chemistry, microbiology, and drug development in exploring this promising class of antimicrobial agents.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Sulfonamides, a class of synthetic antimicrobial agents, have been in clinical use for decades. Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes it an attractive target for selective antimicrobial therapy.[4]

Pterin-sulfonamide conjugates are a novel class of compounds designed to enhance the inhibition of DHPS. These molecules covalently link a pterin moiety, which mimics a natural substrate of DHPS, to a sulfonamide. This dual-binding approach is hypothesized to increase the affinity and inhibitory activity of the conjugates against DHPS, potentially overcoming existing resistance mechanisms.[2][5] This document outlines the synthesis of these conjugates, their mechanism of action, and protocols for assessing their antimicrobial efficacy.

Mechanism of Action: Inhibition of Folate Biosynthesis

Pterin-sulfonamide conjugates act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][3] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, a precursor to folic acid.[2] Sulfonamides are structural analogs of pABA and compete for the pABA binding site on the enzyme. The pterin moiety of the conjugate is designed to occupy the DHPPP binding site, leading to a potent, dual-site inhibition of the enzyme. This disruption of the folate pathway ultimately inhibits bacterial growth.[2][5]

folate_pathway cluster_synthesis Pterin-Sulfonamide Conjugate Synthesis cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Pterin Pterin Precursor Conjugate Pterin-Sulfonamide Conjugate Pterin->Conjugate Conjugation Reaction Sulfonamide Sulfonamide Derivative Sulfonamide->Conjugate Conjugate_Inhibitor Pterin-Sulfonamide Conjugate DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA pABA pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis DHPS_Inhibited Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (THF) Dihydropteroate->THF Further Steps Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Essential for Conjugate_Inhibitor->DHPS_Inhibited Inhibits experimental_workflow cluster_synthesis Synthesis and Characterization cluster_antimicrobial Antimicrobial Evaluation start Design of Pterin-Sulfonamide Conjugates synthesis Chemical Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing data_analysis Data Analysis and SAR Studies mic_testing->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

References

Application Notes and Protocols for the Laboratory Preparation of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, a key intermediate in the synthesis of folic acid antimetabolites such as methotrexate and aminopterin.[1] The protocols described herein are based on established synthetic methods, offering reliable procedures for obtaining the target compound. This intermediate is valuable for the development of novel antifolate drugs and for studying enzymes such as dihydrofolate reductase. The primary synthetic route involves the bromination of 2,4-diamino-6-(hydroxymethyl)pteridine.

Introduction

6-(Bromomethyl)-2,4-diaminopteridine hydrobromide is a crucial building block in medicinal chemistry, particularly for the synthesis of antifolate compounds.[1] These compounds are widely used in the treatment of cancer and autoimmune diseases. The reactivity of the bromomethyl group allows for nucleophilic displacement, enabling the introduction of various side chains to the pteridine core.[1] This document outlines two common and effective methods for the preparation of this important intermediate.

Data Presentation

The following table summarizes the quantitative data from two different laboratory-scale synthesis methods for 6-(bromomethyl)-2,4-diaminopteridine hydrobromide.

ParameterMethod 1Method 2
Starting Material 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride2,4-diamino-6-(hydroxymethyl)pteridine
Brominating Agent Triphenylphosphine dibromideN-Bromosuccinimide (NBS) and Triphenylphosphine
Solvent N,N-Dimethylacetamide (DMAc)Carbon Tetrachloride
Reaction Time 20 hoursOvernight
Reaction Temperature 20°C0°C to room temperature
Yield 56%96%
Product Form Beige/orange powderBrown needle crystals
Molecular Formula C₇H₈Br₂N₆C₇H₇BrN₆
Molecular Weight 335.99 g/mol 254.08 g/mol (for the free base)

Experimental Protocols

Method 1: Synthesis using Triphenylphosphine Dibromide

This protocol is adapted from a procedure utilizing triphenylphosphine dibromide as the brominating agent.[2]

Materials:

  • 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • N,N-Dimethylacetamide (DMAc)

  • Triphenylphosphine dibromide

  • Methanol

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Preparation of the Free Base:

    • Dissolve 4.40 g (19.19 mmol) of 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride in 150 mL of hot water.

    • Neutralize the solution by adding approximately 20 mL of 1 M NaOH.

    • Filter the resulting precipitate, wash it with water, and dry it in vacuo over P₂O₅.

  • Bromination Reaction:

    • Suspend the dried 2,4-diamino-6-(hydroxymethyl)pteridine in 25 mL of DMAc.

    • Add 18.12 g (42.92 mmol) of triphenylphosphine dibromide to the suspension.

    • Stir the turbid reaction mixture for 20 hours at 20°C.

  • Work-up and Purification:

    • The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be precipitated and purified. The provided source uses the crude product directly in a subsequent reaction. For isolation, pouring the reaction mixture into an anti-solvent like diethyl ether may be effective.

    • The resulting precipitate should be filtered, washed with a suitable solvent, and dried. The product is reported as a beige/orange powder with a yield of 56%.[2]

Method 2: Synthesis using N-Bromosuccinimide and Triphenylphosphine

This protocol is adapted from a patented procedure that reports a high yield.[3]

Materials:

  • Triphenylphosphine

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride

  • 2,4-diamino-6-(hydroxymethyl)pteridine

  • Water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • In a 500 mL four-necked flask, add 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.

    • Stir the mixture vigorously and cool it to 0°C in an ice bath.

  • Addition of Starting Material:

    • Add 10 g of 2,4-diamino-6-(hydroxymethyl)pteridine in batches to the cooled reaction mixture.

    • After the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.

  • Isolation and Purification:

    • Filter the reaction mixture to obtain the crude product.

    • Recrystallize the crude product from a mixed solvent of 100 mL of water and DMF.

    • This procedure yields 12.8 g (96%) of 2,4-diamino-6-bromomethylpteridine as brown needle crystals.[3]

Visualizations

Experimental Workflow for Method 1

G Workflow for Synthesis of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide (Method 1) cluster_prep Preparation of Free Base cluster_bromination Bromination cluster_workup Work-up and Purification start 2,4-diamino-6-(hydroxymethyl)pteridine HCl dissolve Dissolve in hot water start->dissolve neutralize Neutralize with 1M NaOH dissolve->neutralize filter_wash Filter and wash with water neutralize->filter_wash dry Dry in vacuo over P2O5 filter_wash->dry free_base 2,4-diamino-6-(hydroxymethyl)pteridine dry->free_base suspend Suspend in DMAc free_base->suspend add_reagent Add Triphenylphosphine dibromide suspend->add_reagent react Stir for 20h at 20°C add_reagent->react precipitate Precipitate and Isolate react->precipitate final_product 6-(bromomethyl)-2,4-diaminopteridine hydrobromide precipitate->final_product

Caption: Synthetic pathway for 6-(bromomethyl)-2,4-diaminopteridine hydrobromide via Method 1.

Logical Relationship of Components in Method 2

G Key Components and Steps in Method 2 reagents Reagents triphenyl Triphenylphosphine reagents->triphenyl nbs N-Bromosuccinimide reagents->nbs solvent Carbon Tetrachloride reagents->solvent mix_cool Mix and Cool to 0°C triphenyl->mix_cool nbs->mix_cool solvent->mix_cool start_material 2,4-diamino-6- (hydroxymethyl)pteridine add_start Add Starting Material start_material->add_start process Process Steps process->mix_cool process->add_start react_overnight Stir Overnight process->react_overnight filter Filter process->filter recrystallize Recrystallize (Water/DMF) process->recrystallize mix_cool->add_start add_start->react_overnight react_overnight->filter filter->recrystallize final_product 2,4-diamino-6- (bromomethyl)pteridine recrystallize->final_product product Product product->final_product

Caption: Relationship of reagents and process steps for the synthesis described in Method 2.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-diamino-6-hydroxymethylpteridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-diamino-6-hydroxymethylpteridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,4-diamino-6-hydroxymethylpteridine?

A1: The most prevalent method is the condensation reaction between a 2,4,5,6-tetraaminopyrimidine salt (such as the sulfate or hydrochloride salt) and dihydroxyacetone in an aqueous medium.[1][2] This reaction is typically performed in the presence of air or oxygen.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors significantly impact the outcome of the synthesis. The most critical parameters include:

  • pH of the reaction mixture: This is crucial for minimizing the formation of unwanted isomers.[2]

  • Choice of starting materials: The purity of the 2,4,5,6-tetraaminopyrimidine salt is important.

  • Reaction temperature and time: These need to be optimized for complete reaction and minimal byproduct formation.

  • Purification method: Proper purification is essential to remove unreacted starting materials and side products.[3][4]

Q3: What are the common impurities and byproducts in this synthesis?

A3: The primary impurities are isomeric pteridines, such as the 7-hydroxymethyl isomer and the 6- or 7-methyl derivatives.[1][2] The formation of these byproducts is highly dependent on the reaction pH.[2]

Q4: How can the final product be effectively purified?

A4: A common purification method involves dissolving the crude product in a dilute acid, such as 10% acetic acid with a few drops of concentrated hydrochloric acid, followed by treatment with activated carbon to remove colored impurities.[3][4] The purified product is then precipitated by neutralizing the solution with a base like ammonia.[3][4] The precipitate is collected by filtration, washed with water and ethanol, and dried.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incorrect pH of the reaction mixture.- Incomplete reaction.- Loss of product during purification.- Strictly control the pH of the reaction. A pH of 5.5 ± 0.2 is reported to be optimal for minimizing byproducts.[2] Another patented method suggests a pH range of 1.0 to 2.5.[1]- Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration (e.g., 24 hours).[3][4]- Carefully handle the product during filtration and washing steps.
Poor Purity (Presence of Isomers) - Suboptimal pH control, leading to the formation of the 7-hydroxymethyl or 6/7-methyl isomers.[2]- Presence of certain buffer ions (acetate, sulfite, borate) that can catalyze isomerization.[2]- Maintain the pH of the reaction mixture within the optimal range (e.g., 5.3-5.7).[2]- Avoid using sodium acetate buffers if isomerization is an issue.[2]
Product is Highly Colored - Presence of colored impurities from starting materials or side reactions.- Treat the acidic solution of the crude product with activated carbon during the purification step.[3][4]
Difficulty in Filtering the Precipitate - Very fine particle size of the precipitated product.- Allow the precipitate to digest (stand in the mother liquor) for some time before filtration to allow for particle growth.- Use an appropriate filter medium.

Data Presentation: Impact of Reaction pH on Product Purity

The following table summarizes the effect of pH on the purity of 2,4-diamino-6-hydroxymethylpteridine, highlighting the formation of a major byproduct.

pH of ReactionPurity of 2,4-diamino-6-hydroxymethylpteridine (%)Percentage of 6-Methyl-2,4-diaminopteridine Hydrobromide (%)
2.06731
2.596Not specified
3.5Not specified (Yield: 79.5 g)Not specified
4.0 - 4.5Not specified (Yield: 65.5 g)Not specified

Data extracted from a patent describing the synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis at pH 5.5

This protocol is based on a method designed to minimize isomer formation by controlling the pH.[2]

1. Preparation of 2,4,5,6-Tetraaminopyrimidine Hydrochloride:

  • React 2,4,5,6-tetraaminopyrimidine sulfite with two equivalents of hydrochloric acid to obtain a solution with a pH between 1 and 5.

  • Filter the solution under vacuum to remove as much sulfur dioxide as possible.

2. Condensation Reaction:

  • Adjust the pH of the 2,4,5,6-tetraaminopyrimidine hydrochloride solution to 5.5.

  • Add an excess of dihydroxyacetone.

  • Aerate the mixture vigorously at room temperature for 12-24 hours.

  • Maintain the pH between 5.3 and 5.5 by adding sodium hydroxide solution as needed.

3. Product Isolation:

  • Once the reaction is complete (monitored by HPLC), the product will precipitate at pH 5.5.

  • Collect the solid by filtration, wash sequentially with water and ethanol, and dry in a vacuum oven.

Protocol 2: Synthesis and Purification from Tetraaminopyrimidine Sulfate

This protocol describes a common synthesis and purification procedure.[3][4]

1. Preparation of the Reaction Mixture:

  • To an aqueous suspension of tetraaminopyrimidine sulfate (e.g., 7.14 g, 30 mmol), add barium chloride (7.32 g, 30 mmol).

  • Heat the mixture at 100 °C for 10 minutes and then cool to room temperature.

  • Remove the precipitated barium sulfate by filtration.

2. Condensation Reaction:

  • Transfer the filtrate to a flask containing a solution of dihydroxyacetone (e.g., 8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in an aqueous 4 M sodium acetate solution (450 mL).

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

3. Crude Product Isolation:

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid sequentially with water and ethanol.

  • Dry the crude product in a heated vacuum oven overnight. A yield of approximately 66% can be expected.[3]

4. Purification:

  • Dissolve the crude yellow solid in 10% acetic acid and add a few drops of concentrated hydrochloric acid.

  • Heat the solution to 75 °C.

  • Add activated carbon and filter the hot solution.

  • Neutralize the filtrate with ammonia to precipitate the purified product.

  • Collect the bright yellow solid by filtration, wash with water, a water-ethanol mixture, and finally ethanol.

  • Dry the purified product overnight in a heated vacuum oven. A yield of around 54% for the purified product can be expected.[3]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Start: 2,4,5,6-Tetraaminopyrimidine Salt + Dihydroxyacetone reaction Condensation Reaction (Controlled pH, Aeration) start->reaction precipitation Crude Product Precipitation reaction->precipitation dissolution Dissolve in Dilute Acid precipitation->dissolution Crude Product decolorization Treat with Activated Carbon dissolution->decolorization filtration1 Hot Filtration decolorization->filtration1 neutralization Neutralize with Base filtration1->neutralization precipitation2 Purified Product Precipitation neutralization->precipitation2 filtration2 Filtration & Washing precipitation2->filtration2 drying Drying filtration2->drying end 2,4-diamino-6-hydroxymethylpteridine drying->end Final Product

Caption: Workflow for the synthesis and purification of 2,4-diamino-6-hydroxymethylpteridine.

Reaction Pathway and Byproduct Formation

G cluster_products Reaction Products reactant1 2,4,5,6-Tetraaminopyrimidine product 2,4-diamino-6-hydroxymethylpteridine (Desired Product) reactant1->product Condensation reactant2 Dihydroxyacetone reactant2->product byproduct1 2,4-diamino-7-hydroxymethylpteridine (Isomer) product->byproduct1 Isomerization (High pH) byproduct2 6- or 7-Methylpteridines (Byproducts) product->byproduct2 Side Reaction (Low pH)

Caption: Key reaction pathway and pH-dependent byproduct formation.

References

Technical Support Center: Purification of (2,4-diaminopteridin-6-yl)methanol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-diaminopteridin-6-yl)methanol hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: The most common impurities arise from the synthesis process, which typically involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[1] Potential impurities include the isomeric (2,4-diaminopteridin-7-yl)methanol, as well as 6-methyl and 7-methyl derivatives.[2] Incomplete reactions or side reactions can also lead to the presence of unreacted starting materials or other by-products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C.[1] Pteridine derivatives can be sensitive to light and oxygen.

Q3: What is the solubility of (2,4-diaminopteridin-6-yl)methanol and its hydrobromide salt?

A3: The free base, (2,4-diaminopteridin-6-yl)methanol, is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, particularly when heated. The hydrobromide salt is expected to have higher solubility in polar protic solvents like water and alcohols compared to the free base.

Q4: Is it better to purify the free base or the hydrobromide salt?

A4: Often, it is advantageous to purify the compound as the free base, (2,4-diaminopteridin-6-yl)methanol, and then convert it to the hydrobromide salt. The free base may have different solubility properties that can be exploited for purification by recrystallization. However, if the hydrobromide salt is the desired final form, direct purification is also possible, typically using chromatographic methods.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form.[3][4] - Supersaturated solution: The solution is supersaturated, but crystal nucleation has not initiated.[4][5]- Evaporate excess solvent: Gently heat the solution to reduce the solvent volume and then allow it to cool again.[3][4] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[4][5]
Oiling Out - Melting point of the compound is lower than the boiling point of the solvent: The compound is melting in the hot solution before it crystallizes.[3][6] - High concentration of impurities: Impurities can sometimes inhibit crystallization and promote oiling out.- Add more solvent: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool more slowly.[3] - Pre-purification: If the crude material is very impure, consider a preliminary purification step like a silica gel plug to remove some of the impurities before recrystallization.
Colored Impurities Remain in Crystals - Impurities are co-crystallizing with the product. - Charcoal treatment was insufficient. - Repeat recrystallization: A second recrystallization may be necessary to remove persistent impurities. - Optimize charcoal treatment: Ensure the activated carbon is thoroughly mixed with the hot solution and then completely removed by hot filtration. Be aware that some pteridines can adsorb to activated carbon, so use the minimum amount necessary.
Product Crashes Out of Solution Too Quickly - The solution was cooled too rapidly. - The solvent is a poor choice (product is too insoluble). - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] - Use a co-solvent system: A mixture of solvents can modulate the solubility and allow for slower, more controlled crystal growth.
Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase: The polarity of the solvent system is not optimal for separating the compounds of interest. - Incorrect stationary phase: The chosen stationary phase (e.g., silica gel, C18) is not providing sufficient selectivity.- Optimize mobile phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides good separation between your product and the impurities. For polar compounds like pteridines, a more polar mobile phase, such as a mixture of dichloromethane and methanol, may be effective on silica gel.[7] For reversed-phase chromatography, a gradient of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or TFA) can be effective. - Try a different stationary phase: If normal-phase silica gel is not effective, consider reversed-phase (C18) or an ion-exchange resin.
Product Does Not Elute from the Column - Mobile phase is not polar enough: The solvent system does not have sufficient strength to move the highly polar pteridine derivative off the stationary phase.- Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, in a dichloromethane/methanol system, increase the percentage of methanol. Adding a small amount of ammonia to the mobile phase can sometimes help elute basic compounds from silica gel.[8]
Tailing of Peaks in HPLC - Secondary interactions with the stationary phase: The amine groups in the diaminopteridine structure can interact with residual silanol groups on the silica-based stationary phase. - Column overload: Too much sample has been injected onto the column.- Add an ion-pairing agent or modifier to the mobile phase: A small amount of an acid (like formic acid or TFA) or a base (like triethylamine) can improve peak shape. - Reduce sample concentration: Dilute the sample before injection.
Low Recovery of Product - Product is irreversibly adsorbed to the stationary phase. - Product is unstable under the chromatographic conditions. - Deactivate the stationary phase: For silica gel chromatography, adding a small amount of a base like triethylamine to the mobile phase can help prevent irreversible adsorption of basic compounds. - Check for degradation: Analyze the collected fractions to see if the product has degraded. Pteridines can be sensitive to pH and light.

Quantitative Data

The following table summarizes purity data for (2,4-diaminopteridin-6-yl)methanol and related compounds obtained from various synthetic and purification procedures, as reported in the literature. This data is intended to provide a general indication of achievable purity levels.

Purification MethodStarting Material/ContextAchieved PurityReference
Synthesis and Precipitation Synthesis from 2,4,5,6-tetraaminopyrimidine dihydrobromide at pH 2.0 with dihydroxyacetone.97.0% (by HPLC)[2]
Synthesis and Precipitation Synthesis from 2,4,5,6-tetraaminopyrimidine dihydrochloride at pH 2.5 with dihydroxyacetone.96% (by HPLC)[2]
Synthesis and Precipitation Synthesis from 2,4,5,6-tetraaminopyrimidine dihydrobromide at pH 5.5.88.5% (by HPLC)[2]
Recrystallization Recrystallization of a methotrexate intermediate derived from (2,4-diaminopteridin-6-yl)methanol.>95% (by HPLC)[9]
Hydrolysis and Precipitation Hydrolysis of methotrexate to form impurity C.98.7% (by HPLC)[10]
Hydrolysis and Precipitation Hydrolysis to form impurity D.98.8% (by HPLC)[10]

Experimental Protocols

Protocol 1: Recrystallization of (2,4-diaminopteridin-6-yl)methanol

This protocol is adapted for the purification of the free base.

  • Dissolution: In a fume hood, suspend the crude (2,4-diaminopteridin-6-yl)methanol in a minimal amount of 10% aqueous acetic acid. Add a few drops of concentrated hydrochloric acid to aid dissolution.

  • Heating: Gently heat the mixture with stirring to approximately 75°C until the solid is completely dissolved.

  • Decolorization: If the solution is colored, add a small amount of activated carbon to the hot solution and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Precipitation: Allow the filtrate to cool slowly to room temperature. Then, neutralize the solution with aqueous ammonia until a bright yellow solid precipitates.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the solid sequentially with cold water, a cold water-ethanol mixture, and finally cold ethanol.

  • Drying: Dry the purified product in a vacuum oven overnight.

Protocol 2: Flash Column Chromatography of (2,4-diaminopteridin-6-yl)methanol

This is a general guideline for the purification of the free base on silica gel.

  • Stationary Phase: Prepare a flash chromatography column with silica gel (230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for polar, nitrogen-containing compounds is a mixture of dichloromethane and methanol.[7] A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to reduce tailing and improve recovery.[8]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[8][11]

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with the selected mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of methanol to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow start Crude (2,4-diaminopteridin-6-yl)methanol HBr dissolution Dissolve in appropriate solvent start->dissolution recrystallization Recrystallization dissolution->recrystallization chromatography Chromatography dissolution->chromatography recryst_protocol Follow Recrystallization Protocol recrystallization->recryst_protocol chrom_protocol Follow Chromatography Protocol chromatography->chrom_protocol analysis Purity Analysis (e.g., HPLC, NMR) recryst_protocol->analysis chrom_protocol->analysis pure_product Pure Product analysis->pure_product Purity > 98% fail Impure Product analysis->fail Purity < 98% troubleshoot Consult Troubleshooting Guide fail->troubleshoot troubleshoot->recrystallization troubleshoot->chromatography

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Attempt Fails recryst_issue Recrystallization Issue? start->recryst_issue chrom_issue Chromatography Issue? start->chrom_issue recryst_issue->chrom_issue No no_crystals No Crystals Formed? recryst_issue->no_crystals Yes poor_sep Poor Separation? chrom_issue->poor_sep Yes oiling_out Oiling Out? no_crystals->oiling_out No reduce_solvent Reduce solvent volume or induce crystallization no_crystals->reduce_solvent Yes low_purity Low Purity? oiling_out->low_purity No slow_cool Add more solvent and cool slowly oiling_out->slow_cool Yes repeat_recryst Repeat recrystallization or use charcoal low_purity->repeat_recryst Yes no_elution No Elution? poor_sep->no_elution No optimize_mobile Optimize mobile phase via TLC poor_sep->optimize_mobile Yes bad_peak Bad Peak Shape? no_elution->bad_peak No increase_polarity Increase mobile phase polarity no_elution->increase_polarity Yes add_modifier Add modifier (acid/base) to mobile phase bad_peak->add_modifier Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting side reactions in methotrexate synthesis from pteridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methotrexate from pteridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of the 2,4-diamino-6-hydroxymethylpteridine intermediate?

A1: The most critical parameter is the pH of the reaction mixture. Strict pH control is essential to maximize the yield of the desired 2,4-diamino-6-hydroxymethylpteridine and minimize the formation of isomeric byproducts.[1] The presence of certain anions, such as acetate, sulfite, and borate, can also catalyze undesirable isomerization and should be avoided.[1]

Q2: What are the major side products formed during the synthesis of 2,4-diamino-6-hydroxymethylpteridine?

A2: The two primary isomeric byproducts are 2,4-diamino-7-hydroxymethylpteridine and 6-methyl-2,4-diaminopteridine. The formation of the 7-hydroxymethyl isomer is favored at a higher pH, while the 6-methylpteridine is favored at a lower pH.[1]

Q3: Why are protecting groups necessary in methotrexate synthesis?

A3: Protecting groups are crucial during the alkylation step where the pteridine moiety is coupled with the p-methylaminobenzoyl-L-glutamate side chain. The primary amino groups on the pteridine ring are nucleophilic and can compete with the secondary amine of the side chain, leading to the formation of undesired byproducts. Phosphazine protecting groups, formed by reacting the 2,4-diamino-6-hydroxymethylpteridine with triphenyldibromophosphorane, are commonly used to prevent these side reactions.

Q4: What are some common impurities found in the final methotrexate product?

A4: Impurities in methotrexate can stem from the synthesis process or degradation. Common process-related impurities include unreacted starting materials, intermediates, and byproducts from side reactions, such as aminopterin (Methotrexate EP Impurity B). Degradation products can also be present. High-performance liquid chromatography (HPLC) is the most common technique for identifying and quantifying these impurities.[2][3][4][5]

Troubleshooting Guides

Problem 1: Low yield of 2,4-diamino-6-hydroxymethylpteridine
Possible Cause Troubleshooting Action
Incorrect pHStrictly maintain the reaction pH in the optimal range. For the synthesis of the free base, a pH of 5.5 ± 0.2 is recommended.[1] For the synthesis of the hydrochloride salt, a pH range of 1.8-2.2 may be optimal. A pH of approximately 3.0 has been reported to yield a 20:1 ratio of the desired 6-isomer to the 7-isomer.[6]
Presence of interfering anionsEnsure the reaction mixture is free from acetate, sulfite, and borate ions, as they can catalyze the formation of the undesired 7-hydroxymethyl isomer.[1]
Inadequate aerationThe reaction to form the pteridine ring requires an oxidizing agent, often atmospheric oxygen. Ensure vigorous aeration of the reaction mixture.
Problem 2: High levels of isomeric impurities in the 2,4-diamino-6-hydroxymethylpteridine intermediate
Possible Cause Troubleshooting Action
pH out of optimal rangeAs detailed in the table below, the pH has a significant impact on the ratio of the desired 6-isomer to the undesired 7-isomer and 6-methyl byproduct. Fine-tune the pH control of your reaction.
Reaction temperature too highElevated temperatures can sometimes favor the formation of side products. Ensure the reaction is carried out at the recommended temperature.
Problem 3: Formation of byproducts during the alkylation step
Possible Cause Troubleshooting Action
Incomplete protection of amino groupsEnsure the reaction with the protecting group reagent (e.g., triphenyldibromophosphorane) goes to completion before proceeding with the alkylation step. Use a sufficient molar excess of the protecting group reagent.
Premature deprotectionThe protecting groups must be stable under the alkylation reaction conditions. If byproducts are still observed, consider a more robust protecting group strategy.

Data Presentation

Table 1: Effect of pH on the Formation of 2,4-diamino-6-hydroxymethylpteridine and its Isomers

pH RangePredominant ProductByproductsReference
5.5 ± 0.22,4-diamino-6-hydroxymethylpteridineMinimized levels of 7-hydroxymethyl and 6-methyl isomers[1]
High pH2,4-diamino-7-hydroxymethylpteridine2,4-diamino-6-hydroxymethylpteridine[1]
Low pH6-methyl-2,4-diaminopteridine2,4-diamino-6-hydroxymethylpteridine[1]
2.5 - 5.4 (preferred ~3.0)2,4-diamino-6-hydroxymethylpteridine2,4-diamino-7-hydroxymethylpteridine (in a ~20:1 ratio)[6]
1.8 - 2.22,4-diamino-6-hydroxymethylpteridine hydrochlorideMinimized byproducts for the salt form

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine

This protocol is a synthesis of information from multiple sources and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Starting Material: Start with 2,4,5,6-tetraaminopyrimidine hydrochloride. If starting from the sulfate salt, it can be converted to the hydrochloride by reaction with hydrochloric acid.

  • Reaction Setup: Dissolve the 2,4,5,6-tetraaminopyrimidine hydrochloride in deionized water in a reaction vessel equipped with a stirrer, pH probe, and an air inlet for vigorous aeration.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 5.5) using a suitable base (e.g., NaOH solution).

  • Addition of Dihydroxyacetone: Slowly add a solution of dihydroxyacetone in water to the reaction mixture.

  • Reaction: Vigorously aerate the mixture at room temperature for 12-24 hours, while continuously monitoring and maintaining the pH at the setpoint.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with deionized water and then with ethanol.

  • Drying: Dry the product in a vacuum oven.

Protocol 2: Synthesis of 2,4-diamino-6-bromomethylpteridine
  • Reaction Setup: In a four-necked flask, add triphenylphosphine and N-bromosuccinimide (NBS) to carbon tetrachloride. Stir the mixture and cool to 0°C.

  • Addition of Pteridine Intermediate: Add 2,4-diamino-6-hydroxymethylpteridine in portions to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir overnight.

  • Isolation of Crude Product: Filter the reaction mixture to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a mixture of water and dimethylformamide (DMF) to yield pure 2,4-diamino-6-bromomethylpteridine.[7][8]

Protocol 3: HPLC Analysis of Methotrexate and Impurities

This is a general protocol and should be validated for your specific application.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent like acetonitrile.[3]

  • Flow Rate: 1.0 - 2.2 mL/min.[3]

  • Detection: UV detector at a wavelength of 302 nm or 372 nm.[4][5]

  • Sample Preparation: Dissolve the methotrexate sample in a suitable solvent, such as dilute ammonium hydroxide or DMSO.

Visualizations

Methotrexate_Synthesis_Pathway cluster_step1 Step 1: Pteridine Ring Formation cluster_step2 Step 2: Halogenation & Protection cluster_step3 Step 3: Alkylation & Deprotection TAP 2,4,5,6-Tetraaminopyrimidine Pteridine_OH 2,4-diamino-6-hydroxymethylpteridine TAP->Pteridine_OH pH 5.5, O2 DHA Dihydroxyacetone DHA->Pteridine_OH Isomer_7_OH 2,4-diamino-7-hydroxymethylpteridine Pteridine_OH->Isomer_7_OH High pH Isomer_6_Me 6-methyl-2,4-diaminopteridine Pteridine_OH->Isomer_6_Me Low pH Pteridine_Br 2,4-diamino-6-bromomethylpteridine Pteridine_OH->Pteridine_Br NBS, PPh3 Protected_Pteridine Protected Pteridine Pteridine_Br->Protected_Pteridine Protecting Group (e.g., PPh3Br2) MTX_Protected Protected Methotrexate Protected_Pteridine->MTX_Protected Alkylation Side_Chain p-methylaminobenzoyl- L-glutamate Side_Chain->MTX_Protected MTX Methotrexate MTX_Protected->MTX Deprotection Troubleshooting_Workflow Start Low Yield or High Impurity in Methotrexate Synthesis Check_Step1 Problem in Step 1? (Pteridine Formation) Start->Check_Step1 Troubleshoot_Step1 Verify pH control Check for interfering anions Ensure adequate aeration Check_Step1->Troubleshoot_Step1 Yes Check_Step2 Problem in Step 2? (Halogenation/Protection) Check_Step1->Check_Step2 No Analyze_Product Analyze final product by HPLC Troubleshoot_Step1->Analyze_Product Troubleshoot_Step2 Confirm complete reaction Check reagent quality Check_Step2->Troubleshoot_Step2 Yes Check_Step3 Problem in Step 3? (Alkylation/Deprotection) Check_Step2->Check_Step3 No Troubleshoot_Step2->Analyze_Product Troubleshoot_Step3 Verify protecting group stability Optimize reaction conditions Check_Step3->Troubleshoot_Step3 Yes End Optimized Synthesis Check_Step3->End No Troubleshoot_Step3->Analyze_Product Analyze_Product->End

References

Navigating the Critical Role of pH in Pteridine Ring Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pteridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing pH conditions for successful pteridine ring formation. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of pH in pteridine ring formation?

The pH of the reaction medium is a critical parameter in pteridine synthesis as it directly influences the nucleophilicity of the reacting species, the stability of intermediates, and the regioselectivity of the final product. Generally, the condensation reactions involved in forming the pteridine core, such as the Gabriel-Isay condensation, are sensitive to pH. The protonation state of amine groups on the pyrimidine precursor and the reactivity of the dicarbonyl compound are both pH-dependent.

Q2: Are acidic or basic conditions generally preferred for pteridine synthesis?

The choice between acidic and basic conditions depends on the specific synthetic route and the desired isomer.

  • Basic Conditions: Many condensation reactions for pteridine synthesis, like the Timmis reaction, are carried out under basic conditions. This is because a higher pH increases the nucleophilicity of the amino groups on the pyrimidine ring, facilitating their attack on the carbonyl carbons of the second reactant.

  • Acidic Conditions: In some cases, strongly acidic conditions can be used to drive the reaction towards a specific regioisomer. For example, in the Gabriel-Isay condensation, acidic conditions can alter the relative reactivity of the amino groups, leading to the formation of a different isomer than what is observed under neutral or basic conditions.[1][2]

Q3: How does pH affect the regioselectivity of pteridine ring formation?

The pH can significantly influence which isomer is formed when an asymmetrical dicarbonyl compound is condensed with a 4,5-diaminopyrimidine. For instance, when reacting 2,4,5,6-tetraaminopyrimidine with benzylglyoxal, basic conditions (pH 9–10) exclusively yield the 7-benzylpteridine.[3] In contrast, if the reaction is performed at a pH below 8, a mixture of both 6- and 7-benzylpteridines is formed.[3] This is because the pH alters the protonation state and, consequently, the nucleophilicity of the different amino groups on the pyrimidine ring, directing the initial condensation step.

Q4: Can pH affect the stability of the final pteridine product?

Yes, the stability of pteridines is pH-dependent. Extremes in pH can lead to the degradation of the pteridine ring system.[4] For example, the addition of a strong acid can lead to ring cleavage.[5] It is also important to consider that some pteridines may precipitate out of solution at a specific pH, which can be used as a purification strategy but also needs to be controlled to avoid premature product loss.

Troubleshooting Guide

Problem Potential Cause (pH-Related) Suggested Solution
Low or No Product Yield Suboptimal pH for the condensation reaction.Systematically screen a range of pH values (e.g., from acidic to basic) to find the optimal condition for your specific substrates. Use a buffer system to maintain a stable pH throughout the reaction.
Degradation of starting materials or product at the reaction pH.Analyze the stability of your starting materials and the final pteridine product at different pH values using techniques like HPLC or TLC. If degradation is observed, consider adjusting the pH or running the reaction at a lower temperature.
Formation of Multiple Isomers The reaction pH allows for the formation of multiple regioisomers.As demonstrated in the literature, carefully controlling the pH can favor the formation of a single isomer. For example, for the synthesis of 7-benzylpteridine from 2,4,5,6-tetraaminopyrimidine and benzylglyoxal, maintaining a pH of 9-10 is crucial.[3]
Product Precipitation During Reaction The pH of the reaction mixture is at or near the isoelectric point of the pteridine product, causing it to precipitate.Adjust the pH of the reaction mixture to a value where the product remains soluble. Alternatively, if the precipitation is desired for purification, ensure the reaction has gone to completion before adjusting the pH to induce precipitation.
Inconsistent Results Between Batches Fluctuations in pH during the reaction or workup.Implement a robust buffering system for the reaction. Carefully monitor and control the pH during all stages of the synthesis and purification process.

Experimental Protocols

Protocol 1: pH-Controlled Synthesis of 7-Benzylpteridine

This protocol is adapted from the selective synthesis of 7-benzylpteridine as described in the literature.[3]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine

  • Benzylglyoxal

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Suitable solvent (e.g., ethanol/water mixture)

  • pH meter or pH indicator strips

Procedure:

  • Dissolve 2,4,5,6-tetraaminopyrimidine in the chosen solvent system.

  • Adjust the pH of the solution to 9-10 using the 1 M NaOH solution. Monitor the pH carefully with a calibrated pH meter.

  • Slowly add a solution of benzylglyoxal to the reaction mixture while maintaining the pH at 9-10. Use the NaOH solution to correct any drops in pH.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or HPLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

  • The product may precipitate upon neutralization. If so, collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

  • If the product remains in solution, proceed with standard extraction and purification techniques (e.g., column chromatography).

Visualizing Key Processes

Pteridine_Synthesis_Pathway cluster_conditions Reaction Conditions diaminopyrimidine 4,5-Diaminopyrimidine condensation Condensation diaminopyrimidine->condensation dicarbonyl α-Dicarbonyl Compound dicarbonyl->condensation pH pH Control (Acidic/Basic) pH->condensation cyclization Cyclization & Dehydration condensation->cyclization pteridine Pteridine Ring cyclization->pteridine isomers Isomeric Mixture cyclization->isomers

Caption: General workflow for pteridine synthesis highlighting the influence of pH.

Troubleshooting_Workflow start Low Yield or Isomer Mixture check_pH Verify Reaction pH start->check_pH optimal_pH Is pH Optimal? check_pH->optimal_pH adjust_pH Adjust pH to Target (e.g., pH 9-10) optimal_pH->adjust_pH No check_stability Assess Reactant/Product Stability at Target pH optimal_pH->check_stability Yes screen_pH Screen pH Range screen_pH->check_stability adjust_pH->screen_pH modify_conditions Modify Temperature or Reaction Time check_stability->modify_conditions Instability Detected success Improved Yield/ Regioselectivity check_stability->success Stable modify_conditions->success fail Problem Persists: Consult Literature for Alternative Methods

Caption: Troubleshooting workflow for suboptimal pH in pteridine synthesis.

pH_vs_Regioselectivity cluster_pH_below_8 pH < 8 cluster_pH_9_10 pH 9-10 title pH Influence on Regioselectivity (Example: 2,4,5,6-Tetraaminopyrimidine + Benzylglyoxal) mixture Mixture of 6- and 7-Benzylpteridines single_isomer Exclusive formation of 7-Benzylpteridine reactants Reactants reactants->mixture Acidic/Neutral pH reactants->single_isomer Basic pH

Caption: Logical relationship between pH and product regioselectivity.

References

How to minimize isomer formation during pteridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pteridine Synthesis

Welcome to the technical support center for pteridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize isomer formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomer formation during pteridine synthesis?

Isomer formation is a common challenge in pteridine synthesis, particularly when using methods that involve the condensation of an unsymmetrical pyrimidine with an unsymmetrical dicarbonyl compound.[1][2] The primary cause is the similar reactivity of the two amino groups on the pyrimidine ring and/or the two carbonyl groups on the condensing partner.

The most widely used method, the Gabriel-Isay condensation, involves reacting a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[1][2] If both starting materials are unsymmetrical, a mixture of 6- and 7-substituted pteridine isomers can be formed.[2] The amine at the C5 position of the pyrimidine is generally more nucleophilic and will attack the more electrophilic carbonyl group first, but competitive reactions can lead to a mixture of products.[1]

Q2: How can I regioselectively synthesize a specific pteridine isomer?

Several strategies can be employed to achieve regioselectivity:

  • Timmis Reaction: This method provides a regioselective route to pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][2] The 5-nitroso group specifically directs the condensation with the methylene carbon, avoiding the ambiguity of the Gabriel-Isay condensation and affording a regioselective product.[1]

  • Taylor Synthesis: This approach offers an alternative by constructing the pyrimidine ring onto a pre-functionalized pyrazine.[1][2] By starting with a substituted pyrazine, this method can be used to unequivocally synthesize C-6 substituted pteridines.[1][3]

  • Polonovski–Boon Cyclization: This method provides a regiospecific synthesis for semi-reduced dihydropterin derivatives.[1]

Q3: Can I control isomer formation in the Gabriel-Isay condensation?

Yes, the regioselectivity of the Gabriel-Isay condensation can be influenced by controlling the reaction conditions:

  • pH Control: The nucleophilicity of the C5 and C6 amino groups on the pyrimidine precursor can be modulated by pH. Protonating the C5 amine can make the C6 amine more nucleophilic, leading to the 7-substituted isomer as the major product.[1]

  • Use of Additives: The addition of sodium bisulfite (NaHSO₃) can help neutralize acidic starting materials (like pyrimidine sulfates) and free the C5 amine for nucleophilic attack, thus favoring the formation of the 6-substituted isomer.[1][2]

Q4: Are there methods to separate pteridine isomers post-synthesis?

Yes. If a mixture of isomers is formed, they can often be separated. One effective technique involves the differential formation of sulfite adducts.[1][4] The 6- and 7-substituted isomers can form adducts with sodium bisulfite that have different solubilities, allowing the 6-substituted pterin to be precipitated and isolated with high isomeric purity (often >98%).[1][4] The 7-isomer can then be recovered from the filtrate.[4] Cation exchange chromatography can also be used for separation.[4]

Troubleshooting Guide

Issue: My synthesis produced a mixture of 6- and 7-substituted isomers.

This is a common outcome of the Gabriel-Isay condensation with unsymmetrical precursors. Here is a troubleshooting workflow:

G start Isomer Mixture Detected check_method Review Synthetic Route start->check_method gabriel_isay Gabriel-Isay Condensation? check_method->gabriel_isay Yes other_method Other Method check_method->other_method No optimize_conditions Optimize Reaction Conditions gabriel_isay->optimize_conditions separation Implement Post-Synthesis Separation gabriel_isay->separation alt_synthesis Switch to Regioselective Synthesis gabriel_isay->alt_synthesis control_ph Adjust pH to modulate nucleophilicity optimize_conditions->control_ph add_bisulfite Add NaHSO3 to favor 6-isomer formation optimize_conditions->add_bisulfite adduct_precipitation Sulfite Adduct Precipitation separation->adduct_precipitation chromatography Cation Exchange Chromatography separation->chromatography timmis Timmis Reaction alt_synthesis->timmis taylor Taylor Synthesis alt_synthesis->taylor

Caption: Troubleshooting workflow for pteridine isomer formation.

Quantitative Data on Isomer Control

The choice of synthetic method and reaction conditions significantly impacts the ratio of isomers produced.

Method/ConditionTarget IsomerPurity/RatioReference
Gabriel-Isay with NaHSO₃6-substituted>98% (precipitated adduct)[4]
Gabriel-Isay with NaHSO₃6-substitutedFinal product >99.5% pure[4]
Gabriel-Isay (acidic)7-substitutedMajor product[1]
Timmis ReactionSingle RegioisomerRegioselective[1]
Taylor Synthesis6-substitutedExclusive formation[3]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Methylpterin via Sulfite Adduct Precipitation

This protocol is adapted from procedures that leverage the differential solubility of isomer adducts.[1][4]

  • Reaction Setup: Dissolve 2,5-diamino-6-(propylamino)pyrimidin-4(3H)-one in water.

  • Addition of Reagents: Add sodium bisulfite (NaHSO₃) and adjust the pH to approximately 4.

  • Condensation: Add pyruvic aldehyde to the mixture and stir at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Precipitation: The sulfite adduct of the 6-methylpterin isomer will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by filtration. The resulting product is typically >98% pure 6-isomer in the form of the HSO₃ adduct.[4]

  • Purification: The adduct can be decomposed by treatment with a mild base to yield the final 6-methylpterin, which can be further purified by recrystallization to >99.5% isomeric purity.[4]

  • Isomer Recovery: The 7-methyl isomer can be recovered from the filtrate from step 5, often by using cation exchange chromatography.[4]

Protocol 2: General Workflow for the Timmis Reaction

This outlines the general, regioselective approach of the Timmis reaction.[1][2]

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 5-Nitroso-6-aminopyrimidine C Condensation (Typically under basic conditions) A->C B Active Methylene Compound (e.g., β-ketoester) B->C D Regioselective Pteridine Product C->D Forms single isomer

Caption: General workflow for the regioselective Timmis reaction.

  • Reactant Preparation: Combine the chosen 5-nitroso-6-aminopyrimidine and the active methylene compound in a suitable solvent.

  • Base-Catalyzed Condensation: The reaction is typically performed under basic conditions to facilitate the initial condensation between the amino group and a carbonyl moiety of the active methylene compound.[1]

  • Cyclization: The key regioselective step involves the condensation between the 5-nitroso group and the methylene carbon, leading to the formation of the pyrazine ring.[1]

  • Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or chromatography. This method avoids the formation of the isomeric byproduct typical of other condensation routes.[1]

References

Technical Support Center: Stability Testing of (2,4-diaminopteridin-6-yl)methanol Hydrobromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of (2,4-diaminopteridin-6-yl)methanol hydrobromide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Pteridine compounds, in general, are susceptible to degradation under harsh acidic, basic, and oxidative conditions. Elevated temperatures can accelerate these degradation processes, and exposure to UV or visible light can lead to photolytic degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at 2-8°C, protected from light, and in a tightly sealed container.[1] For long-term storage, it is advisable to prepare fresh solutions before use.

Q3: What are the expected degradation products of this compound?

A3: Under forced degradation conditions, potential degradation products may arise from hydrolysis of the aminopterin ring, oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, and photolytic cleavage. The exact nature of the degradants will depend on the specific stress conditions applied.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection is the most common and effective technique.[2] This method should be capable of separating the intact drug from all potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution Under Ambient Conditions
  • Possible Cause: The solution may be exposed to light, inappropriate pH, or elevated temperatures. Pteridine derivatives can be sensitive to environmental conditions.[2]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil.

    • Control pH: Ensure the solvent system is buffered to a neutral or slightly acidic pH, as extreme pH values can catalyze hydrolysis.

    • Control Temperature: Store the solution at the recommended 2-8°C.[1] Avoid repeated freeze-thaw cycles if the solution is frozen for storage.

    • Inert Atmosphere: For sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

Issue 2: Inconsistent or Irreproducible Results in Stability Studies
  • Possible Cause: This could be due to variability in experimental conditions, improper sample handling, or issues with the analytical method.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (e.g., concentrations, temperature, light exposure) are consistently maintained across all experiments.

    • Sample Preparation: Prepare all samples, including controls, in the same manner. Use calibrated equipment for all measurements.

    • Method Validation: Verify that the analytical method is validated for its intended purpose and is demonstrated to be stability-indicating. This includes assessing specificity, linearity, accuracy, and precision.

    • Control Samples: Always include control samples (e.g., compound in a stable solvent, blank solvent) in each experimental run to monitor for any systemic issues.

Issue 3: Unexpected Peaks in the Chromatogram
  • Possible Cause: These could be degradation products, impurities from the starting material, or contaminants from the solvent or container.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to assess the purity of the main peak and to obtain spectral information about the unknown peaks.

    • Forced Degradation Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify peaks that are formed due to degradation.

    • Blank Analysis: Analyze a blank solvent injection to rule out contamination from the mobile phase or the HPLC system.

    • Starting Material Analysis: Analyze a solution of the initial solid material to check for the presence of impurities.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm) or MS detection.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl24 hours60°C15.22
Base Hydrolysis0.1 N NaOH8 hours60°C18.53
Oxidation3% H₂O₂24 hoursRoom Temp12.82
ThermalHeat48 hours80°C8.51
Photolytic1.2 million lux·h--10.32

Table 2: Chromatographic Data from Stability-Indicating HPLC Method

SampleRetention Time of Main Peak (min)% Assay of Main PeakRetention Times of Degradants (min)
Control5.299.8-
Acid Stressed5.284.63.1, 4.5
Base Stressed5.281.32.8, 3.9, 6.1
Oxidative Stressed5.287.04.8, 5.9
Thermal Stressed5.291.34.2
Photolytic Stressed5.289.53.5, 6.8

Visualizations

Stability_Testing_Workflow start Start: Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C) stress_conditions->thermal photo Photolytic Degradation (ICH Guidelines) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation: - % Degradation - Identify Degradants analysis->data end End: Stability Profile Established data->end Troubleshooting_Logic issue Issue Encountered rapid_degradation Rapid Degradation? issue->rapid_degradation inconsistent_results Inconsistent Results? rapid_degradation->inconsistent_results No solution1 Check: - Light Exposure - pH - Temperature rapid_degradation->solution1 Yes unexpected_peaks Unexpected Peaks? inconsistent_results->unexpected_peaks No solution2 Standardize: - Protocols - Sample Handling - Method Validation inconsistent_results->solution2 Yes solution3 Investigate: - Peak Purity - Blank Injection - Starting Material unexpected_peaks->solution3 Yes end Issue Resolved unexpected_peaks->end No solution1->end solution2->end solution3->end

References

Preventing oxidation of 2,4,5,6-tetraaminopyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,4,5,6-tetraaminopyrimidine during its synthesis.

Troubleshooting Guides

Discoloration of the reaction mixture or final product is a primary indicator of oxidation. The desired product, 2,4,5,6-tetraaminopyrimidine sulfate, should be a light yellow to brown powder or crystal.[1] Any significant deviation towards darker brown or reddish hues suggests the formation of colored oxidation byproducts.

Problem: Product Discoloration (Brown to Reddish Tinge)

Potential Cause Troubleshooting Step Expected Outcome
Oxygen Exposure During Reaction Purge all glassware with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the synthesis.Minimizes contact with atmospheric oxygen, preventing the formation of colored oxidation byproducts.
Oxygen Exposure During Workup Degas all solvents (water, ethanol, etc.) prior to use by sparging with an inert gas. Perform filtration and washing steps under a blanket of inert gas.Reduces the introduction of dissolved oxygen during purification, preserving the product's color and purity.
Incomplete Reduction Ensure the complete consumption of the 5-nitroso-2,4,6-triaminopyrimidine starting material. Monitor the reaction by TLC or LC-MS if possible.Drives the reaction to completion, preventing the presence of residual starting material which can contribute to side reactions and discoloration.
Suboptimal pH during Precipitation Carefully control the pH during the precipitation of the sulfate salt. A pH of 0.2 to 0.5 is recommended for optimal precipitation and stability.[2]Ensures efficient isolation of the more stable sulfate salt, reducing the amount of free base which is more susceptible to oxidation.
Quantitative Comparison of Reduction Methods

The choice of reducing agent can significantly impact the yield and purity of the final product, thereby influencing the extent of oxidation. Below is a comparison of two common methods for the reduction of 5-nitroso-2,4,6-triaminopyrimidine.

Reduction Method Reported Yield Reported Purity Reference
Zinc Dust and Acid82.5 - 88.5%~99.5%[2]
Sodium Dithionite< 75%60 - 90%[2][3]

Experimental Protocols

Detailed Methodology for Synthesis via Zinc Dust Reduction under an Inert Atmosphere

This protocol is designed to minimize oxidation by maintaining an inert atmosphere throughout the critical steps of the synthesis.

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine (NTAP)

  • Zinc dust

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Deionized water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk line or similar inert atmosphere setup recommended)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and purge with nitrogen or argon for at least 30 minutes to remove atmospheric oxygen. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reaction Setup: In a reaction flask, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in degassed water.

  • Reduction: While stirring vigorously, add 2.0 to 2.5 molecular proportions of zinc dust to the suspension.

  • Acid Addition: Slowly add 4.0 to 4.7 molecular proportions of hydrochloric acid. Control the addition rate to maintain the reaction temperature between 20°C and 65°C. The reaction is exothermic.[2]

  • Reaction Monitoring: Stir the reaction mixture at 50-65°C for 20-30 minutes.[2]

  • pH Adjustment and Filtration: Adjust the pH of the mixture to 2.0-2.5 with additional hydrochloric acid to dissolve the product.[2][4] Filter the warm solution under an inert atmosphere to remove unreacted zinc and other insoluble materials.

  • Precipitation of Sulfate Salt: To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5 while maintaining the temperature between 20°C and 60°C.[2][4]

  • Isolation and Drying: Cool the mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[2][4] Collect the precipitate by filtration under an inert atmosphere, wash with cold, degassed water, and dry under vacuum.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Oxidation Prevention setup Inert Atmosphere Setup (N2 or Ar Purge) reaction Reduction of NTAP with Zinc Dust & HCl setup->reaction Maintain Positive Pressure filtration Inert Atmosphere Filtration reaction->filtration Transfer under Inert Gas precipitation Sulfate Salt Precipitation (pH 0.2-0.5) filtration->precipitation isolation Isolation & Vacuum Drying precipitation->isolation

Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate with an emphasis on preventing oxidation.

troubleshooting_logic Troubleshooting Logic for Product Discoloration start Product Discoloration (Brown/Reddish) Observed check_atmosphere Verify Inert Atmosphere Integrity (Positive Pressure, No Leaks) start->check_atmosphere check_solvents Confirm Solvents were Degassed start->check_solvents check_ph Measure pH of Precipitation Step start->check_ph check_completion Assess Reaction Completion (TLC/LC-MS) start->check_completion improve_purging Action: Improve Purging & Seal Connections check_atmosphere->improve_purging degas_solvents Action: Degas Solvents Thoroughly Before Next Run check_solvents->degas_solvents adjust_ph Action: Recalibrate pH Meter & Adjust Acid Addition check_ph->adjust_ph extend_reaction Action: Extend Reaction Time or Increase Temperature check_completion->extend_reaction

Caption: Decision tree for troubleshooting discoloration issues during synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark brown powder. Is it usable?

A1: A dark brown color indicates the presence of oxidation byproducts. While it may still contain the desired compound, the purity is compromised. For applications requiring high purity, such as in drug development, further purification or re-synthesis is recommended. The use of a decolorizing agent during the workup may help improve the color.[2]

Q2: Can I perform this synthesis without an inert atmosphere setup?

A2: While it may be possible, the risk of oxidation and obtaining a lower purity product is significantly higher. 2,4,5,6-Tetraaminopyrimidine is highly sensitive to air. If an inert atmosphere setup is unavailable, minimizing air exposure by working quickly and keeping vessels covered is crucial, though not ideal.

Q3: Why is the product isolated as a sulfate salt?

A3: The sulfate salt of 2,4,5,6-tetraaminopyrimidine is significantly more stable and less susceptible to oxidation than the free base. This form is easier to handle and store.

Q4: What are the recommended storage conditions for 2,4,5,6-tetraaminopyrimidine sulfate?

A4: Store the product in a tightly sealed container in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is recommended.[1] Avoid exposure to light and strong oxidizing agents.[5]

Q5: What are the potential oxidation byproducts?

A5: While specific byproducts for 2,4,5,6-tetraaminopyrimidine are not extensively detailed in the provided literature, oxidation of similar aminopyrimidines can lead to the formation of colored polymeric materials and potentially pyrimidine-1-oxide derivatives. The oxidation of 5,6-diaminopyrimidines can also lead to the formation of pteridine derivatives through condensation reactions.

References

Technical Support Center: Multi-Step Synthesis of Complex Pteridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the multi-step synthesis of complex pteridine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.

I. Low Reaction Yields

Question: My Gabriel-Isay condensation reaction is resulting in a low yield of the desired pteridine. What are the potential causes and how can I improve it?

Answer: Low yields in the Gabriel-Isay synthesis, a common method for constructing the pteridine core, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 4,5-diaminopyrimidine and the 1,2-dicarbonyl compound are of high purity. Impurities can lead to side reactions, consuming starting materials and complicating purification.

  • Reaction Conditions:

    • pH Control: The pH of the reaction is critical. For the condensation of 2,4,5,6-tetraaminopyrimidine with phenylglyoxal, for instance, maintaining the correct pH is crucial for regioselectivity and yield.[1]

    • Temperature and Reaction Time: These parameters often require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require heating to reflux for several hours, while others proceed at room temperature.[2]

  • Side Reactions: The formation of regioisomers (e.g., 6-substituted vs. 7-substituted pteridines) is a common cause of reduced yield for the desired isomer. The more nucleophilic 5-amino group of the pyrimidine typically attacks the more electrophilic carbonyl group of the dicarbonyl compound first.[1]

  • Solubility: Pteridine derivatives are often poorly soluble in common organic solvents, which can lead to precipitation from the reaction mixture before the reaction is complete.[3] Consider using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

Question: I am observing a mixture of 6- and 7-substituted regioisomers. How can I improve the regioselectivity of my reaction?

Answer: Controlling regioselectivity is a significant challenge in pteridine synthesis. Here are several strategies:

  • Timmis Reaction: This method offers a regioselective alternative to the Gabriel-Isay synthesis by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. The nitroso group directs the cyclization, leading to a specific isomer.[2][3][4][5]

  • Reaction Condition Optimization in Gabriel-Isay Synthesis:

    • pH Adjustment: Under strongly acidic conditions, the 6-amino group of the diaminopyrimidine can be protonated, influencing which amino group initiates the attack on the dicarbonyl compound and thereby affecting the isomeric ratio.[1]

    • Use of Additives: The addition of sodium bisulfite (NaHSO₃) can influence the regioselectivity of the condensation and facilitate the separation of isomers due to the differential formation of sulfite adducts.[6]

  • Choice of Reactants: The steric and electronic properties of the substituents on both the diaminopyrimidine and the dicarbonyl compound can influence the regioselectivity.

II. Purification Challenges

Question: I am struggling to separate the 6- and 7-substituted isomers of my pteridine derivative. What purification techniques are most effective?

Answer: The separation of pteridine regioisomers can be challenging due to their similar physical properties. Here are some recommended methods:

  • Fractional Crystallization: This classical technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. Experiment with a range of solvents to find optimal conditions.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating pteridine isomers. Method development will involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or trifluoroacetic acid) and selecting an appropriate column (e.g., C18).

    • Column Chromatography: While often less effective than HPLC for closely related isomers, column chromatography on silica gel or alumina can sometimes provide separation with careful optimization of the eluent system.

  • Chemical Separation via Adduct Formation: As mentioned previously, the differential reactivity of 6- and 7-substituted pterins with sodium bisulfite can be exploited for separation. The adducts often have different solubilities, allowing for separation by filtration.[6]

Question: My synthesized pteridine derivative has poor solubility in most common organic solvents, making purification and characterization difficult. What can I do?

Answer: The poor solubility of many pteridine derivatives is a well-known challenge, primarily due to strong intermolecular hydrogen bonding.[3] Here are some strategies to address this:

  • Solvent Selection: Try polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Heating may be required to dissolve the compound.

  • Introduction of Solubilizing Groups: If the synthetic route allows, consider introducing solubilizing groups (e.g., alkyl chains, polyethylene glycol chains) onto the pteridine scaffold.

  • Salt Formation: If your pteridine derivative has basic or acidic functional groups, converting it to a salt can significantly improve its solubility in polar solvents.

  • Use of Protecting Groups: Temporarily masking polar functional groups (e.g., amino or hydroxyl groups) with protecting groups can increase solubility in organic solvents, facilitating purification. The protecting groups can then be removed in a subsequent step.

III. Stability Issues

Question: My reduced pteridine derivative (dihydropteridine or tetrahydropteridine) is unstable and decomposes during workup and purification. How can I handle these compounds?

Answer: Reduced pteridines are highly susceptible to oxidation, especially in the presence of air and light. Careful handling is crucial for their isolation and use.

  • Inert Atmosphere: Perform all manipulations (reaction, workup, purification) under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: The addition of a small amount of an antioxidant, such as dithiothreitol (DTT) or ascorbic acid, to solutions can help prevent oxidation.

  • Low Temperature: Work at low temperatures whenever possible to slow down decomposition reactions.

  • Light Protection: Protect the compound from light by wrapping reaction vessels and storage containers in aluminum foil.

  • Rapid Purification: Purify the compound as quickly as possible after its formation.

Quantitative Data Summary

The following tables summarize representative reaction yields for key steps in pteridine synthesis. Note that yields can vary significantly depending on the specific substrates and reaction conditions.

Reaction Starting Materials Product Yield (%) Reference
Gabriel-Isay Condensation2,4,5,6-Tetraaminopyrimidine sulfate, Dihydroxyacetone2,4-Diamino-6-hydroxymethylpteridine54-66%[7][8]
Gabriel-Isay Condensation2-Phenylpyrimidine-4,5,6-triamine, 2-Oxopropanal7-Methyl-2-phenylpteridin-4-amine53%[9]
Gabriel-Isay Condensation5,6-Diaminopyrimidin-4(3H)-one, 2-Oxopropanal6-Methylpteridin-4(3H)-one56%[9]
Timmis-like Synthesis2-Phenylpyrimidine-4,5,6-triamine, Benzaldehyde, NaCN2,6-Diphenylpteridine-4,7-diamine71%[9]
Chlorination2,4-Diamino-6-hydroxymethylpteridine, Thionyl chloride2,4-Diamino-6-chloromethylpteridine hydrochloride96%[10]
Bromination2,4-Diamino-6-hydroxymethylpteridine, NBS, Triphenylphosphine2,4-Diamino-6-bromomethylpteridine96%[11]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine via Gabriel-Isay Condensation[7][8]
  • Preparation of Tetraaminopyrimidine Solution: To a suspension of 2,4,5,6-tetraaminopyrimidine sulfate (7.14 g, 30 mmol) in water, add barium chloride (7.32 g, 30 mmol). Heat the mixture to 100 °C for 10 minutes and then cool to room temperature. Remove the precipitated barium sulfate by filtration.

  • Condensation Reaction: Transfer the filtrate to a flask containing a solution of dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in 450 mL of 4 M aqueous sodium acetate. Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Isolation of Crude Product: Collect the precipitated yellow solid by filtration. Wash the solid sequentially with water and ethanol. Dry the solid in a vacuum oven overnight to yield the crude product (approx. 66% yield).

  • Purification: Dissolve the crude product in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. Heat the solution to 75 °C and treat with activated carbon. Filter the hot solution. Neutralize the filtrate with ammonia to precipitate the purified product. Collect the bright yellow solid by filtration, wash with water, a water-ethanol mixture, and finally ethanol. Dry the purified product in a vacuum oven (approx. 54% overall yield).

Protocol 2: Reduction of a Pteridine Derivative to a Tetrahydropteridine

General considerations: This is a general procedure and requires optimization for specific substrates. All steps should be performed under an inert atmosphere.

  • Reaction Setup: Dissolve the pteridine derivative in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask equipped with a stir bar.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure at low temperature. The resulting tetrahydropteridine should be used immediately or stored under an inert atmosphere at low temperature and protected from light.

Visualizations

Logical Workflow for Troubleshooting Low Yields in Pteridine Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impurities Found (Purify & Retry) optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) check_purity->optimize_conditions Purity OK side_reactions Investigate Side Reactions (e.g., Regioisomers) optimize_conditions->side_reactions Yield Still Low end Successful Synthesis optimize_conditions->end Yield Improved solubility Address Solubility Issues side_reactions->solubility Yield Still Low side_reactions->end Regioselectivity Controlled Yield Improved solubility->start Persistent Issues (Re-evaluate Synthetic Route) solubility->end Solubility Improved Yield Increased

Caption: A decision tree for troubleshooting low yields in pteridine synthesis.

Simplified Gabriel-Isay Synthesis Pathway

Gabriel_Isay_Pathway pyrimidine 4,5-Diaminopyrimidine intermediate Schiff Base Intermediate pyrimidine->intermediate dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate pteridine Pteridine Derivative intermediate->pteridine Cyclization & Dehydration

Caption: A simplified workflow of the Gabriel-Isay pteridine synthesis.

Protecting Group Strategy for Multi-Step Synthesis

Protecting_Group_Strategy start Starting Material with Multiple Functional Groups protect Protect Reactive Functional Group(s) (e.g., -NH2, -OH) start->protect reaction Perform Desired Transformation on Another Part of the Molecule protect->reaction deprotect Deprotect to Reveal Original Functional Group(s) reaction->deprotect product Final Product deprotect->product

Caption: A logical workflow illustrating the use of protecting groups in multi-step synthesis.

References

Technical Support Center: Scaling Up the Production of 2,4-diamino-6-hydroxymethylpteridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-diamino-6-hydroxymethylpteridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,4-diamino-6-hydroxymethylpteridine?

A1: The most prevalent and well-documented method is the condensation reaction between a 2,4,5,6-tetraaminopyrimidine salt (such as sulfate or hydrochloride) and dihydroxyacetone.[1][2][3] This reaction is typically carried out in an aqueous medium under controlled pH and aeration.[1]

Q2: What is the critical role of pH in this synthesis?

A2: The pH of the reaction mixture is a critical parameter that significantly influences the regioselectivity of the reaction. A lower pH (typically between 1.0 and 5.5) favors the formation of the desired 6-hydroxymethyl isomer, while a higher pH can lead to the formation of the undesired 7-hydroxymethyl isomer.[1][4] For instance, maintaining a pH of 5.5 ± 0.2 has been shown to be effective.[1] Some protocols suggest a pH range of 1.0 to 2.5 for improved purity.[4]

Q3: Why is aeration or the use of an oxidizing agent necessary?

A3: The reaction involves an oxidative cyclization step to form the pteridine ring system. This is typically achieved by bubbling air or, for better control, molecular oxygen through the reaction mixture.[1][4][5]

Q4: What are common impurities, and how can they be minimized?

A4: The primary impurity is the 7-hydroxymethyl isomer.[1] Its formation can be minimized by maintaining a low pH as mentioned above. Other potential byproducts include 6- or 7-methyl derivatives.[4] Careful control of reaction conditions and slow, controlled addition of dihydroxyacetone can help improve the purity of the final product.[4]

Q5: What are the recommended purification methods for the crude product?

A5: The crude 2,4-diamino-6-hydroxymethylpteridine, which typically precipitates as a yellow solid, can be purified by several methods. A common procedure involves dissolving the crude product in a dilute acidic solution (e.g., 10% acetic acid with a few drops of concentrated hydrochloric acid), treating it with activated carbon to remove colored impurities, followed by hot filtration and neutralization to precipitate the purified product.[2][6] The purified solid is then typically washed with water and ethanol and dried.[2][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incorrect pH of the reaction mixture.- Insufficient aeration or oxidation.- Suboptimal reaction temperature.- Impure starting materials.- Carefully monitor and adjust the pH to the optimal range (typically 1.0-5.5).[1][4]- Ensure vigorous and consistent aeration with air or molecular oxygen throughout the reaction.[1][5]- Maintain the recommended reaction temperature. Some protocols suggest room temperature, while others may use slightly elevated or cooled conditions.[4][6]- Use high-purity 2,4,5,6-tetraaminopyrimidine salt and dihydroxyacetone.
High Levels of 7-hydroxymethyl Isomer Impurity - Reaction pH is too high.- Lower the pH of the reaction mixture to the acidic range (1.0-5.5) to favor the formation of the 6-isomer.[1][4]
Formation of Dark-Colored Byproducts - Over-oxidation or side reactions.- After the reaction, treat the dissolved crude product with activated carbon during the purification step to adsorb colored impurities.[2][6]
Product Fails to Precipitate Upon Neutralization - The concentration of the product in the solution is too low.- The pH is not sufficiently neutralized.- Concentrate the solution by evaporation before neutralization.- Ensure the pH is brought to neutral (around 7) for complete precipitation.[2][6]
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to age or digest for a period to increase particle size before filtration.- Consider using a different filter medium or centrifugation.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for 2,4-diamino-6-hydroxymethylpteridine Synthesis

Starting Material Key Reagents pH Temperature Reaction Time Crude Yield Purified Yield Purity Reference
Tetraaminopyrimidine sulfateDihydroxyacetone, Cysteine hydrochloride, Sodium acetateNot specifiedRoom Temperature24 hours66%54%Not specified[2][6]
2,4,5,6-tetraaminopyrimidine hydrochlorideDihydroxyacetone, NaOH5.5 ± 0.2Room Temperature12-24 hoursNot specifiedNot specifiedNot specified[1]
2,4,5,6-tetraaminopyrimidine dihydrobromideDihydroxyacetone, NaOH2.08-12 °C24 hoursNot specifiedNot specified67%[4]
2,4,5,6-tetraaminopyrimidine sulfiteDihydroxyacetone, HBr, NaOH2.15 °C6 hoursNot specifiedNot specified98.5%[4]
2,4,5,6-tetraaminopyrimidine dihydrochlorideDihydroxyacetone, NaOH2.55-8 °C24 hoursNot specifiedNot specified96%[3]

Experimental Protocols

Protocol 1: Synthesis from Tetraaminopyrimidine Sulfate

This protocol is adapted from a common laboratory-scale synthesis.[2][6]

  • Preparation of Tetraaminopyrimidine Solution: To a suspension of tetraaminopyrimidine sulfate (e.g., 7.14 g, 30 mmol) in water, rapidly add barium chloride (7.32 g, 30 mmol). Heat the mixture at 100°C for 10 minutes and then cool to room temperature. Remove the precipitated barium sulfate by filtration.

  • Reaction Setup: Transfer the filtrate to a three-necked round-bottom flask equipped with a mechanical stirrer. Add this to a pre-filled solution of 4 M sodium acetate containing dihydroxyacetone (e.g., 8 g, 90 mmol) and cysteine hydrochloride monohydrate (e.g., 3.63 g, 30 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air, for 24 hours.

  • Isolation of Crude Product: Collect the precipitated yellow solid by filtration. Wash the solid sequentially with water and ethanol. Dry the crude product in a vacuum oven. The expected crude yield is approximately 66%.

  • Purification: Dissolve the crude yellow solid in 10% acetic acid and add a few drops of concentrated hydrochloric acid. Heat the solution to 75°C. Add activated carbon and perform a hot filtration. Neutralize the filtrate with ammonia to precipitate the purified product.

  • Final Product Isolation: Collect the bright yellow solid by filtration. Wash sequentially with water, a water-ethanol mixture, and finally pure ethanol. Dry the purified product in a vacuum oven. The expected purified yield is approximately 54%.

Protocol 2: pH-Controlled Synthesis for High Purity

This protocol is based on methods designed to improve regioselectivity and purity.[3][4]

  • Preparation of Starting Material Solution: Dissolve 2,4,5,6-tetraaminopyrimidine dihydrochloride (e.g., 113 g) in water (e.g., 1.5 L).

  • pH Adjustment: Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.

  • Controlled Addition of Dihydroxyacetone: Over a period of 12 hours, slowly add a solution of dihydroxyacetone (e.g., 70 g) in water (e.g., 500 mL) to the reaction mixture while introducing a stream of oxygen or air. Maintain the reaction temperature between 5°C and 8°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 12 hours under the same conditions.

  • Product Precipitation: Add sodium chloride (e.g., 200 g) to the reaction mixture and cool to 5°C to facilitate the precipitation of the product.

  • Isolation and Washing: Filter the precipitate and wash it with water and then with ethanol to obtain the purified product. This method can achieve a purity of up to 96%.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Handling start Start: 2,4,5,6-Tetraaminopyrimidine Salt react React with Dihydroxyacetone (pH 1.0-5.5, with aeration) start->react precipitate Precipitation of Crude Product react->precipitate dissolve Dissolve Crude Product in Acid precipitate->dissolve Transfer to Purification charcoal Treat with Activated Carbon dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot neutralize Neutralize to Precipitate Pure Product filter_hot->neutralize filter_final Filter Purified Product neutralize->filter_final Transfer to Final Handling wash Wash with Water and Ethanol filter_final->wash dry Dry under Vacuum wash->dry end_product Final Product: 2,4-diamino-6-hydroxymethylpteridine dry->end_product

Caption: General experimental workflow for the synthesis and purification of 2,4-diamino-6-hydroxymethylpteridine.

troubleshooting_logic cluster_yield_solutions Low Yield Troubleshooting cluster_impurity_solutions High Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield high_impurity High Impurity Levels? start->high_impurity low_yield->high_impurity No check_ph Verify and Adjust pH (1.0-5.5) low_yield->check_ph Yes adjust_ph_impurity Lower pH to Reduce 7-Isomer high_impurity->adjust_ph_impurity Yes check_aeration Ensure Adequate Aeration check_ph->check_aeration check_temp Check Reaction Temperature check_aeration->check_temp end_node Problem Resolved check_temp->end_node activated_carbon Use Activated Carbon for Color adjust_ph_impurity->activated_carbon activated_carbon->end_node

Caption: A logical troubleshooting guide for common issues in the synthesis of 2,4-diamino-6-hydroxymethylpteridine.

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of (2,4-diaminopteridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity validation of (2,4-diaminopteridin-6-yl)methanol, a critical intermediate in pharmaceutical synthesis and a known impurity (Impurity A) of the widely used anticancer drug, Methotrexate.[1] The guide also presents Capillary Electrophoresis (CE) as a viable alternative, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative whose purity is crucial for the quality and safety of pharmaceutical products.[1] As a registered impurity of Methotrexate in major pharmacopoeias, robust and reliable analytical methods are required for its quantification and control. This guide compares the performance of a high-resolution Ultra-Performance Liquid Chromatography (UPLC) method, adaptable for standard HPLC systems, with high-efficiency Capillary Electrophoresis.

HPLC-Based Purity Validation

A sensitive and rapid UPLC method developed for the separation and determination of impurities in Methotrexate provides an excellent framework for the purity validation of (2,4-diaminopteridin-6-yl)methanol. This reversed-phase method offers high resolution and is suitable for quantifying potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC or UPLC system with a UV detector

Sample Preparation:

  • Accurately weigh and dissolve the (2,4-diaminopteridin-6-yl)methanol sample in a suitable diluent (e.g., a mixture of the mobile phase components or a compatible solvent like DMSO) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Sodium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-10 min: 2-20% B; 10-15 min: 20-40% B; 15-16 min: 40-2% B; 16-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 2 µL
Performance Data: HPLC Method

The following table summarizes the typical validation parameters for a UPLC method for methotrexate impurities, which can be considered indicative for the analysis of (2,4-diaminopteridin-6-yl)methanol.

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Alternative Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative for the analysis of pteridine derivatives.[2][3][4] Its advantages include rapid analysis times, low sample and reagent consumption, and a different separation mechanism that can be orthogonal to HPLC.[4][5][6]

Experimental Protocol: Capillary Electrophoresis Method

Instrumentation:

  • Capillary Electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.

Sample Preparation:

  • Dissolve the (2,4-diaminopteridin-6-yl)methanol sample in the separation buffer to a concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter.

CE Conditions:

ParameterCondition
Capillary Fused-silica, 50 µm I.D., effective length 50 cm
Separation Buffer 50 mM Borate buffer, pH 9.0
Voltage 20 kV
Temperature 25°C
Detection UV at 245 nm or LIF (Excitation: ~350 nm, Emission: ~450 nm)
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Performance Data: Capillary Electrophoresis Method

CE methods for pteridines have demonstrated excellent sensitivity, particularly with LIF detection.

ParameterTypical Performance
Efficiency (plates/meter) > 200,000
Analysis Time < 10 minutes
Limit of Detection (LOD) with LIF 10⁻¹⁰ to 10⁻¹¹ M

Method Comparison

The choice between HPLC and CE for the purity validation of (2,4-diaminopteridin-6-yl)methanol will depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and orthogonal separation.

FeatureHPLCCapillary Electrophoresis
Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field
Throughput ModerateHigh
Resolution HighVery High
Sensitivity (UV) GoodModerate
Sensitivity (LIF) Not applicableExcellent
Solvent Consumption HighVery Low
Method Development More complexSimpler
Robustness HighModerate

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (245 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for the HPLC-based purity validation of (2,4-diaminopteridin-6-yl)methanol.

Method_Comparison cluster_hplc HPLC Method cluster_ce Capillary Electrophoresis Method compound (2,4-diaminopteridin-6-yl)methanol Purity Validation hplc_principle Principle: Partition Chromatography compound->hplc_principle ce_principle Principle: Electrophoretic Mobility compound->ce_principle hplc_adv Advantages: - High Robustness - Good Sensitivity (UV) - Well-established hplc_principle->hplc_adv hplc_disadv Disadvantages: - Higher Solvent Consumption - Slower Analysis Time hplc_principle->hplc_disadv ce_adv Advantages: - High Efficiency - Low Reagent Consumption - Fast Analysis ce_principle->ce_adv ce_disadv Disadvantages: - Lower UV Sensitivity - Requires Specialized Equipment ce_principle->ce_disadv

Caption: Logical comparison of HPLC and Capillary Electrophoresis for pteridine purity analysis.

References

A Comparative Analysis of 2,4-Diaminopteridine and 2,4-Diaminoquinazoline Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4-diaminopteridine and 2,4-diaminoquinazoline inhibitors, supported by experimental data and detailed methodologies. These two heterocyclic scaffolds are foundational in the development of inhibitors targeting a range of enzymes, most notably dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

This guide will delve into a comparative analysis of their inhibitory activity, selectivity, and mechanisms of action, with a focus on their roles as antifolate agents and their emerging roles in other signaling pathways.

At a Glance: Key Comparative Insights

Both 2,4-diaminopteridine and 2,4-diaminoquinazoline moieties are privileged structures in medicinal chemistry, primarily recognized for their potent inhibition of dihydrofolate reductase (DHFR). This inhibition stems from their structural similarity to folic acid, allowing them to bind to the active site of DHFR and block the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Disruption of this pathway is particularly effective in rapidly proliferating cells, such as cancer cells and pathogens, making these inhibitors valuable as anticancer and antimicrobial agents.

While both classes of compounds target DHFR, variations in their ring systems and substitution patterns lead to differences in their binding affinities, selectivity for microbial versus mammalian DHFR, and their engagement with other cellular targets. Notably, 2,4-diaminoquinazoline derivatives have also been identified as inhibitors of the Wnt/β-catenin signaling pathway, highlighting a mechanism of action that extends beyond folate metabolism.

Performance Data: A Quantitative Comparison

The following tables summarize the inhibitory activities of representative 2,4-diaminopteridine and 2,4-diaminoquinazoline compounds against various targets. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative DHFR Inhibition
Compound Class Specific Compound Target Organism/Enzyme IC50 (µM)
2,4-Diaminopteridine6,7-dibutyl-2,4-diaminopteridine (GR92754)Pneumocystis carinii DHFR0.082[1]
GR92754Toxoplasma gondii DHFR0.018 - 0.033[1]
Methotrexate (a pteridine derivative)iNOSPotent inhibitory activities
2,4-Diaminoquinazoline2,4-diamino-6-chloroquinazolineP. carinii DHFR3.6[2]
2,4-diamino-6-chloroquinazolineT. gondii DHFR14[2]
2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazolinePlasmodium falciparum0.009[3][4][5]
Table 2: Anticancer and Antiviral Activity
Compound Class Specific Compound/Derivative Target/Assay IC50/EC50 (µM)
2,4-DiaminopteridineDerivative 10biNOS Inhibition18.85[6]
Derivative 10iiNOS Inhibition24.08[6]
2,4-DiaminoquinazolineDerivative DCR 137Chikungunya Virus (CHIKV) in Vero cells~37[7]
2,4-diaminoquinazoline (2,4-DAQ)Gastric Cancer Cell GrowthVaries by cell line
Compound 9dPAK4 Inhibition0.033[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates DAQ 2,4-Diaminoquinazoline DAQ->BetaCatenin Inhibits nuclear translocation and interaction with TCF/LEF TargetGenes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes Promotes Transcription

Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of 2,4-diaminoquinazoline.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) DHFR_Assay DHFR Enzyme Assay (Measure NADPH oxidation) IC50 Determine IC50 values DHFR_Assay->IC50 MTT_Assay Cell Viability (MTT) Assay (Measure formazan production) MTT_Assay->IC50 Selectivity Assess Selectivity (e.g., microbial vs. mammalian DHFR) IC50->Selectivity Animal_Models Animal Models of Disease (e.g., cancer xenografts) Selectivity->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD Compound_Library 2,4-Diaminopteridine & 2,4-Diaminoquinazoline Compound Library Compound_Library->DHFR_Assay Compound_Library->MTT_Assay

Figure 2. General experimental workflow for inhibitor comparison.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is a generalized method for determining the inhibitory effect of compounds on DHFR activity by monitoring the decrease in absorbance resulting from the oxidation of NADPH.

Materials:

  • DHFR enzyme (from the desired source, e.g., human, bacterial, or protozoan)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds (2,4-diaminopteridine and 2,4-diaminoquinazoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer. The final concentrations in the assay will typically be in the micromolar range. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme solution

    • Test compound dilution (or solvent control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH and DHF substrate solution to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate spectrophotometer.[9] The rate of decrease in absorbance is proportional to the DHFR activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the solvent control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11] Include wells with untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12][13]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Both 2,4-diaminopteridine and 2,4-diaminoquinazoline scaffolds have proven to be highly valuable in the development of potent enzyme inhibitors. While their primary shared target is DHFR, leading to significant anticancer and antimicrobial potential, the 2,4-diaminoquinazoline core has demonstrated a broader range of activity, notably in the inhibition of the Wnt/β-catenin signaling pathway. The choice between these scaffolds for drug design will depend on the specific therapeutic target and the desired selectivity profile. Further structure-activity relationship (SAR) studies and the exploration of diverse substitution patterns will undoubtedly lead to the discovery of even more potent and selective inhibitors based on these versatile heterocyclic systems.

References

Unveiling the Potency of Novel Pteridine Analogs as DHFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of novel pteridine analogs as inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in cellular metabolism. This document provides a detailed examination of their mechanism of action, supported by experimental data and standardized protocols, to aid in the evaluation of these compounds against the established inhibitor, Methotrexate.

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are vital cofactors for the synthesis of purines, thymidylate, and certain amino acids, all of which are essential for DNA synthesis and cellular replication.[1] The inhibition of DHFR disrupts these fundamental cellular processes, leading to cell death, particularly in rapidly dividing cells like those found in cancer. This makes DHFR a significant therapeutic target for anticancer drugs.[1]

Novel pteridine analogs have emerged as a promising class of DHFR inhibitors. Their structural similarity to the natural substrate, folic acid, allows them to bind to the active site of the enzyme, blocking the catalytic process. This guide provides a head-to-head comparison of the inhibitory activity of several novel pteridine compounds with Methotrexate, a widely used DHFR inhibitor in clinical practice.

Comparative Inhibitory Potency

The efficacy of DHFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of novel pteridine analogs compared to Methotrexate. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Reference Compound IC50 (µM)
6-(2-hydroxy-2-aryl-(hetaryl-)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-triones (Compound 3.9)DHFR1.29 (logIC50 = -5.889)Methotrexate: 0.025 (logIC50 = -7.605)
1-methyl-6-styrylpteridine-2,4,7(1H,3H,8H)-triones (Compound 4.2)DHFR5.85 (logIC50 = -5.233)Methotrexate: 0.025 (logIC50 = -7.605)
Trimethoprim Analog (Compound B)hDHFR0.72-
Trimethoprim Analog (Compound C)hDHFR0.99-
Trimethoprim Analog (Compound 2)hDHFR0.88-
Trimethoprim Analog (Compound 6)hDHFR1.05-
Trimethoprim Analog (Compound 13)hDHFR0.95-
Trimethoprim Analog (Compound 14)hDHFR1.12-
Trimethoprim Analog (Compound 16)hDHFR2.09-

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.[2][4]

Mechanism of Action: The DHFR Inhibition Pathway

The primary mechanism of action for pteridine analogs is the competitive inhibition of DHFR. By occupying the active site of the enzyme, these analogs prevent the binding of the natural substrate, dihydrofolate (DHF). This blockage halts the conversion of DHF to tetrahydrofolate (THF), a critical step in the folate metabolic pathway. The resulting depletion of THF disrupts the synthesis of nucleotides, ultimately leading to the inhibition of DNA replication and cell proliferation.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolic Pathway cluster_inhibition Inhibition Mechanism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Pteridine_Analog Novel Pteridine Analog DHFR_Enzyme DHFR Enzyme Pteridine_Analog->DHFR_Enzyme Binds to active site Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, NADPH, DHF, Inhibitors) Plate_Setup Plate Setup in 96-well Plate (Add Inhibitors) Reagent_Prep->Plate_Setup Enzyme_Addition Add DHFR Enzyme (Pre-incubation) Plate_Setup->Enzyme_Addition Reaction_Initiation Initiate Reaction (Add NADPH and DHF) Enzyme_Addition->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 340 nm) Reaction_Initiation->Kinetic_Measurement Rate_Calculation Calculate Reaction Rates Kinetic_Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Values Inhibition_Calculation->IC50_Determination

References

Illuminating Pteridines: A Comparative Guide to Structure Confirmation by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of pteridine products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering supporting experimental data and detailed protocols to aid in the unambiguous elucidation of these vital heterocyclic compounds.

Pteridines, a class of bicyclic heteroaromatic compounds, are fundamental to a myriad of biological processes, acting as enzyme cofactors, pigments, and signaling molecules. Their diverse functionalities are intrinsically linked to their intricate molecular architecture. Consequently, the accurate determination of their structure, including the nature and position of substituents, is a critical step in drug discovery and biomedical research. This guide delves into the two most powerful analytical techniques for this purpose: NMR and MS.

Performance Comparison: NMR vs. Mass Spectrometry

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the molecular framework, revealing detailed information about the connectivity and spatial arrangement of atoms. In contrast, Mass Spectrometry excels at providing precise molecular weight information and fragmentation patterns that offer clues to the compound's substructures. The synergistic use of both techniques is often essential for definitive structure confirmation.

Key Performance Characteristics
FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed structural connectivity (through-bond and through-space correlations), stereochemistry, and dynamic properties.Precise molecular weight, elemental composition, and fragmentation patterns for substructure analysis.
Strengths Unambiguous structure determination, non-destructive.High sensitivity (picomole to femtomole range), high throughput.
Limitations Lower sensitivity (micromole to nanomole range), requires larger sample amounts, complex spectra for larger molecules.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS, provides limited stereochemical information.
Typical Application Elucidation of novel structures, confirmation of synthesis products, conformational analysis.Molecular weight determination, identification of known compounds by database matching, metabolic profiling.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for the analysis of pteridine products.

NMR Spectroscopy Sample Preparation and Analysis

A typical procedure for preparing a pteridine sample for NMR analysis is as follows:

  • Sample Dissolution : Dissolve 1-5 mg of the pteridine product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : For accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated equivalent, can be added.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For unambiguous assignments, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.

Mass Spectrometry Sample Preparation and Analysis

A general protocol for the analysis of pteridine products by ESI-MS is as follows:

  • Sample Solution : Prepare a dilute solution of the pteridine product (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Direct Infusion or LC-MS : The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for complex mixtures, separated by liquid chromatography (LC) prior to MS analysis.

  • Ionization : Utilize electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pteridine ring are readily protonated.

  • Data Acquisition : Acquire a full scan mass spectrum to determine the molecular weight of the compound ([M+H]⁺). For structural information, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to generate a characteristic fragmentation pattern.

Quantitative Data Comparison

The following tables summarize typical spectroscopic data for representative pteridine compounds, providing a basis for comparison and identification.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Selected Pteridines in DMSO-d₆
ProtonPterinBiopterinNeopterin
H-6 8.788.808.82
H-7 8.954.75 (d)4.60 (d)
NH₂-2 7.20 (br s)7.15 (br s)7.18 (br s)
OH-4 11.5 (br s)11.4 (br s)11.6 (br s)
Side Chain -1'-H: 4.25 (m)2'-H: 3.50 (m)3'-H: 1.05 (d)1'-H: 4.10 (m)2'-H: 3.40 (m)3'-H: 3.30 (m)

Chemical shifts are approximate and can vary with concentration and temperature.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pteridines in DMSO-d₆
CarbonPterinBiopterinNeopterin
C-2 160.5160.7160.6
C-4 165.2165.4165.3
C-4a 130.8131.0130.9
C-6 155.4156.0155.8
C-7 148.175.274.8
C-8a 151.9152.1152.0
Side Chain -C-1': 68.5C-2': 25.1C-3': 21.3C-1': 69.1C-2': 63.5C-3': 61.9

Chemical shifts are approximate and can vary with concentration and temperature.

Table 3: Comparative ESI-MS/MS Fragmentation Data for Selected Pteridines
CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
Pterin 164.05147.04, 119.04, 92.03
Biopterin 238.09220.08, 192.08, 176.09, 147.04
Neopterin 254.09236.08, 208.08, 192.08, 165.06
6-Carboxypterin 208.04190.03, 163.03, 146.03

Visualizing the Workflow and Logic

To further clarify the process of structure confirmation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the spectroscopic techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Pteridine_Product Pteridine Product NMR_Analysis NMR Analysis (1H, 13C, 2D) Pteridine_Product->NMR_Analysis MS_Analysis MS Analysis (Full Scan, MS/MS) Pteridine_Product->MS_Analysis NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Analysis->NMR_Data MS_Data MS Spectra (Molecular Weight, Fragments) MS_Analysis->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Figure 1. Experimental workflow for pteridine structure confirmation.

logical_relationship cluster_tech Spectroscopic Techniques cluster_info Structural Information NMR NMR Spectroscopy Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Stereochem Stereochemistry (NOE) NMR->Stereochem MS Mass Spectrometry MolWeight Molecular Weight (m/z) MS->MolWeight Formula Elemental Formula (High Resolution MS) MS->Formula Fragments Substructural Fragments (MS/MS) MS->Fragments Final_Structure Final Confirmed Structure Connectivity->Final_Structure Stereochem->Final_Structure MolWeight->Final_Structure Formula->Final_Structure Fragments->Final_Structure

Figure 2. Logical relationship between spectroscopic techniques and structural information.

Conclusion

The structural elucidation of pteridine products is a multifaceted process that relies on the complementary strengths of NMR and mass spectrometry. While NMR provides the definitive map of the molecular architecture, MS offers crucial information on molecular weight and composition with exceptional sensitivity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and efficiently confirm the structures of their pteridine products, paving the way for further advancements in drug development and the understanding of biological systems.

Comparative Analysis of In Vitro Antiplasmodial Activity of 2,4-Diaminopteridine and Related Derivatives Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro activity of a series of 2,4-diaminopteridine derivatives and related compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The data presented here is synthesized from studies investigating novel antifolates as potential therapeutic agents against drug-resistant malaria. The primary mechanism of action for these compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite.[1][2]

Quantitative Performance Data

The following table summarizes the 50% inhibitory concentrations (IC50) of various 2,4-diaminoquinazoline, 2,4-diamino-5,6,7,8-tetrahydroquinazoline, and 2,4-diaminopteridine derivatives against the multidrug-resistant V1S strain of P. falciparum.[1][3] Lower IC50 values indicate higher potency. For context, the activities are compared with known antifolates such as pyrimethamine, chlorcycloguanil, and WR99210.

Compound IDCompound ClassChemical Name/SubstituentsIC50 (nM)
1 2,4-Diaminoquinazoline2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline9
2 2,4-Diaminoquinazoline2,4-diamino-5-chloro-6-[N-(3,4,5-trimethoxybenzyl)amino]quinazoline28
3 2,4-Diaminoquinazoline2,4-diamino-5-chloro-6-[N-methyl-N-(3,4,5-trimethoxybenzyl)amino]quinazoline28
4 2,4-Diaminoquinazoline2,4-diamino-5-chloro-6-[N-(2-bromo-3,4,5-trimethoxybenzyl)amino]quinazoline196
5 2,4-Diaminoquinazoline2,4-diamino-5-chloro-6-[N-(3,4,5-trimethoxy-β-phenylethyl)amino]quinazoline1410
8 2,4-Diamino-5,6,7,8-tetrahydroquinazoline2,4-diamino-6-[N-(2,5-dimethoxybenzyl)amino]-5,6,7,8-tetrahydroquinazoline42
9 2,4-Diamino-5,6,7,8-tetrahydroquinazoline2,4-diamino-6-[N-(3,4,5-trimethoxybenzyl)amino]-5,6,7,8-tetrahydroquinazoline29
10 2,4-Diamino-5,6,7,8-tetrahydroquinazoline2,4-diamino-6-[N-methyl-N-(3,4,5-trimethoxybenzyl)amino]-5,6,7,8-tetrahydroquinazoline48
21 2,4-Diaminopteridine2,4-diamino-6-[(3,4,5-trimethoxyanilino)methyl]pteridine>50000
22 2,4-Diaminopteridine2,4-diamino-7-[(3,4,5-trimethoxyanilino)methyl]pteridine>50000
Pyrimethamine Reference Antifolate-4200
Chlorcycloguanil Reference Antifolate-81
WR99210 Reference Antifolate-3
Dapsone (DDS) Reference DHPS Inhibitor-184300

Data sourced from Ommeh et al. (2004).[1][3]

Notably, several 2,4-diaminoquinazoline and their tetrahydro-derivatives showed high potency, with six compounds having IC50 values below 50 nM.[1][2][3][4] Compound 1 was the most potent derivative tested, with an IC50 of 9 nM.[1][2][3][4] The 2,4-diaminopteridine derivatives tested in this specific study (compounds 21 and 22) were found to be weak inhibitors, with IC50 values greater than 1,000 nM.[3]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay:

The in vitro activity of the compounds against P. falciparum was determined using a radioisotope-based method.[5]

  • P. falciparum Culture: The V1S strain of P. falciparum, known for its high resistance to pyrimethamine, was cultured in human erythrocytes. The culture medium used was RPMI 1640 supplemented with 10% (vol/vol) normal human serum, 25 mM bicarbonate, and 25 mM HEPES buffer.[5]

  • Drug Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Procedure: Asynchronous cultures of P. falciparum with approximately 0.5% parasitemia and 2.5% hematocrit were incubated in 96-well microtiter plates with various concentrations of the test compounds for 48 hours.

  • Measurement of Parasite Growth: After the initial 48-hour incubation, [3H]hypoxanthine was added to each well, and the plates were incubated for an additional 24 hours. The incorporation of [3H]hypoxanthine into the parasite's nucleic acids serves as an indicator of parasite growth.

  • Data Analysis: The contents of the wells were harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a scintillation counter. The drug concentration required to inhibit 50% of [3H]hypoxanthine incorporation compared to drug-free controls (IC50) was determined by a nonlinear regression analysis of the dose-response curves.

Synergy Assay:

To confirm the mechanism of action as DHFR inhibition, synergy assays were performed with a known dihydropteroate synthase (DHPS) inhibitor, dapsone (DDS).[1][2]

  • Assay Setup: The in vitro antiplasmodial activity of the most potent compound (compound 1 ) was tested in the presence of fixed concentrations of dapsone.

  • Data Analysis: The fractional inhibitory concentration (FIC) was calculated to determine if the combination of the compounds was synergistic, additive, or antagonistic. A clear indication of synergy, where the combined effect is greater than the sum of the individual effects, supports the hypothesis that the compound targets the folate pathway, specifically DHFR.[1] For compound 1 , its activity was significantly potentiated by dapsone, confirming its role as a DHFR inhibitor.[1][2][3][4]

Visualizations

Diagram of the P. falciparum Folate Biosynthesis Pathway and Drug Targets

Folate_Pathway Plasmodium falciparum Folate Biosynthesis Pathway and Drug Targets cluster_parasite P. falciparum cluster_inhibitors Inhibitors GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis (Thymidylate) THF->DNA pABA pABA pABA->Dihydropteroate Dihydropteroate->DHF DHPS DHPS DHPS DHFR DHFR Dapsone Dapsone (Sulfones) Dapsone->DHPS Diaminopteridines 2,4-Diaminopteridine Derivatives Diaminopteridines->DHFR

Caption: Targeted enzymes in the P. falciparum folate pathway.

Experimental Workflow for In Vitro Antiplasmodial Activity Screening

Experimental_Workflow Workflow for In Vitro Antiplasmodial Activity Assay start Start: Asynchronous P. falciparum Culture plate_prep Prepare 96-well plate with serial dilutions of test compounds start->plate_prep incubation1 Add parasite culture and incubate for 48 hours plate_prep->incubation1 radiolabel Add [3H]hypoxanthine to each well incubation1->radiolabel incubation2 Incubate for an additional 24 hours radiolabel->incubation2 harvest Harvest cell lysates onto filter mats incubation2->harvest measure Measure radioactivity using a scintillation counter harvest->measure analysis Calculate IC50 values (Nonlinear Regression) measure->analysis end End: Comparative Potency Determined analysis->end

Caption: Workflow of the radioisotope-based in vitro assay.

References

Validation of (2,4-diaminopteridin-6-yl)methanol as a Versatile Building Block for Targeted Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective targeted inhibitors is a cornerstone of modern drug discovery. The choice of the core chemical scaffold is a critical determinant of the pharmacological properties of the final compound. This guide provides a comprehensive validation of (2,4-diaminopteridin-6-yl)methanol as a privileged building block for the synthesis of targeted inhibitors, particularly focusing on kinase and folate pathway inhibition. We present a comparative analysis of its derivatives against alternative scaffolds, supported by experimental data and detailed protocols.

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative that serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.[1] The pteridine ring system is a recurring motif in many natural and synthetic compounds with diverse pharmacological activities, making it a "privileged scaffold" in medicinal chemistry.[2] Its inherent structural features, including multiple hydrogen bond donors and acceptors, allow for high-affinity interactions with various biological targets. The hydroxymethyl group at the 6-position provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.[1]

Derivatives of the 2,4-diaminopteridine core are well-known for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1] This inhibitory activity forms the basis for the therapeutic effects of established drugs like methotrexate.[1] More recently, the pteridine scaffold has gained significant attention in the development of kinase inhibitors, targeting a wide range of kinases involved in cell signaling pathways implicated in cancer and other diseases.

Comparative Performance Analysis

The following tables summarize the inhibitory potency of various targeted inhibitors, comparing derivatives of the (2,4-diaminopteridin-6-yl)methanol scaffold with alternative chemical scaffolds targeting similar enzymes. This data, compiled from multiple studies, highlights the competitive and often superior performance of pteridine-based inhibitors.

Table 1: Comparison of Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR) Inhibitors

Compound IDScaffold TypeTarget EnzymeIC50 (nM)Selectivity (over hDHFR)Reference
2c PteridineTbPTR1< 0.1> 400,000[3]
4e PteridineTbPTR1< 0.1> 400,000[3]
1b PteridineTbPTR150-[3]
Methotrexate (1a) PteridineTbDHFR--[3]
Pyrimethamine DiaminopyrimidineLmDHFR--[4]
WR99210 DiaminopyrimidineTbDHFR--[5]

Data for methotrexate and pyrimethamine are for comparative context as known DHFR inhibitors. Specific IC50 values against trypanosomatid DHFR from this direct comparison are not provided in the source.

Table 2: Comparison of Kinase Inhibitors

Compound IDScaffold TypeTarget KinaseIC50 (nM)Reference
Pteridine Derivative 8a-e PteridineAdenosine KinaseGenerally less active than pyridopyrimidines[6]
Pyrazolopyrimidine 13c PyrazolopyrimidineAdenosine Kinase7.5[6]
Alkynylpyrimidine 13g AlkynylpyrimidineAdenosine Kinase22[6]
Compound 20 [1][7][8]triazine-pyridineCDK121[9]
Compound 3e 2,4-dianilinopyrimidineRSK237.89[10]
Pacritinib AminopyrimidineJAK223[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a pteridine-based inhibitor starting from (2,4-diaminopteridin-6-yl)methanol and for a kinase inhibition assay.

Synthesis of (2,4-diaminopteridin-6-yl)methanol Derivatives

A common strategy for elaborating the (2,4-diaminopteridin-6-yl)methanol scaffold involves the conversion of the hydroxymethyl group to a more reactive species, such as a bromomethyl or chloromethyl group, followed by nucleophilic substitution.[12][13]

Step 1: Synthesis of 2,4-Diamino-6-chloromethylpteridine hydrochloride [13]

  • To a stirred solution of thionyl chloride (290 ml), add (2,4-diaminopteridin-6-yl)methanol (29.2 g, 0.151 mol) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 60 minutes at room temperature, then for an additional 90 minutes at 50°C.

  • Allow the mixture to cool to room temperature and continue stirring overnight.

  • Add chloroform (500 ml) and stir the resulting suspension under reflux for 2 hours.

  • After cooling to 20°C, collect the solid product by filtration.

  • Wash the solid with chloroform and dry at 50°C to yield 2,4-diamino-6-chloromethylpteridine hydrochloride as dark-yellow crystals.

Step 2: Alkylation with a suitable amine [13]

  • To a stirred mixture of 2,4-diamino-6-chloromethylpteridine hydrochloride (8.8 g, 35.6 mmol) and the desired amine (e.g., diethyl N-[4-(methylamino)benzoyl]-glutamate, 16.8 g, 49.9 mmol) in dimethylsulfoxide (47 ml), add potassium iodide (23.6 g, 142 mmol).

  • Stir the reaction mixture at room temperature for 40 hours.

  • Pour the reaction mixture into a mixture of ethanol (50 ml) and water (160 ml).

  • Collect the resulting precipitate by filtration, wash three times with water, and air-dry to obtain the desired pteridine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., pteridine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 5 µL) of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pteridine_Inhibitor (2,4-diaminopteridin-6-yl)methanol -derived Inhibitor Pteridine_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

experimental_workflow start Start: (2,4-diaminopteridin-6-yl)methanol synthesis Chemical Synthesis: Derivatization at C6-hydroxymethyl start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_assay In Vitro Kinase Assay (IC50 Determination) purification->in_vitro_assay cell_based_assay Cell-Based Assays (Proliferation, Apoptosis) in_vitro_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement end Optimized Inhibitor lead_optimization->end

Caption: Workflow for the development of targeted inhibitors from the pteridine scaffold.

Conclusion

(2,4-diaminopteridin-6-yl)methanol stands out as a highly valuable and versatile building block in the design and synthesis of targeted inhibitors. The inherent properties of the pteridine scaffold, coupled with the synthetic tractability of the C6-hydroxymethyl group, provide a robust platform for generating potent and selective inhibitors against a range of important drug targets, including kinases and enzymes of the folate pathway. The comparative data presented in this guide demonstrates that derivatives of this scaffold exhibit inhibitory activities that are competitive with, and in some cases superior to, those of inhibitors based on alternative chemical scaffolds. The detailed experimental protocols offer a starting point for researchers to explore the potential of this privileged scaffold in their own drug discovery programs. Future efforts in medicinal chemistry will undoubtedly continue to leverage the unique advantages of the pteridine core to develop the next generation of targeted therapeutics.

References

Comparative study of different synthesis routes for 2,4-diamino-6-hydroxymethylpteridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate in the preparation of antifolates like Methotrexate, is of paramount importance. This guide provides a comparative analysis of three primary synthetic routes, offering detailed experimental protocols, quantitative data, and visualizations of the workflows to aid in the selection of the most suitable method.

The predominant method for synthesizing 2,4-diamino-6-hydroxymethylpteridine involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone. The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct and other impurities. This guide explores three distinct approaches to this condensation reaction, each with its own set of advantages and disadvantages.

Comparative Data of Synthesis Routes

ParameterRoute 1: Buffered ReactionRoute 2: Controlled Acidic pHRoute 3: Hydrazine-Mediated Reaction
Starting Materials 2,4,5,6-Tetraaminopyrimidine sulfate, 1,3-Dihydroxyacetone2,4,5,6-Tetraaminopyrimidine salt (e.g., dihydrochloride, dihydrobromide, or sulfite), 1,3-Dihydroxyacetone2,4,5,6-Tetraaminopyrimidine, 1,3-Dihydroxyacetone, Hydrazine
Key Reagents Barium chloride, Sodium acetateStrong acid (e.g., HCl, HBr) and base (e.g., NaOH) for pH adjustmentHydrazine hydrate, Acetic acid
Reaction pH Near neutral (buffered)1.0 - 5.45.0 - 6.5
Reaction Temperature Room temperature to 100°C5°C to 50°C40°C to 60°C
Reaction Time ~24 hours~2 to 24 hoursNot specified
Reported Yield 54% (purified)[1][2]Up to 95.5%[3]Not explicitly stated
Reported Purity Not explicitly statedUp to 98.5%[3]Not explicitly stated
Key Advantages Well-established and documented.High yield and purity, excellent control of isomer formation (20:1 ratio of 6- to 7-isomer)[4][5].May offer an alternative pathway with different impurity profiles.
Key Disadvantages Moderate yield, potential for isomeric impurities.Requires precise pH control.Use of hydrazine, which is a hazardous substance.

Experimental Protocols

Route 1: Buffered Reaction with in situ Free Base Generation

This method involves the initial conversion of 2,4,5,6-tetraaminopyrimidine sulfate to the more reactive free base or a soluble salt, followed by condensation with 1,3-dihydroxyacetone in a buffered solution.

Protocol:

  • A suspension of 2,4,5,6-tetraaminopyrimidine sulfate (7.14 g, 30 mmol) in water is treated with barium chloride (7.32 g, 30 mmol).[1][2]

  • The mixture is heated to 100°C for 10 minutes and then cooled. The precipitated barium sulfate is removed by filtration.[1][2]

  • The filtrate, containing the tetraaminopyrimidine, is added to a solution of 1,3-dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in a 4 M aqueous sodium acetate solution (450 mL).[1][2]

  • The reaction mixture is stirred at room temperature and open to the air for 24 hours.[1][2]

  • The precipitated yellow solid is collected by filtration, washed with water and ethanol, and dried to yield the crude product.

  • For purification, the crude product is dissolved in 10% acetic acid with a few drops of concentrated hydrochloric acid, heated to 75°C, and treated with activated carbon.[1][2]

  • The hot solution is filtered, and the filtrate is neutralized with ammonia to precipitate the purified 2,4-diamino-6-hydroxymethylpteridine. The product is then collected by filtration, washed, and dried.[1][2]

Route 2: Synthesis under Controlled Acidic pH

This approach focuses on maintaining a specific acidic pH range throughout the reaction to maximize the yield of the desired 6-hydroxymethyl isomer and minimize the formation of the 7-hydroxymethyl isomer.

Protocol:

  • A 2,4,5,6-tetraaminopyrimidine salt (e.g., dihydrochloride, 113 g) is dissolved in water (1.5 L).[3]

  • The pH of the solution is adjusted to 2.5 with a 50% sodium hydroxide solution.[3]

  • An aqueous solution of 1,3-dihydroxyacetone (70 g in 500 mL of water) is added dropwise over 12 hours while introducing oxygen or air into the reaction mixture.[3]

  • The reaction temperature is maintained between 8°C and 50°C.[3]

  • After the addition is complete, the mixture is stirred for an additional 12 hours.

  • Sodium chloride (200 g) is added, and the mixture is cooled to 5°C.[3]

  • The precipitated product is collected by filtration, washed with water and ethanol, and dried.

Route 3: Hydrazine-Mediated Synthesis

This patented method utilizes hydrazine in the reaction mixture, operating at a pH between 5.0 and 6.5.

Protocol:

  • An intimate mixture of 2,4,5,6-tetraaminopyrimidine sulfate (1.2 g), sodium acetate trihydrate (1.36 g), and 1,3-dihydroxyacetone (0.45 g) is prepared.[6]

  • To this mixture is added a solution of boric acid (0.6 g), glacial acetic acid (0.5 mL), and 85% hydrazine hydrate solution (0.3 mL) in ten milliliters of water.[6]

  • The reaction mixture is warmed on a water bath to 40-60°C. The pH of the resulting solution should be between 4 and 5.[6]

  • The reaction is allowed to proceed, and the 2,4-diamino-6-hydroxymethylpteridine is then isolated from the reaction mixture.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the three described synthesis routes.

Route1_Workflow cluster_prep Preparation of Tetraaminopyrimidine Solution cluster_reaction Condensation Reaction cluster_purification Purification start Start pyrimidine_sulfate 2,4,5,6-Tetraaminopyrimidine sulfate in water start->pyrimidine_sulfate add_barium Add BaCl2 pyrimidine_sulfate->add_barium heat_cool Heat to 100°C, then cool add_barium->heat_cool filter_ba Filter to remove BaSO4 heat_cool->filter_ba filtrate Tetraaminopyrimidine filtrate filter_ba->filtrate mix Mix and stir at RT for 24 hours filtrate->mix dihydroxyacetone 1,3-Dihydroxyacetone & Cysteine HCl in NaOAc buffer dihydroxyacetone->mix crude_product Crude Product (Yellow Solid) mix->crude_product dissolve Dissolve in 10% Acetic Acid + HCl crude_product->dissolve activated_carbon Add Activated Carbon, heat to 75°C dissolve->activated_carbon filter_hot Hot Filtration activated_carbon->filter_hot neutralize Neutralize with Ammonia filter_hot->neutralize purified_product Purified Product neutralize->purified_product

Caption: Workflow for the Buffered Synthesis of 2,4-diamino-6-hydroxymethylpteridine (Route 1).

Route2_Workflow cluster_prep Preparation of Reactants cluster_reaction Condensation Reaction cluster_isolation Isolation start Start pyrimidine_salt 2,4,5,6-Tetraaminopyrimidine salt in water start->pyrimidine_salt dihydroxyacetone_prep Prepare aqueous solution of 1,3-Dihydroxyacetone start->dihydroxyacetone_prep adjust_ph Adjust pH to 2.5 with NaOH pyrimidine_salt->adjust_ph add_dihydroxyacetone Add Dihydroxyacetone solution dropwise (12h) with O2/air adjust_ph->add_dihydroxyacetone dihydroxyacetone_prep->add_dihydroxyacetone stir Stir for 12 hours add_dihydroxyacetone->stir precipitate Add NaCl and cool to 5°C stir->precipitate product Product precipitate->product filter Filter product->filter wash Wash with water and ethanol filter->wash dry Dry wash->dry final_product Final Product dry->final_product Route3_Workflow cluster_prep Preparation of Reaction Mixture cluster_reaction Reaction and Isolation start Start mix_solids Mix solid reactants: Pyrimidine sulfate, NaOAc, Dihydroxyacetone start->mix_solids add_solution Add solution of: Boric acid, Acetic acid, Hydrazine hydrate mix_solids->add_solution heat Warm to 40-60°C add_solution->heat react Allow reaction to proceed heat->react isolate Isolate Product react->isolate final_product Final Product isolate->final_product

References

Safety Operating Guide

Navigating the Safe Disposal of (2,4-diaminopteridin-6-yl)methanol Hydrobromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (2,4-diaminopteridin-6-yl)methanol Hydrobromide, ensuring compliance with safety regulations and fostering a secure research environment.

This compound , a halogenated organic compound, requires careful management as hazardous waste. The following procedures are based on established guidelines for the disposal of such materials.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A fully-buttoned laboratory coat

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste. It should not be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.[1][2]

    • Do not mix this compound waste with non-halogenated chemical waste.[3][4][5]

    • Keep solid and liquid waste forms separate.[1]

  • Waste Collection and Labeling:

    • Solid Waste:

      • Place solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into a designated, compatible hazardous waste container.[6]

      • The container must be made of a material that will not react with the chemical, be in good condition, and have a secure, tight-fitting lid.[4]

    • Liquid Waste:

      • If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container.

      • Ensure the container is compatible with the solvent used.

    • Labeling:

      • Immediately label the waste container with a "Hazardous Waste" tag.[3][7]

      • The label must clearly state the full chemical name: "this compound" and list all other constituents and their approximate percentages.[3]

      • Indicate the associated hazards (e.g., Toxic, Irritant).[3]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[6]

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[3][8]

  • Arranging for Disposal:

    • Once the waste container is full, or if the research project is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[7]

    • Follow all institutional procedures for requesting a waste pickup.

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Cleanup: For small, manageable spills, trained personnel wearing appropriate PPE should:

    • Absorb the spill with an inert, dry material (e.g., sand or vermiculite).[9][10]

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6][9]

    • Label the container as "Spill Debris containing this compound" and dispose of it according to the procedures outlined above.

Quantitative Data Summary

ParameterLimitRegulatory Body/Guideline
Maximum Hazardous Waste in a Satellite Accumulation Area55 gallonsUS EPA[7]
Maximum Acutely Toxic "P-listed" Waste1 quart (liquid) or 1 kg (solid)US EPA[7][8]

Note: this compound is not typically classified as a "P-listed" acutely toxic waste, but it is essential to verify this with your institution's chemical inventory and safety plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated is_solid Solid or Liquid Waste? start->is_solid collect_solid Collect in 'Solid Halogenated Organic Waste' Container is_solid->collect_solid Solid collect_liquid Collect in 'Liquid Halogenated Organic Waste' Container is_solid->collect_liquid Liquid label_waste Label Container with 'Hazardous Waste' and full chemical name collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated Satellite Accumulation Area with secondary containment label_waste->store_waste request_pickup Request disposal via EH&S or licensed contractor store_waste->request_pickup end Proper Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2,4-diaminopteridin-6-yl)methanol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2,4-diaminopteridin-6-yl)methanol Hydrobromide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a high risk of splashing.[2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are preferred.[3] Always inspect gloves for signs of degradation before use.
Body Laboratory Coat or Chemical-Resistant SuitA flame-resistant and impervious lab coat is required. For larger quantities or risk of significant exposure, a Tyvek chemical safety suit is recommended.[1][4]
Respiratory N95/N100 Respirator or Full-Face RespiratorFor handling powders and creating solutions, a fit-tested N95 or N100 NIOSH-approved mask is necessary to protect against airborne particles.[3] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure safety shower and eyewash stations are accessible and operational.

  • Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Solution Preparation:

  • Handle the solid compound carefully to avoid generating dust.[1]

  • Use anti-static weighing paper or a container that minimizes dust dispersal.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Experimental Use:

  • Keep all containers with the compound tightly closed when not in use.[1]

  • Avoid eating, drinking, or smoking in the handling area.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Accidental Release Measures:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before cleaning up.

  • For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area after cleanup is complete.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Disposal Procedure: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh Solid Compound Carefully B->C D Prepare Solution (Slow Addition to Solvent) C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Collect All Waste in Labeled Container F->G H Dispose of Waste via EHS Office G->H I Doff PPE and Wash Hands Thoroughly H->I J In Case of Spill, Evacuate and Secure Area K Follow Spill Cleanup Protocol J->K L In Case of Exposure, Seek Immediate Medical Attention M First Aid Measures M->J M->L

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-diaminopteridin-6-yl)methanol Hydrobromide
Reactant of Route 2
(2,4-diaminopteridin-6-yl)methanol Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.